Thymidine glycol
Description
Properties
IUPAC Name |
5,6-dihydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O7/c1-10(18)7(15)11-9(17)12(8(10)16)6-2-4(14)5(3-13)19-6/h4-6,8,13-14,16,18H,2-3H2,1H3,(H,11,15,17)/t4-,5+,6+,8?,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEITGVZZHXKON-SKAWGCAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954355 | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32645-65-1 | |
| Record name | 5,6-Dihydro-5,6-dihydroxythymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32645-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thymidine glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032645651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxypentofuranosyl)-4,5,6-trihydroxy-5-methyl-5,6-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thymidine glycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Significance of Thymidine Glycol in DNA Damage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine glycol (Tg), a major product of oxidative DNA damage, serves as a critical biomarker for oxidative stress and poses a significant threat to genomic integrity. Arising from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes or exposure to ionizing radiation, Tg introduces structural distortions to the DNA double helix.[1] These distortions can impede the progression of DNA replication and transcription, potentially leading to cytotoxic and mutagenic outcomes. The primary cellular defense against this compound is the Base Excision Repair (BER) pathway, which employs a series of specialized enzymes to recognize, excise, and replace the damaged nucleobase. This technical guide provides an in-depth exploration of the formation of this compound, its biological consequences, and the intricate molecular mechanisms of its repair. Detailed experimental protocols for the detection and study of Tg are also presented to facilitate further research in this critical area of DNA damage and repair.
Introduction: The Genesis of this compound
This compound (5,6-dihydroxy-5,6-dihydrothymidine) is a prominent lesion formed when the 5,6-double bond of a thymine base in DNA is oxidized.[1] This oxidation can be triggered by endogenous sources, such as byproducts of cellular respiration, or by exogenous agents like ionizing radiation and certain chemical oxidants.[2] It is estimated that approximately 400 this compound residues are formed per human cell each day.[2] Two primary pathways contribute to its formation: the direct oxidation of deoxythymidine in DNA by hydroxyl radicals and a pathway involving an intermediate thymidine chlorohydrin, which is derived from hypochlorous acid produced by neutrophil myeloperoxidase.[3] this compound is a specific marker for DNA damage, as it is not incorporated into RNA.[3]
Biological Consequences of this compound Formation
The presence of this compound in the DNA template has profound implications for cellular processes, primarily by disrupting the normal flow of genetic information.
Impact on DNA Replication
This compound acts as a significant block to high-fidelity DNA polymerases during replication.[2][4] The non-planar and distorted structure of the Tg lesion hinders the proper functioning of the replication machinery, leading to stalled replication forks.[1] While generally considered weakly mutagenic as it predominantly pairs with adenine, under certain conditions, such as in the context of clustered DNA damage, its mutagenic potential can be enhanced.[4][5] For instance, when located near another lesion like 8-oxoguanine, this compound can increase the mutagenic potential of the latter.[5] In some instances, specialized translesion synthesis (TLS) polymerases, such as Polymerase θ, can bypass the lesion, but this process can be error-prone and lead to frameshift mutations.[6]
Impact on Transcription
The effect of this compound on transcription is dependent on its location within the DNA strand. When present in the transcribed strand, it can act as a block to T7 RNA polymerase, though it does not significantly impede RNA polymerase II.[7] However, when located in the non-transcribed strand, it does not appear to affect transcription by either polymerase.[7] The blockage of transcription elongation is a signal for transcription-coupled repair, a sub-pathway of nucleotide excision repair, suggesting a potential backup mechanism for Tg removal.[7]
The Cellular Defense: Base Excision Repair of this compound
The principal mechanism for the removal of this compound from DNA is the Base Excision Repair (BER) pathway.[1][8] This intricate process involves a series of enzymatic steps to ensure the precise removal of the damaged base and restoration of the original DNA sequence. More than 80% of this compound repair is accomplished through the single-nucleotide repair mechanism of BER.[9]
The key players in the BER of this compound are two DNA glycosylases: NTH1 (endonuclease III homolog 1) and NEIL1 (Nei-like DNA glycosylase 1).[10][11] These enzymes are responsible for recognizing the distorted this compound residue and initiating its removal.
The Role of NTH1
NTH1 is a bifunctional DNA glycosylase that recognizes and excises a range of oxidized pyrimidines, including this compound.[3] It cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[12] NTH1 also possesses an AP lyase activity, which incises the phosphodiester backbone 3' to the AP site, leaving a 3'-α,β-unsaturated aldehyde.[13]
The Role of NEIL1
NEIL1 is another crucial DNA glycosylase involved in the repair of this compound.[11] It exhibits a broader substrate specificity than NTH1 and can remove a variety of oxidized bases from both single-stranded and double-stranded DNA.[8] NEIL1 is particularly important for the repair of lesions in replicating DNA.[14] Like NTH1, NEIL1 is a bifunctional glycosylase with both glycosylase and AP lyase activities.[8]
The following diagram illustrates the Base Excision Repair pathway for this compound.
Quantitative Data on this compound
The following tables summarize key quantitative data related to this compound, providing a comparative overview for researchers.
Table 1: Estimated Formation and Excretion of this compound
| Parameter | Value | Species | Reference |
| Daily Formation Rate | ~300-400 lesions/cell | Human | [2][15] |
| Daily Urinary Excretion | ~32 nmol | Human | [13] |
| Comparative Urinary Excretion (per kg body weight) | ~15 times higher than humans | Rat | [13] |
Table 2: Background Levels of this compound in DNA
| DNA Source | This compound Level (mol Tg / mol Thymidine) | Reference |
| Freshly dissolved calf thymus DNA | 11.7 +/- 0.3 x 10-6 | [16] |
| Autoxidized salmon sperm DNA | 71.2 +/- 14.3 x 10-6 | [16] |
| Non-irradiated DNA (from cell culture) | 10 x 10-6 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-mediated DNA damage and repair.
Preparation of this compound-Containing Oligonucleotides
The synthesis of oligonucleotides containing a site-specific this compound lesion is crucial for in vitro studies. This is typically achieved using a phosphoramidite building block of this compound during automated DNA synthesis.
Protocol:
-
Synthesis of (5R,6S)-Thymidine Glycol Phosphoramidite: The phosphoramidite building block of (5R,6S)-thymidine glycol is synthesized from protected thymidine via osmium tetroxide oxidation.[18]
-
Automated DNA Synthesis: The this compound phosphoramidite is incorporated into the desired oligonucleotide sequence using a standard automated DNA synthesizer.[12] Ultramild synthesis chemistry is often required.[3]
-
Deprotection and Purification: The synthesized oligonucleotide is cleaved from the solid support and deprotected. The final product is purified using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[19]
Enzyme-Modified Comet Assay for this compound Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. By incorporating lesion-specific enzymes, it can be adapted to detect specific types of DNA damage, including this compound.
Protocol:
-
Cell Preparation: Isolate single cells from the desired tissue or cell culture.
-
Embedding in Agarose: Mix a suspension of single cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind nucleoids.[20]
-
Enzyme Treatment: Wash the slides with an appropriate enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).[21] Incubate the slides with a solution containing a thymine glycol-specific DNA glycosylase, such as E. coli Endonuclease III (Nth), for a defined period (e.g., 30-60 minutes) at 37°C.[21] This enzyme will create a single-strand break at the site of each this compound lesion.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for a period to allow the DNA to unwind.[16] Then, apply an electric field to separate the DNA fragments based on size.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage.
The following diagram illustrates the workflow of the enzyme-modified comet assay.
HPLC-MS/MS for Quantification of this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including this compound.
Protocol:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from cells or tissues. The DNA is then enzymatically hydrolyzed to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[22]
-
Sample Cleanup: The hydrolyzed DNA sample is subjected to solid-phase extraction (SPE) to remove proteins and salts that could interfere with the analysis.[22]
-
LC Separation: The cleaned-up sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is used to separate the deoxynucleosides.
-
MS/MS Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an isotopically labeled internal standard. The transition from the protonated molecule [M+H]+ to a specific product ion is monitored for both the analyte and the internal standard.
-
Quantification: The amount of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
In Vitro DNA Replication Assay
This assay is used to assess the effect of this compound on the progression of DNA synthesis by various DNA polymerases.
Protocol:
-
Template-Primer Preparation: A single-stranded DNA template containing a site-specific this compound lesion is annealed to a shorter, radiolabeled (e.g., 32P) primer.[19]
-
Replication Reaction: The template-primer duplex is incubated with a specific DNA polymerase, dNTPs, and the necessary reaction buffer.[23]
-
Reaction Termination and Analysis: The reaction is terminated at different time points by adding a stop solution (e.g., formamide with EDTA). The reaction products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The size of the fragments indicates where the DNA polymerase was stalled by the this compound lesion.
In Vitro Transcription Assay
This assay is used to investigate the impact of this compound on transcription elongation by RNA polymerases.
Protocol:
-
DNA Template Preparation: A double-stranded DNA template containing a specific promoter sequence (e.g., T7 promoter) and a site-specific this compound lesion is prepared. This can be a linearized plasmid or a PCR product.[24][25]
-
Transcription Reaction: The DNA template is incubated with the desired RNA polymerase (e.g., T7 RNA polymerase or RNA polymerase II), NTPs, and the appropriate transcription buffer.[26]
-
RNA Product Analysis: The RNA transcripts are purified and analyzed by denaturing PAGE. The length and amount of the transcripts are determined to assess the extent to which the this compound lesion blocked transcription.
Conclusion
This compound is a significant and ubiquitous form of oxidative DNA damage with the potential to disrupt fundamental cellular processes and contribute to genomic instability. Its role as a biomarker for oxidative stress makes it a valuable tool in various research and clinical settings. The cellular defense against this lesion, primarily through the Base Excision Repair pathway, highlights the intricate and robust mechanisms that have evolved to maintain the integrity of our genetic material. A thorough understanding of the formation, biological consequences, and repair of this compound is essential for researchers in the fields of DNA damage and repair, cancer biology, and toxicology. The detailed experimental protocols provided in this guide are intended to empower scientists to further investigate the multifaceted significance of this compound in health and disease.
References
- 1. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The Effect on DNA Structure and DNA Binding by Site-Specific Proteins [scirp.org]
- 3. NTH1 Is a New Target for Ubiquitylation-Dependent Regulation by TRIM26 Required for the Cellular Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. In Vitro Bypass of this compound by DNA Polymerase θ Forms Sequence-Dependent Frameshift Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lesion Specificity in the Base Excision Repair Enzyme hNeil1: Modeling and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | NEIL1 cleaves thymine glycol from damaged DNA [reactome.org]
- 10. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Initiation of Base Excision Repair of Oxidative Lesions in Nucleosomes by the Human, Bifunctional DNA Glycosylase NTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caught in motion: human NTHL1 undergoes interdomain rearrangement necessary for catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Molecular basis and functional consequences of the interaction between the base excision repair DNA glycosylase NEIL1 and RPA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Escherichia coli Nth and human hNTH1 DNA glycosylases are involved in removal of 8-oxoguanine from 8-oxoguanine/guanine mispairs in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Enzyme-Modified Neutral Comet (EMNC) Assay for Complex DNA Damage Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 22. benchchem.com [benchchem.com]
- 23. Construction of a circular single-stranded DNA template containing a defined lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. protocols.io [protocols.io]
- 26. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
Formation of Thymidine Glycol by Ionizing Radiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of thymidine glycol, a primary DNA lesion induced by ionizing radiation. It covers the chemical mechanisms of its formation, quantitative yields under various conditions, detailed experimental protocols for its detection, and the subsequent cellular responses. This document is intended to serve as a comprehensive resource for professionals engaged in radiobiology, DNA damage and repair research, and the development of radiosensitizing or radioprotective agents.
Introduction: The Significance of this compound
Ionizing radiation deposits energy in and around the DNA molecule, primarily through the radiolysis of water, which generates highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals can attack the DNA bases, leading to a variety of lesions. Among these, 5,6-dihydroxy-5,6-dihydrothymidine, commonly known as this compound (Tg), is one of the most prevalent oxidative pyrimidine lesions.[1][2] The presence of this compound in DNA is biologically significant as it distorts the DNA helix and presents a strong block to high-fidelity DNA polymerases, potentially leading to stalled replication forks and cell death if not repaired.[3] Understanding the mechanisms of its formation and the cellular pathways that respond to this lesion is critical for fields ranging from cancer radiotherapy to assessing the risks of radiation exposure.
Chemical Mechanism of Formation
The formation of this compound is predominantly an indirect effect of ionizing radiation, mediated by the hydroxyl radical (•OH). The process is initiated by the electrophilic addition of the •OH radical to the C5-C6 double bond of the thymine base within the DNA strand. This reaction is rapid and leads to the formation of transient thymidinyl radical intermediates.
In the presence of oxygen, these radicals are converted to peroxyl radicals, which can then undergo further reactions to form hydroperoxides. Subsequent reduction of these intermediates yields the stable this compound lesion. Due to the creation of two new chiral centers at the C5 and C6 positions, this compound can exist as four distinct diastereomers (cis-5R,6S; cis-5S,6R; trans-5R,6R; and trans-5S,6S).[3] The cis isomers are the predominant forms generated by ionizing radiation.
Quantitative Data on Lesion Formation
The efficiency of this compound formation, like other radiation-induced lesions, is often expressed as a yield per unit of absorbed dose and per unit of DNA. The data can vary based on experimental conditions such as radiation quality (e.g., LET), oxygen concentration, and the chemical environment of the DNA (e.g., in solution vs. cellular).
| Lesion Type | Yield | Radiation Source/Conditions | Reference |
| Oxidized Pyrimidines (Total) | ~9.6 sites / Mbp / Gy | 137Cs γ-rays (in vitro T7 DNA) | [4] |
| Thymine Glycol | 400 - 2700 lesions / 106 Thymines | γ-irradiation (14 - 1000 Gy on calf thymus DNA) | [5] |
| Pyrimidine Lesions (Total) | ~590 lesions / cell / Gy | Low LET radiation (in mammalian cells) | [6] |
| Thymine Glycol | Constitutes ~5% of modified thymines | γ-irradiation (in vitro DNA) | [7] |
| Thymine Glycol | Damage detectable at 40 Gy | X-irradiation (in vitro φX174 DNA) | [8] |
Experimental Protocols for Detection and Quantification
Several analytical techniques have been developed to accurately identify and quantify this compound lesions in DNA. The most robust and widely used methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the latter being preferred for its sensitivity and specificity without the need for derivatization. Immunoassays using monoclonal antibodies against this compound also provide a sensitive detection method.[8][9]
Detailed Protocol: LC-MS/MS Analysis of this compound
This protocol outlines the key steps for the quantification of this compound in DNA samples using LC-MS/MS with a stable isotope-labeled internal standard.
4.1.1 DNA Isolation and Purification
-
Source: Extract genomic DNA from cultured cells, tissues, or other biological samples using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantification: Determine the DNA concentration and purity using UV spectrophotometry. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
4.1.2 Enzymatic Hydrolysis to Deoxyribonucleosides
-
Internal Standard: Spike a known amount of a stable isotope-labeled this compound internal standard (e.g., [13C, 15N2]-Thymidine Glycol) into the purified DNA sample (typically 10-50 µg). This is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.
-
Enzyme Cocktail: Prepare a multi-enzyme digestion cocktail. A common combination includes Micrococcal Nuclease and Spleen Phosphodiesterase, followed by Alkaline Phosphatase to ensure complete digestion to individual 2'-deoxynucleosides.[10][11]
-
Digestion (Step 1): Add the initial enzyme mix (e.g., Nuclease P1 or a combination of DNase I and Nuclease P1) to the DNA in a suitable buffer. Incubate at 37°C for 1-2 hours.
-
Digestion (Step 2): Add Alkaline Phosphatase to the reaction to remove the 3' and 5' phosphate groups. Incubate at 37°C for another 1-2 hours. Some protocols utilize a one-step digestion with an optimized enzyme cocktail.[12][13]
-
Termination: Stop the reaction, typically by heating to 95°C for 10 minutes or by protein precipitation.[13]
4.1.3 Sample Cleanup (Solid-Phase Extraction - Optional but Recommended)
-
Purpose: To remove enzymes, salts, and other interfering substances from the DNA hydrolysate.[14][15]
-
Procedure: Use a C18 solid-phase extraction (SPE) cartridge.
-
Condition the cartridge with methanol, followed by water.
-
Load the hydrolyzed DNA sample.
-
Wash the cartridge with a weak aqueous buffer (e.g., 0.1% formic acid) to remove polar impurities.
-
Elute the deoxyribonucleosides with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation: Dry the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a small, precise volume of the initial LC mobile phase.
4.1.4 LC-MS/MS Analysis
-
Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and methanol (or acetonitrile), typically with a small amount of acid modifier like formic acid to improve ionization.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard, providing high specificity and sensitivity.
-
Biological Consequences and Cellular Repair
The formation of this compound within DNA is not a benign event. The saturated, non-planar structure of the glycol lesion significantly distorts the DNA double helix. This distortion is a strong impediment to the progression of replicative DNA polymerases, which can lead to replication fork stalling and the formation of lethal double-strand breaks.[2][3]
To counteract the deleterious effects of such lesions, cells have evolved a sophisticated DNA repair system. This compound is primarily repaired through the Base Excision Repair (BER) pathway.[16]
The key steps in the BER of this compound are:
-
Lesion Recognition and Excision: The repair is initiated by a DNA glycosylase that specifically recognizes the this compound lesion. In humans, the primary enzymes responsible for this step are NTHL1 (Endonuclease III-like protein 1) and NEIL1 (Nei-like DNA glycosylase 1) .[17][18][19] These are bifunctional glycosylases, meaning they not only cleave the N-glycosidic bond to remove the damaged base but also possess an AP-lyase activity that incises the DNA backbone at the resulting apurinic/apyrimidinic (AP) site.
-
End Processing: The resulting single-strand break with either a 3'-phosphate or a 3'-phospho-α,β-unsaturated aldehyde needs to be processed by other enzymes, such as AP Endonuclease 1 (APE1) or Polynucleotide Kinase-Phosphatase (PNKP), to generate a conventional 3'-hydroxyl end.
-
DNA Synthesis: DNA Polymerase β (Pol β) inserts the correct nucleotide (thymidine) into the gap.
-
Ligation: The final nick in the DNA backbone is sealed by a DNA ligase, typically the XRCC1/Ligase IIIα complex, completing the repair process.[20]
Conclusion
This compound is a major and biologically consequential DNA lesion formed by the action of ionizing radiation. Its generation via hydroxyl radical attack, its ability to block DNA replication, and its recognition by the Base Excision Repair pathway are central concepts in radiobiology. The accurate quantification of this lesion using advanced analytical techniques like LC-MS/MS is vital for research into the mechanisms of radiation damage, cellular repair capacity, and the development of novel therapeutic strategies to modulate the effects of radiation in clinical settings. This guide provides the foundational knowledge and procedural outlines to support professionals in this critical area of research.
References
- 1. Thymine glycol - Wikipedia [en.wikipedia.org]
- 2. This compound Oligo Modifications from Gene Link [genelink.com]
- 3. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Detection by 32P-postlabeling of this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. three.jsc.nasa.gov [three.jsc.nasa.gov]
- 7. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunochemical quantitation of thymine glycol in oxidized and X-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of thymine glycols in DNA by radiation and chemical carcinogens as detected by a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epigentek.com [epigentek.com]
- 14. A solid-phase extraction procedure for DNA purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
Thymidine Glycol Lesions in DNA: A Comprehensive Technical Guide on Biological Consequences and Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine glycol (Tg), a primary product of oxidative DNA damage, presents a significant challenge to the integrity of the genome. This ubiquitous lesion arises from the oxidation of thymine residues by reactive oxygen species (ROS) generated during normal metabolic processes and upon exposure to ionizing radiation and certain chemical agents. While not highly mutagenic, this compound is a potent blocker of DNA replication and transcription, making it a cytotoxic lesion if left unrepaired. This technical guide provides an in-depth analysis of the biological consequences of this compound lesions, detailing their impact on critical cellular processes, the intricate repair pathways responsible for their removal, and the signaling cascades that are activated in response to this form of DNA damage. Quantitative data on the effects of Tg are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this critical area of DNA damage and repair.
Introduction
Oxidative DNA damage is a constant threat to cellular homeostasis, with estimates suggesting that thousands of DNA lesions are generated in a single human cell each day. Among the various forms of oxidative damage, this compound (5,6-dihydroxy-5,6-dihydrothymidine) is one of the most common and well-characterized lesions. Its formation disrupts the planar structure of the thymine base, leading to significant helical distortion in the DNA duplex. This structural perturbation is the root cause of its profound biological consequences, which include the potent blockage of high-fidelity DNA polymerases and RNA polymerases. Consequently, the accumulation of this compound lesions can lead to replication fork stalling, transcriptional arrest, and ultimately, cell death. To counteract these detrimental effects, cells have evolved sophisticated DNA repair mechanisms, primarily the Base Excision Repair (BER) pathway, to efficiently recognize and remove these lesions. This guide will explore the multifaceted biological impact of this compound, from its effects on DNA replication and transcription to the detailed molecular mechanisms of its repair and the associated cellular signaling responses.
Biological Consequences of this compound Lesions
The presence of a this compound lesion within a DNA strand triggers a cascade of cellular responses due to its disruptive influence on DNA metabolism.
Impact on DNA Replication
This compound acts as a formidable obstacle to the progression of high-fidelity replicative DNA polymerases. The non-planar nature of the damaged base sterically hinders its accommodation within the polymerase active site, leading to a high frequency of replication fork stalling.[1] While the polymerase can often insert an adenine opposite the lesion, subsequent extension is severely impeded.[1]
However, specialized translesion synthesis (TLS) polymerases can bypass this compound, albeit with varying efficiency and fidelity. DNA polymerase θ (Polθ), for instance, can bypass Tg but is prone to introducing frameshift mutations, particularly deletions.[2][3] The efficiency of bypass versus stalling is a critical determinant of the cytotoxic potential of this lesion.
Table 1: Quantitative Data on the Impact of this compound on DNA Replication
| Parameter | Observation | Reference |
| Replication Fork Stalling | This compound presents a strong block to replicative DNA polymerases.[1] | [1] |
| Translesion Synthesis by DNA Polymerase θ | Template misalignment leading to deletions is 5- to 10-fold more efficient than correct bypass in certain sequence contexts.[2] One- and two-nucleotide deletions are formed 9- and 6-fold more efficiently, respectively, than correct, full-length bypass products.[2][3] | [2][3] |
| Bypass Efficiency of Plant Organellar DNA Polymerases | AtPolIA and AtPolIB can bypass Tg by inserting an adenine opposite the lesion and efficiently extend from a Tg-A base pair.[4] | [4] |
| Misincorporation Frequency by Plant DNA Polymerase A (exo-) | dTMP: 1.37 x 10⁻⁴dGMP: 2.46 x 10⁻⁴dCMP: 2.25 x 10⁻⁴ | [4] |
| Misincorporation Frequency by Plant DNA Polymerase B (exo-) | dTMP: 2.80 x 10⁻³dGMP: 3.77 x 10⁻³dCMP: 1.90 x 10⁻³ | [4] |
Impact on Transcription
Similar to its effect on DNA replication, this compound can also impede transcription. When present on the template strand, Tg can block the progression of RNA polymerases. For example, in vitro studies have shown that a single this compound lesion can block transcription elongation by T7 RNA polymerase approximately 50% of the time.[5][6] However, the effect on mammalian RNA polymerase II appears to be less pronounced, suggesting that the transcriptional machinery in eukaryotes may have mechanisms to navigate or tolerate this lesion to some extent.[5][6] The arrest of transcription at a DNA lesion is a key signal for the initiation of Transcription-Coupled Repair (TCR).
Table 2: Quantitative Data on the Impact of this compound on Transcription
| Parameter | Observation | Reference |
| Transcription Elongation Blockage (T7 RNA Polymerase) | A single this compound lesion in the transcribed strand blocks transcription elongation approximately 50% of the time. | [5][6] |
| Transcription Elongation Blockage (Mammalian RNA Polymerase II) | This compound in the transcribed strand did not significantly block RNA polymerase II in vitro. | [5][6] |
DNA Repair of this compound Lesions
Cells primarily utilize the Base Excision Repair (BER) pathway to remove this compound lesions. Nucleotide Excision Repair (NER) and Transcription-Coupled Repair (TCR) have also been implicated as alternative or backup repair mechanisms.
Base Excision Repair (BER)
The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and excises the damaged base.
-
Recognition and Excision: In mammals, the primary DNA glycosylases responsible for recognizing and removing this compound are NTHL1 (a homolog of E. coli Nth) and NEIL1.[7] These enzymes cleave the N-glycosidic bond between the damaged thymine base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.
-
AP Site Processing: The resulting AP site is then processed by an AP endonuclease (primarily APE1), which cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Synthesis and Ligation: DNA polymerase β (Polβ) then fills the single-nucleotide gap, and the nick is sealed by a DNA ligase (typically DNA ligase III).
Table 3: Kinetic Parameters of BER Glycosylases for this compound
| Enzyme | Substrate | Km (nM) | kcat (min-1) | Reference |
| NEIL1 (Unedited) | Thymine Glycol | ~12.8 | ~65.8 | [8] |
| NEIL1 (Edited) | Thymine Glycol | - | - | [9] |
| OGG1 | 8-oxoGuanine (for comparison) | ~7.0 | ~3.9 | [8] |
Nucleotide Excision Repair (NER) and Transcription-Coupled Repair (TCR)
While BER is the predominant pathway for this compound removal, there is evidence suggesting that NER can also recognize and repair this lesion, particularly when BER is deficient or overwhelmed. The helical distortion caused by Tg, although less bulky than classic NER substrates like pyrimidine dimers, can be recognized by the NER machinery.
TCR is a sub-pathway of NER that is specifically dedicated to removing lesions from the transcribed strand of actively expressed genes. The stalling of RNA polymerase at a this compound lesion is thought to be the initiating signal for the recruitment of the TCR machinery.
Cellular Signaling in Response to this compound
The presence of this compound and the subsequent processing by repair pathways can activate cellular signaling cascades, primarily the DNA Damage Response (DDR). The key kinases in this response are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).
While direct activation of ATM and ATR by isolated this compound lesions is not as well-characterized as their response to double-strand breaks or stalled replication forks, the consequences of Tg lesions, such as replication fork stalling, can lead to the activation of the ATR-Chk1 signaling pathway. Stalled replication forks expose single-stranded DNA (ssDNA), which is coated by Replication Protein A (RPA). ATR, through its partner protein ATRIP, is recruited to these RPA-coated ssDNA regions and becomes activated. Activated ATR then phosphorylates a range of downstream targets, including the checkpoint kinase Chk1, to orchestrate cell cycle arrest, promote DNA repair, and maintain genome stability.
If replication forks collapse at this compound lesions, this can lead to the formation of double-strand breaks (DSBs), which are potent activators of the ATM kinase.
Caption: Signaling pathway activated by this compound-induced replication stress.
Experimental Protocols
DNA Polymerase Stop Assay
This assay is used to determine the extent to which a DNA lesion blocks DNA synthesis by a particular DNA polymerase.
Materials:
-
Thermocycler
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
-
Oligonucleotide template containing a site-specific this compound lesion
-
5'-radiolabeled primer complementary to the template
-
DNA polymerase of interest
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Reaction buffer specific for the DNA polymerase
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
Procedure:
-
Primer Annealing: Anneal the 5'-radiolabeled primer to the this compound-containing template oligonucleotide by mixing them in the polymerase reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the polymerase reactions on ice. In a typical reaction, combine the annealed primer-template duplex, dNTPs, and the DNA polymerase in the appropriate reaction buffer.
-
Initiation of Reaction: Initiate the reaction by transferring the tubes to a pre-warmed thermocycler set to the optimal temperature for the polymerase (e.g., 37°C).
-
Time Course: Aliquots of the reaction are taken at various time points (e.g., 0, 1, 5, 10, 20 minutes) and the reaction is stopped by adding an equal volume of stop solution.
-
Denaturing PAGE: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Load the samples onto a high-resolution denaturing polyacrylamide gel. Include a sequencing ladder of the template as a size marker.
-
Visualization and Analysis: After electrophoresis, dry the gel and expose it to a phosphor screen or autoradiography film. The intensity of the bands corresponding to the stalled products at the lesion site and the full-length extension products are quantified to determine the percentage of polymerase blockage.
In Vitro Base Excision Repair (BER) Assay
This assay measures the ability of a cell extract or purified enzymes to repair a this compound lesion in a plasmid DNA substrate.
Materials:
-
Plasmid DNA containing a single, site-specific this compound lesion
-
Cell-free extract or purified BER enzymes (NTHL1/NEIL1, APE1, Polβ, DNA Ligase III)
-
Reaction buffer (e.g., containing HEPES, KCl, MgCl₂, ATP, DTT)
-
[α-³²P]dCTP
-
Unlabeled dNTPs
-
Restriction enzymes
-
Agarose gel electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Repair Reaction: Incubate the this compound-containing plasmid with the cell extract or purified BER proteins in the reaction buffer. Include [α-³²P]dCTP and unlabeled dNTPs to label the repair patch.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
DNA Purification: Stop the reaction and purify the plasmid DNA to remove proteins and unincorporated nucleotides.
-
Restriction Digestion: Digest the purified plasmid with a restriction enzyme that linearizes the plasmid and another enzyme that excises a small fragment containing the lesion site.
-
Agarose Gel Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or autoradiography film. The incorporation of radioactivity into the fragment containing the original lesion site indicates successful repair. The intensity of the radioactive signal can be quantified to measure the repair efficiency.
Caption: Workflow for an in vitro Base Excision Repair (BER) assay.
Conclusion
This compound lesions represent a significant threat to genomic stability due to their potent blocking of DNA replication and transcription. The cellular response to these lesions is multifaceted, involving a primary reliance on the Base Excision Repair pathway for their removal, with contributions from other repair mechanisms. The stalling of cellular machinery at these lesions can trigger DNA damage signaling cascades that are crucial for coordinating cell cycle progression with DNA repair. A thorough understanding of the biological consequences of this compound and the intricate mechanisms of its repair is essential for research in areas such as cancer biology, aging, and the development of novel therapeutic strategies that target DNA repair pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of oxidative DNA damage and its implications for human health.
References
- 1. A structural rationale for stalling of a replicative DNA polymerase at the most common oxidative thymine lesion, thymine glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Effect of Thymine Glycol on Transcription Elongation by T7 RNA Polymerase and Mammalian RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of thymine glycol on transcription elongation by T7 RNA polymerase and mammalian RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. NEIL1 excises 3′ end proximal oxidative DNA lesions resistant to cleavage by NTH1 and OGG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NEIL1 Recoding due to RNA Editing Impacts Lesion-Specific Recognition and Excision - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Thymidine Glycol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine glycol (Tg), a primary product of oxidative DNA damage, represents a significant threat to genomic integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of its various isomers. Arising from the oxidation of the C5-C6 double bond of thymidine, this compound exists as four diastereomers, grouped into two cis/trans pairs: (5R, 6S)- and (5S, 6R)-cis isomers, and (5R, 6R)- and (5S, 6S)-trans isomers. These isomers exhibit distinct chemical stabilities and biological activities. This document details their structural characteristics, equilibrium dynamics, and impact on DNA structure and function. Furthermore, it outlines key experimental protocols for their synthesis, purification, and analysis, and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams.
Chemical Structure and Stereoisomerism
This compound is formed when the thymidine base in DNA is oxidized, leading to the saturation of the 5,6-double bond and the addition of two hydroxyl groups. The presence of two chiral centers at the C5 and C6 positions results in the formation of four stereoisomers. These isomers exist as two diastereomeric pairs, each capable of interconverting between cis and trans configurations through epimerization at the C6 position.[1][2]
The four diastereomers are:
-
cis-(5R, 6S)-thymidine glycol
-
cis-(5S, 6R)-thymidine glycol
-
trans-(5R, 6R)-thymidine glycol
-
trans-(5S, 6S)-thymidine glycol
In aqueous solution, these isomers exist in equilibrium, with the cis isomers being the more predominant forms.[3][4]
Physicochemical Properties
The different stereoisomers of this compound possess distinct physicochemical properties that influence their behavior in biological systems.
Equilibrium Concentrations
In aqueous solution, the cis and trans isomers of each diastereomeric pair exist in a dynamic equilibrium. The cis isomers are thermodynamically more stable and thus more abundant.
| Diastereomeric Pair | Isomer Configuration | Equilibrium Concentration |
| 5S Pair | cis-(5S, 6R) | 80%[3][5][6] |
| trans-(5S, 6S) | 20%[3][5][6] | |
| 5R Pair | cis-(5R, 6S) | 87%[3][5][6] |
| trans-(5R, 6R) | 13%[3][5][6] |
Impact on DNA Duplex Stability
The incorporation of a this compound lesion into a DNA duplex significantly destabilizes the double helix. This destabilization is attributed to the loss of planarity and aromaticity of the thymine ring, which disrupts base stacking interactions. The melting temperature (Tm) of DNA duplexes containing this compound is reduced by 8-22°C, depending on the specific isomer, the sequence context, and the number of lesions.[7]
| DNA Duplex Modification | Change in Melting Temperature (ΔTm) |
| Single this compound Lesion | -8 to -15 °C[7] |
| Two this compound Lesions | Up to -22 °C[7] |
Alkali Lability
The diastereomeric pairs of this compound exhibit differential stability under alkaline conditions. The 5S pair is more labile to alkali treatment than the 5R pair, a difference attributed to the higher equilibrium concentration of the trans epimer in the 5S pair.[3][5] This property is important for certain methods of DNA damage analysis.
Biological Properties and Implications
This compound lesions are not strongly mutagenic but pose a significant challenge to DNA replication and are recognized by the cellular DNA repair machinery.
Effects on DNA Replication
This compound is a potent blocker of DNA replication by high-fidelity DNA polymerases.[8] This blockage can lead to stalled replication forks and potentially cell death if not repaired. While it is a strong replication block, it is considered weakly mutagenic, with the primary mutational outcome being a T to C transition.[9] When part of a tandem lesion, its mutagenicity can be enhanced.[10][11][12]
DNA Repair
This compound lesions are primarily repaired through the Base Excision Repair (BER) pathway. The repair process is initiated by a DNA glycosylase, such as Endonuclease III (Nth in E. coli), which recognizes and excises the damaged base.
Experimental Protocols
Synthesis and Purification of this compound Diastereomers
A common method for the synthesis and purification of individual this compound diastereomers involves the bromination of thymidine followed by separation using High-Performance Liquid Chromatography (HPLC).[3][4][5][6]
Methodology:
-
Bromination: Thymidine is treated with a brominating agent, such as N-bromosuccinimide, to produce a mixture of the trans 5-bromo-6-hydroxy-5,6-dihydrothymidine (thymidine bromohydrin) diastereomers.
-
HPLC Separation: The resulting mixture of thymidine bromohydrin diastereomers is separated by reversed-phase HPLC.
-
Conversion to Glycols: Each purified bromohydrin diastereomer is then converted to the corresponding this compound diastereomeric pair (cis and trans) by refluxing in an aqueous solution.[3][5]
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR are essential for the structural elucidation and confirmation of the stereochemistry of the synthesized isomers.[13][14]
-
Sample Preparation: Purified isomers are dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: 1D and 2D NMR experiments (e.g., COSY, HSQC) are performed to assign proton and carbon signals and determine the relative stereochemistry of the hydroxyl groups.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the this compound isomers and to analyze their presence in DNA.[15]
-
Sample Preparation: Samples are prepared according to the specific ionization technique (e.g., Electrospray Ionization - ESI). For analysis of Tg in DNA, the DNA is typically enzymatically digested to nucleosides.
-
Analysis: High-resolution mass spectrometry provides accurate mass measurements, and tandem MS (MS/MS) can be used for structural fragmentation analysis.
In Vitro DNA Polymerase Stop Assay
This assay is used to assess the ability of this compound to block DNA synthesis.
Methodology:
-
Template-Primer Design: A single-stranded DNA oligonucleotide containing a site-specific this compound lesion is used as a template. A shorter, complementary primer is annealed upstream of the lesion.
-
Polymerase Extension: The template-primer duplex is incubated with a DNA polymerase, dNTPs, and appropriate buffer.
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis. A strong band corresponding to the position just before or opposite the lesion indicates that the polymerase has been blocked.
Mutagenicity Assay in E. coli
This assay determines the frequency and type of mutations induced by this compound.
Methodology:
-
Vector Construction: A single-stranded vector (e.g., M13) is constructed to contain a site-specific this compound lesion.
-
Transformation: The vector is transformed into an appropriate E. coli strain (e.g., one deficient in specific repair pathways to enhance mutation detection).
-
Progeny Analysis: Progeny phage are harvested, and the DNA sequence at the site of the original lesion is determined by DNA sequencing to identify any mutations.
Conclusion
The study of this compound isomers is crucial for understanding the mechanisms of oxidative DNA damage and its biological consequences. The distinct properties of the cis and trans diastereomers highlight the importance of stereochemistry in DNA damage and repair. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the fields of DNA damage and repair, toxicology, and drug development, facilitating further investigation into the roles of these lesions in human health and disease.
References
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Cell-Based Assay for Measuring Base Excision Repair Responses. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial base excision repair assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient Formation of the Tandem Thymine Glycol/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative measurement of the diastereoisomers of cis this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the diastereomers of this compound, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of DNA damage: effect of this compound residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of the diastereomers of this compound, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a convenient this compound phosphoramidite monomer and its site-specific incorporation into DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Initiation of Base Excision Repair of Oxidative Lesions in Nucleosomes by the Human, Bifunctional DNA Glycosylase NTH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymine glycol lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Guardian's Scar: Thymidine Glycol's Role in the Cellular Saga of Aging and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Oxidative stress, an inescapable consequence of aerobic life, relentlessly assaults the integrity of our genetic blueprint. Among the myriad lesions inflicted upon DNA, thymidine glycol (Tg) emerges as a critical, non-mutagenic yet profoundly cytotoxic form of damage. By physically obstructing the machinery of DNA replication and transcription, this compound acts as a potent initiator of cellular crisis, compelling cells to choose between senescence and apoptosis. This whitepaper provides a comprehensive technical overview of the formation, cellular impact, and analytical detection of this compound. It delves into the intricate signaling pathways triggered by this lesion and explores its profound implications in the progression of cellular aging, cancer, and neurodegenerative diseases, offering a crucial resource for researchers and drug development professionals seeking to understand and target the molecular underpinnings of these complex biological processes.
The Genesis and Biochemical Nature of this compound
This compound is a major product of oxidative DNA damage, arising from the oxidation of the 5,6-double bond of the thymine base.[1] This chemical modification can be induced by a variety of endogenous and exogenous agents, including:
-
Reactive Oxygen Species (ROS): Generated as byproducts of normal metabolic processes, such as mitochondrial respiration.
-
Ionizing Radiation: Used in cancer therapy, which generates hydroxyl radicals that readily attack DNA.
-
Chemical Oxidants: Environmental and industrial chemicals can also lead to the formation of this compound.[1]
The formation of this compound results in the loss of the planar structure of the thymine base, causing significant distortion to the DNA double helix.[1] This structural perturbation is a key factor in its biological consequences. This compound exists as four diastereomers due to the creation of two new chiral centers at the C5 and C6 positions of the thymine ring.[2]
Cellular Response to this compound: A Fork in the Road
The presence of a this compound lesion in the DNA template presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. This blockage is a critical trigger for a cascade of cellular responses aimed at preserving genomic integrity.
Stalled Replication and Transcription
High-fidelity DNA polymerases are effectively blocked by this compound, leading to stalled replication forks.[3] This cessation of DNA synthesis is a potent signal of cellular distress. Similarly, RNA polymerases can also be hindered by the presence of this compound in the transcribed strand, disrupting gene expression.[4]
The DNA Damage Response (DDR)
The stalling of replication forks by this compound is a primary activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase signaling pathway.[5][6] ATR, in turn, phosphorylates and activates a cascade of downstream proteins, including the checkpoint kinase 1 (CHK1), which orchestrates cell cycle arrest to provide time for DNA repair.[7] The recognition of the this compound lesion is initiated by DNA glycosylases such as NTHL1 and NEIL1, which are key players in the Base Excision Repair (BER) pathway.[8][9][10]
The following diagram illustrates the signaling cascade initiated by a this compound-induced stalled replication fork:
Cellular Fates: Senescence and Apoptosis
If the this compound lesion is not efficiently removed by the BER pathway, the persistent cell cycle arrest can lead to one of two terminal cell fates:
-
Cellular Senescence: A state of irreversible growth arrest, characterized by morphological changes and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP).[5][11][12] The induction of senescence is often mediated by the p53/p21 and p16INK4a tumor suppressor pathways.[13][14][15]
-
Apoptosis: Programmed cell death, which is a crucial mechanism for eliminating cells with irreparable DNA damage. The decision to undergo apoptosis is often orchestrated by the p53 tumor suppressor protein.[16][17]
The following diagram illustrates the logical relationship between this compound, DNA damage response, and the resulting cellular fates:
This compound in Cellular Aging and Disease
The accumulation of unrepaired this compound lesions is a hallmark of cellular aging and is implicated in the pathogenesis of several age-related diseases.
Cellular Aging
The efficiency of DNA repair mechanisms, including BER, declines with age.[18] This leads to an accumulation of DNA damage, including this compound, which contributes to the age-associated decline in cellular function. The induction of cellular senescence by persistent this compound lesions is thought to be a major contributor to the aging phenotype, as senescent cells can disrupt tissue homeostasis through the SASP.[19]
| Parameter | Young Individuals | Elderly Individuals | Reference |
| Urinary Excretion of this compound and Thymine Glycol (nmol/kg/day) | ~0.599 | Tends to be variable, but repair capacity decreases with age. | [2][20][21][22][23] |
Cancer
The role of this compound in cancer is multifaceted. On one hand, as a form of DNA damage, its accumulation can contribute to genomic instability, a hallmark of cancer. On the other hand, the cytotoxic nature of this compound is exploited by radiation therapy to kill cancer cells.
| Population | Urinary Thymine Glycol (nmol/kg/day) | Urinary this compound (nmol/kg/day) | Reference |
| Healthy Controls | 0.435 ± 0.038 | 0.164 ± 0.017 | [20][22] |
| Neoplastic Patients | 0.347 ± 0.035 | 0.125 ± 0.010 | [20][22] |
Neurodegenerative Diseases
Oxidative stress is a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of this compound have been detected in the brains of Alzheimer's patients, suggesting a role for this lesion in the neurodegenerative process.[1][24] While direct quantitative data for Parkinson's disease is less established, the substantia nigra, the brain region primarily affected in this disease, is known to be under high oxidative stress.[12][25][26]
| Disease Context | Observation | Brain Region | Reference |
| Alzheimer's Disease | Increased levels of thymine glycol | Parietal, temporal, occipital, and frontal lobes; superior temporal gyrus; hippocampus | [1][24] |
Methodologies for the Detection and Quantification of this compound
Accurate and sensitive detection of this compound is crucial for studying its biological roles. Several analytical techniques are employed for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of this compound from biological samples.[27][28] These methods often involve enzymatic digestion of DNA to nucleosides, followed by chromatographic separation and detection by mass spectrometry.
Experimental Workflow for LC-MS/MS Analysis of this compound:
Immunoassays
The development of monoclonal antibodies specific for this compound has enabled the use of various immunoassay techniques, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): For the quantification of this compound in DNA samples.
-
Immunohistochemistry (IHC): For the visualization of this compound distribution within tissues and cells.[29][30][31]
Experimental Protocols
Protocol for Immunohistochemical Detection of this compound in Paraffin-Embedded Brain Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x 5 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Cool slides for 20 minutes at room temperature.
-
Wash slides in PBS (3x 5 min).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash in PBS (2x 5 min).
-
Incubate with blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation and Detection:
-
Wash in PBS (3x 5 min).
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash in PBS (3x 5 min).
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash in PBS (3x 5 min).
-
Develop with a diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for LC-MS/MS Quantification of this compound in DNA
-
DNA Extraction and Quantification:
-
Extract genomic DNA from cells or tissues using a standard phenol-chloroform extraction or a commercial kit.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
-
-
Enzymatic Hydrolysis:
-
Digest 10-20 µg of DNA with nuclease P1, followed by alkaline phosphatase to dephosphorylate the nucleosides.
-
-
Sample Cleanup:
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove salts and other interfering substances.
-
Elute the nucleosides with methanol and dry the sample under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the sample in an appropriate mobile phase.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Separate the nucleosides using a gradient elution.
-
Detect and quantify this compound using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, using a stable isotope-labeled internal standard for accurate quantification.[24][32][33][34]
-
Conclusion and Future Directions
This compound stands as a critical mediator in the cellular response to oxidative stress, with profound implications for aging and disease. Its ability to halt DNA replication and transcription makes it a potent trigger of cellular senescence and apoptosis, processes that are central to the pathogenesis of cancer and neurodegenerative disorders. The methodologies outlined in this guide provide a robust toolkit for researchers to further investigate the roles of this compound in these complex biological processes.
Future research should focus on:
-
Developing more sensitive and high-throughput methods for the detection of this compound to facilitate large-scale clinical and epidemiological studies.
-
Elucidating the precise molecular mechanisms by which this compound influences the choice between senescence and apoptosis.
-
Exploring the therapeutic potential of targeting the formation or repair of this compound in the context of age-related diseases and cancer therapy.
A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies to combat the debilitating effects of aging and disease.
References
- 1. JCI Insight - The senescence-associated secretome as an indicator of age and medical risk [insight.jci.org]
- 2. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P16INK4a upregulation mediated by TBK1 induces retinal ganglion cell senescence in ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEIL1 Binding to DNA containing 2′-Fluorothis compound Stereoisomers and the Effect of Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mab3d-atlas.com [mab3d-atlas.com]
- 8. Evaluation of NTHL1, NEIL1, NEIL2, MPG, TDG, UNG and SMUG1 genes in familial colorectal cancer predisposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Research progress on the role of the NEIL family in cancer [frontiersin.org]
- 10. NTHL1 in Genomic Integrity, Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parkinson’s Disease Is Associated with Oxidative Damage to Cytoplasmic DNA and RNA in Substantia Nigra Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of p16ink4a and p19ARF by TGFbeta1 contributes to growth arrest and senescence response in mouse keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic expression of p16INK4a in the epidermis induces Wnt-mediated hyperplasia and promotes tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Contribution of p16INK4a and p21CIP1 pathways to induction of premature senescence of human endothelial cells: permissive role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. p53 and p16(INK4A) independent induction of senescence by chromatin-dependent alteration of S-phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aging markers in human urine: A comprehensive, non‐targeted LC‐MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SASP reflects senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ATR protects ongoing and newly assembled DNA replication forks through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Senescence associated secretory phenotype profile from primary lung mice fibroblasts depends on the senescence induction stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scienceopen.com [scienceopen.com]
- 24. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biomedgrid.com [biomedgrid.com]
- 26. researchgate.net [researchgate.net]
- 27. Reactome | Senescence-Associated Secretory Phenotype (SASP) [reactome.org]
- 28. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. escholarship.org [escholarship.org]
- 34. benchchem.com [benchchem.com]
Thymidine Glycol: A Comprehensive Technical Guide to its Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine glycol (Tg), a major product of oxidative DNA damage, represents a significant threat to genomic integrity. Formed by the oxidation of the thymine base, this lesion is a potent blocker of DNA replication and transcription. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound. It details the experimental methodologies for its synthesis and analysis, presents key quantitative data, and illustrates the primary cellular pathway for its repair. This document is intended to serve as a foundational resource for researchers in the fields of DNA damage and repair, cancer biology, and drug development.
Discovery and Initial Characterization
This compound was first identified as a radiolysis product of thymine in the early 1970s, with pioneering work from the laboratory of Dr. Peter Cerutti.[1] It was established as a primary product of DNA damage induced by ionizing radiation and other sources of reactive oxygen species (ROS).[1] Unlike some other forms of DNA damage, this compound is not strongly mutagenic; instead, its primary cytotoxic effect stems from its ability to act as a formidable block to the progression of DNA polymerases during replication.[2]
Chemical Structure and Properties
This compound, or 5,6-dihydroxy-5,6-dihydrothymidine, is formed by the saturation of the 5,6-double bond of the thymine ring. This creates two new chiral centers at the C5 and C6 positions, resulting in four possible diastereomers. The cis isomers are the predominant forms generated by the oxidation of DNA.
Quantitative Data
The following table summarizes key quantitative data related to the characterization and analysis of this compound.
| Parameter | Value | Reference/Note |
| Molar Mass | 274.24 g/mol | Calculated for C10H14N2O7 |
| Urinary Excretion in Humans | ~32 nmol/day (thymine glycol + this compound) | [3] |
| Urinary Excretion in Rats | ~15 times more per kg of body weight than humans | [3] |
| HPLC Detection Limit (Fluorimetric) | 1.6 ng/mL in urine | [1] |
| GC/MS Detection Limit | 41 amol (on column) | [4] |
| Molar Extinction Coefficient (Thymine at 263.8 nm) | 7,900 cm⁻¹/M | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound.
Synthesis of this compound-Containing DNA
The controlled introduction of this compound into DNA is essential for studying its biological effects. The most common method for its synthesis involves the oxidation of thymidine residues with osmium tetroxide (OsO₄).
Protocol: Synthesis of this compound in Oligonucleotides using Osmium Tetroxide
-
Dissolve Oligonucleotide: Dissolve the single-stranded oligonucleotide containing the target thymidine in 10 mM Tris-HCl buffer (pH 8.0).
-
Osmium Tetroxide Treatment: Add Osmium Tetroxide (OsO₄) to a final concentration of 0.08-0.16%. Incubate at 30°C. The reaction time will depend on the desired level of modification and can be monitored by taking aliquots at various time points.[6]
-
Reaction Quenching: Stop the reaction by extracting the mixture three times with an equal volume of cold diethyl ether.[6]
-
Purification: Remove residual OsO₄ and byproducts by passing the aqueous phase through a Sephadex G-50 column.[6]
-
Optional: Reduction of Osmate Esters: For complete conversion to the glycol, the intermediate osmate esters can be reduced. One method is to treat the sample with a 50% saturated solution of sodium sulfite for 3 hours at 50°C.
-
Analysis and Purification of Modified Oligonucleotide: The resulting mixture of modified and unmodified oligonucleotides is typically purified by High-Performance Liquid Chromatography (HPLC).
Analysis of this compound by HPLC
HPLC is a cornerstone technique for the detection and quantification of this compound in biological samples.
Protocol: HPLC Analysis of this compound in Urine
-
Sample Preparation: Acidify urine samples and add internal standards (e.g., isotopically labeled this compound).
-
Affinity Chromatography: Purify the sample using a boronate affinity column, which binds the cis-diol system of this compound. Elute the bound glycols.
-
HPLC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol in an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Detection:
-
UV Detection: While this compound has weak UV absorbance, this can be used for initial characterization.
-
Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identification and quantification.
-
Post-Column Derivatization: React the eluent with a fluorescent tagging agent to enhance detection sensitivity.
-
DNA Polymerase Blocking Assay
This assay is used to demonstrate the inhibitory effect of this compound on DNA synthesis.
Protocol: In Vitro DNA Polymerase Stop Assay
-
Template-Primer Annealing: Anneal a 5'-radiolabeled (e.g., with ³²P) primer to a single-stranded DNA template containing a site-specific this compound lesion.
-
Enzyme Reaction: Incubate the template-primer duplex with a DNA polymerase (e.g., E. coli DNA Polymerase I Klenow fragment), dNTPs, and the appropriate reaction buffer.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA and formamide).
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the reaction products on a high-resolution denaturing polyacrylamide gel.
-
Autoradiography: Visualize the radiolabeled DNA fragments by exposing the gel to X-ray film or a phosphorimager screen. The presence of a band corresponding to the position of the this compound lesion indicates polymerase stalling.[7]
Mandatory Visualizations
Experimental Workflow for this compound Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound-containing DNA.
DNA Polymerase Blocking Assay Workflow
Caption: Experimental workflow for the DNA polymerase blocking assay.
Base Excision Repair (BER) Pathway for this compound
Caption: The Base Excision Repair pathway for this compound.
Biological Significance and Repair
This compound is a significant lesion due to its high frequency of formation and its potent blocking of DNA replication.[2] If left unrepaired, these lesions can lead to stalled replication forks, which can collapse and result in more deleterious DNA double-strand breaks.
The primary cellular defense against this compound is the Base Excision Repair (BER) pathway.[8][9] This multi-step process is initiated by a DNA glycosylase that specifically recognizes and excises the damaged base.
Steps of Base Excision Repair for this compound:
-
Recognition and Excision: A DNA glycosylase, such as NTHL1 (endonuclease III-like protein 1) or NEIL1 (Nei-like DNA glycosylase 1), recognizes the distorted this compound residue and cleaves the N-glycosidic bond, removing the damaged base and leaving an apurinic/apyrimidinic (AP) site.[8][10]
-
Incision: AP endonuclease 1 (APE1) incises the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) moiety.[8][10]
-
End Processing and Gap Filling: DNA polymerase β (Pol β) removes the 5'-dRP and fills the single-nucleotide gap by inserting the correct nucleotide (deoxyadenosine monophosphate).[9]
-
Ligation: DNA ligase III, in complex with XRCC1, seals the remaining nick in the DNA backbone, completing the repair process.[9]
Conclusion
The discovery and initial characterization of this compound have been pivotal in understanding the cellular consequences of oxidative DNA damage. As a potent blocker of DNA replication, it underscores the importance of efficient DNA repair mechanisms in maintaining genome stability. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the formation, repair, and pathological implications of this significant DNA lesion. Continued research in this area is crucial for developing strategies to mitigate the effects of oxidative stress in various diseases, including cancer and neurodegenerative disorders, and for the development of novel therapeutic interventions.
References
- 1. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Thymine glycol lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
Thymidine Glycol vs. Other Oxidized Pyrimidine Lesions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative damage to DNA is a constant threat to genomic integrity, arising from both endogenous metabolic processes and exogenous agents. This damage results in a variety of lesions, among which oxidized pyrimidines are a significant class. Thymidine glycol (Tg), a major product of thymine oxidation, serves as a crucial biomarker for oxidative stress. However, it is just one of several important oxidized pyrimidine lesions, each with distinct chemical properties, biological consequences, and repair pathways. This technical guide provides a comprehensive comparison of this compound with other key oxidized pyrimidines, including 5-hydroxycytosine (5-OHCyt), 5-hydroxyuracil (5-OHUra), 5-hydroxymethyluracil (5-HMUra), and 5-formyluracil (5-ForUra). We delve into their formation, impact on DNA structure and replication, mutagenicity, and the cellular mechanisms that counteract their deleterious effects. Detailed experimental protocols for the detection and quantification of these lesions are provided, alongside diagrammatic representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to Oxidized Pyrimidine Lesions
Reactive oxygen species (ROS) are unavoidable byproducts of aerobic metabolism and can also be generated by exposure to ionizing radiation and various chemical agents.[1] These highly reactive molecules can attack DNA, leading to a spectrum of lesions. Among the most common and well-studied are oxidized pyrimidine bases.
This compound (Tg) , or 5,6-dihydroxy-5,6-dihydrothymidine, is a prominent product of thymine oxidation.[1] Its formation disrupts the planarity of the thymine base, causing significant distortion to the DNA double helix.[1] While it is a strong block to high-fidelity DNA polymerases, it is considered weakly mutagenic as it predominantly pairs with adenine during replication.[1][2] The estimated daily production of Tg in a human cell is around 400 residues.[1]
Other significant oxidized pyrimidines include:
-
5-hydroxycytosine (5-OHCyt): A major oxidation product of cytosine.
-
5-hydroxyuracil (5-OHUra): Can be formed from the oxidation of cytosine or uracil.[3]
-
5-hydroxymethyluracil (5-HMUra): Arises from the oxidation of the methyl group of thymine.[4]
-
5-formyluracil (5-ForUra): A further oxidation product of 5-hydroxymethyluracil.[4]
This guide will comparatively analyze these lesions, focusing on their quantitative differences and the experimental methodologies used to study them.
Comparative Analysis of Oxidized Pyrimidine Lesions
The biological impact of an oxidized pyrimidine lesion is determined by a combination of factors including its chemical stability, the extent of DNA distortion it causes, its effect on DNA polymerase fidelity and processivity, and the efficiency with which it is recognized and repaired by cellular machinery.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound with other oxidized pyrimidine lesions.
Table 1: Formation and Mutagenicity of Oxidized Pyrimidine and Purine Lesions
| Lesion | Formation Yield (nmol/J) upon γ-irradiation in aerated solution | Primary Mutagenic Potential | Predominant Mutation |
| This compound (Tg) | Not explicitly quantified in the same study | Weakly mutagenic, strong replication block[1][2] | T → C (minor) |
| 5-formyluracil (5-ForUra) | 0.0083[5] | Not detailed in provided sources | Not detailed |
| 5-hydroxycytosine (5-OHCyt) | 0.0046[5] | Potentially premutagenic | C → T, C → G |
| 5-hydroxymethyluracil (5-HMUra) | 0.0039[5] | Not detailed in provided sources | Not detailed |
| 5-hydroxyuracil (5-OHUra) | 0.0035[5] | Premutagenic | G:C → A:T |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | ~0.02 (for comparison) | Highly mutagenic[1] | G → T |
| Fapy-dG | Not explicitly quantified | More mutagenic than 8-oxo-dG[1] | G → T |
Table 2: Impact on DNA Structure and Polymerase Bypass
| Lesion | Impact on DNA Duplex Stability | DNA Polymerase Bypass Efficiency | Key Translesion Synthesis (TLS) Polymerases Involved |
| This compound (Tg) | Destabilizes duplex (Tm decrease of 10-11°C)[1] | Strong block to high-fidelity polymerases[6] | Pol κ, Pol η, Pol θ[2][7] |
| 5-hydroxyuracil (HdU) | Less disruptive than Thymidine (dT) | Less extensive bypass, potentially more mutagenic | Pol η, KF-, HIV-1 RT[7] |
| 5-hydroxymethyluracil (HMdU) | Less disruptive than HdU | More extensive bypass than HdU | Pol η, KF-, HIV-1 RT[7] |
Experimental Protocols
Accurate detection and quantification of oxidized pyrimidine lesions are crucial for understanding their biological roles. The following sections provide detailed methodologies for key experimental techniques.
Quantification of Oxidized Pyrimidines by HPLC-EC
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a sensitive method for quantifying specific DNA lesions.
Methodology:
-
DNA Isolation:
-
Quantify the extracted DNA using UV absorbance at 260 nm.
-
DNA Hydrolysis:
-
For the analysis of 8-oxo-dG, enzymatic hydrolysis is preferred. Digest 50-100 µg of DNA with nuclease P1 followed by alkaline phosphatase.[9]
-
For a broader range of pyrimidine lesions, acid hydrolysis with 88% formic acid can be used, though it may cause decomposition of some lesions.[5] Careful optimization is required.
-
-
HPLC Separation:
-
Use a C18 reverse-phase column.
-
The mobile phase typically consists of a sodium acetate or citrate buffer with a methanol or acetonitrile gradient.
-
Optimize the flow rate and gradient to achieve good separation of the nucleosides.
-
-
Electrochemical Detection:
-
Set the electrochemical detector to an oxidizing potential suitable for the lesion of interest (e.g., +600 mV for 8-oxo-dG).[9]
-
The potential may need to be optimized for other pyrimidine lesions.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the desired oxidized nucleoside standards.
-
Calculate the amount of the lesion in the DNA sample by comparing the peak area to the standard curve.
-
Normalize the result to the amount of undamaged nucleosides (e.g., dG) in the sample, which can be quantified by UV detection in the same run.
-
Analysis of Oxidized Pyrimidines by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the simultaneous detection of multiple DNA base lesions.
Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate DNA as described for HPLC-EC.
-
Hydrolyze the DNA to release the free bases using formic acid (e.g., 60% formic acid at 140°C for 30 minutes).[10]
-
-
Derivatization:
-
The released bases are not volatile and require derivatization prior to GC-MS analysis.
-
A common method is silylation using a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To prevent artifactual oxidation during derivatization, perform the reaction at a lower temperature (e.g., room temperature) and in an inert atmosphere.[11][12]
-
-
GC-MS Analysis:
-
Use a capillary column suitable for separating the derivatized bases (e.g., a DB-5 column).
-
Set the GC oven temperature program to achieve optimal separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity. Select characteristic ions for each lesion.
-
-
Quantification:
-
Use stable isotope-labeled internal standards for each lesion to be quantified.
-
Prepare a calibration curve by analyzing known amounts of authentic standards and internal standards.
-
Quantify the lesions in the DNA sample based on the ratio of the signal from the native lesion to that of the internal standard.
-
Lesion-Specific Comet Assay
The comet assay (single-cell gel electrophoresis) can be modified to detect specific DNA lesions by incorporating lesion-specific DNA glycosylases.
Methodology:
-
Cell Preparation and Embedding:
-
Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embed the cells in low-melting-point agarose on a microscope slide.[13]
-
-
Lysis:
-
Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoids.[13]
-
-
Enzyme Digestion:
-
Wash the slides to remove the lysis solution.
-
Incubate the slides with a lesion-specific DNA glycosylase, such as Endonuclease III (Nth) for oxidized pyrimidines, in the appropriate enzyme buffer.[14][15] This enzyme will create a single-strand break at the site of the lesion.
-
As a control, incubate a parallel slide with buffer only.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage. The broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."[13]
-
-
Staining and Visualization:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., DAPI or SYBR Green).
-
Visualize the comets using a fluorescence microscope.
-
-
Quantification:
-
Use image analysis software to measure the amount of DNA in the comet tail (e.g., % tail DNA).
-
The net increase in tail DNA in the enzyme-treated sample compared to the buffer-only control represents the number of specific lesions.
-
Synthesis of Oligonucleotides Containing Oxidized Pyrimidines
Studying the effects of specific DNA lesions often requires the synthesis of oligonucleotides containing the lesion at a defined position.
Methodology using Phosphoramidite Chemistry:
-
Synthesis of the Modified Phosphoramidite:
-
Synthesize the desired oxidized pyrimidine nucleoside (e.g., this compound, 5-hydroxyuracil).
-
Protect the hydroxyl groups of the sugar and the modified base with appropriate protecting groups.
-
Phosphitylate the 3'-hydroxyl group to create the phosphoramidite building block.[16]
-
-
Solid-Phase Oligonucleotide Synthesis:
-
Use an automated DNA synthesizer.
-
The synthesis proceeds in the 3' to 5' direction on a solid support.[17]
-
In the desired cycle, couple the modified phosphoramidite instead of the standard A, C, G, or T phosphoramidite.
-
-
Deprotection and Cleavage:
-
After the synthesis is complete, cleave the oligonucleotide from the solid support.
-
Remove the protecting groups from the phosphate backbone and the bases. This step often requires milder conditions for labile lesions like this compound to prevent their degradation.[18]
-
-
Purification:
-
Purify the full-length oligonucleotide containing the lesion from shorter, failed sequences using methods like High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[][20]
-
Biological Pathways and Workflows
DNA Damage Response and Repair
Oxidized pyrimidine lesions are primarily recognized and removed by the Base Excision Repair (BER) pathway.
Caption: The Base Excision Repair (BER) pathway for oxidized pyrimidines.
Translesion Synthesis (TLS)
When the replication fork encounters a blocking lesion like this compound that has not been repaired, specialized Translesion Synthesis (TLS) polymerases are recruited to bypass the damage, albeit sometimes with lower fidelity.
Caption: General workflow of Translesion Synthesis (TLS) at a DNA lesion.
Experimental Workflow for Lesion Analysis
Caption: Experimental workflow for the analysis of oxidized pyrimidine lesions.
Conclusion
This compound and other oxidized pyrimidines represent a significant class of DNA damage with diverse biological consequences. While Tg is a potent replication block, its mutagenicity is relatively low compared to other lesions like 8-oxo-dG. The other oxidized pyrimidines discussed here, such as 5-OHUra and 5-OHCyt, exhibit varying degrees of mutagenicity and impact on DNA structure. A thorough understanding of these differences is critical for assessing the risks associated with oxidative stress and for the development of therapeutic strategies that target DNA repair pathways. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to accurately detect, quantify, and study these important DNA lesions. The continued investigation into the nuanced roles of each oxidized pyrimidine will undoubtedly shed further light on the mechanisms of mutagenesis, carcinogenesis, and aging.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The base excision repair process: comparison between higher and lower eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Base Damage by Reactive Oxygen Species, Oxidizing Agents, and UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neb.com [neb.com]
- 14. academic.oup.com [academic.oup.com]
- 15. re-place.be [re-place.be]
- 16. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative DNA Damage & Repair: An Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
The Natural Abundance of Thymidine Glycol in Mammalian DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of thymidine glycol (Tg), a significant form of oxidative DNA damage, in mammalian DNA. This document details the formation, quantification, and cellular repair of this lesion, offering valuable insights for researchers in toxicology, oncology, and aging, as well as for professionals in drug development.
Quantitative Abundance of this compound
This compound is a product of oxidative damage to thymine residues in DNA, arising from both endogenous metabolic processes and exposure to exogenous agents like ionizing radiation. Its steady-state levels in DNA reflect the balance between its formation and repair. The following table summarizes quantitative data on the abundance of this compound in various mammalian samples.
| Biological Sample | Measurement | Method | Reference(s) |
| Calf Thymus DNA | 11.7 ± 0.3 x 10⁻⁶ mol Tg / mol thymidine | GC-MS | [1] |
| Salmon Sperm DNA (autoxidized) | 71.2 ± 14.3 x 10⁻⁶ mol Tg / mol thymidine | GC-MS | [1] |
| Human and Rat Urine (excreted) | Humans: ~32 nmol/day; Rats: ~15x more per kg body weight than humans | HPLC | [2] |
| Human Urine (Healthy) | Thymine Glycol (TG): 0.435 ± 0.038 nmol/kg/day; this compound (dTG): 0.164 ± 0.017 nmol/kg/day | HPLC | [3] |
| Human Urine (Neoplastic) | Thymine Glycol (TG): 0.347 ± 0.035 nmol/kg/day; this compound (dTG): 0.125 ± 0.010 nmol/kg/day | HPLC | [3] |
| Human Cells (estimated formation) | ~300 this compound residues per cell per day | Estimation | [4] |
Experimental Protocols for this compound Quantification
Accurate quantification of this compound is crucial for assessing levels of oxidative DNA damage. The following sections detail the methodologies for three commonly used analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of this compound. The protocol typically involves the hydrolysis of DNA, derivatization of the resulting thymine glycols, and subsequent analysis by GC-MS.
Methodology:
-
DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the tissue or cell sample of interest using a standard DNA extraction protocol.
-
Hydrolyze the DNA to release the nucleobases. This can be achieved through acid hydrolysis (e.g., using formic acid) or enzymatic digestion.
-
-
Alkaline Cleavage and Reduction:
-
Release 2-methylglycerate from this compound residues in the DNA by alkaline cleavage.
-
Reduce the product with borodeuteride.[1]
-
-
Derivatization:
-
Derivatize the resulting 2-methylglycerate to a volatile form suitable for GC analysis. A common method is the formation of a pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative.[1]
-
This is achieved through a two-step process: esterification with pentafluorobenzyl bromide followed by silylation with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column.
-
Separate the components based on their boiling points and interaction with the stationary phase.
-
Detect the eluted compounds using a mass spectrometer, often in electron capture negative ionization (ECNI) mode for high sensitivity.[1]
-
Quantify the this compound derivative by comparing its peak area to that of a known amount of an internal standard (e.g., a stable isotope-labeled thymine glycol analog) that has been added to the sample prior to processing.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers a robust and sensitive method for the direct measurement of this compound from digested DNA samples.
Methodology:
-
DNA Isolation and Enzymatic Digestion:
-
Isolate genomic DNA from the biological sample.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
Sample Cleanup:
-
Remove proteins and other macromolecules from the digested sample, often by ultrafiltration or solid-phase extraction (SPE).
-
-
HPLC Separation:
-
Inject the cleaned sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Separate the nucleosides using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Monitor for the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) using multiple reaction monitoring (MRM).
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Immunoassay (ELISA)
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput method for the detection of this compound in DNA, relying on the high specificity of monoclonal antibodies.
Methodology:
-
DNA Isolation and Denaturation:
-
Isolate genomic DNA from the sample.
-
Denature the DNA to single strands, typically by heat or alkaline treatment, to expose the this compound lesions to the antibody.
-
-
Antigen Coating:
-
Immobilize the denatured DNA onto the wells of a microtiter plate.
-
-
Blocking:
-
Block the unoccupied sites on the plate with a blocking buffer (e.g., a solution of bovine serum albumin or non-fat dry milk) to prevent non-specific binding of the antibodies.
-
-
Antibody Incubation:
-
Add a primary monoclonal antibody specific for this compound to the wells and incubate to allow binding to the target lesion.
-
Wash the plate to remove any unbound primary antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the plate to remove any unbound secondary antibody.
-
-
Detection:
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a reaction that produces a colored product.
-
Stop the reaction after a specific time with a stop solution.
-
Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of this compound present in the sample.
-
Quantify the this compound content by comparing the sample absorbance to a standard curve generated with known amounts of this compound-containing DNA.
-
Cellular Repair of this compound: The Base Excision Repair Pathway
This compound lesions in DNA are primarily repaired through the Base Excision Repair (BER) pathway.[4] This process is initiated by specialized DNA glycosylases that recognize and excise the damaged base. In mammals, the key DNA glycosylases responsible for the removal of this compound are Nei-like DNA glycosylase 1 (NEIL1) and endonuclease three-like protein 1 (NTHL1).[5][6]
NEIL1-Mediated Base Excision Repair
NEIL1 is a bifunctional DNA glycosylase, meaning it possesses both glycosylase and AP lyase activities. It can remove this compound from both single- and double-stranded DNA.
References
- 1. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymine glycol - Wikipedia [en.wikipedia.org]
- 5. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Defective Base Excision Repair Associated with NTHL1 [reactome.org]
Spontaneous Formation of Thymidine Glycol from Oxidative Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymidine glycol (Tg), a major product of oxidative DNA damage, arises spontaneously from the reaction of reactive oxygen species (ROS) with thymidine residues in DNA. Endogenous metabolic processes are a primary source of ROS, leading to a constant formation of this lesion. It is estimated that approximately 300 to 400 this compound residues are formed per human cell every day[1][2]. This guide provides an in-depth technical overview of the spontaneous formation of this compound, its biological consequences, and the experimental methodologies used for its detection and characterization.
Introduction
This compound (5,6-dihydroxy-5,6-dihydrothymidine) is a significant form of DNA damage resulting from the oxidation of the thymine base[3]. Its formation disrupts the planar structure of the thymine ring, which can impede the progression of DNA polymerases, making it a potent blocker of DNA replication[3][4]. While not strongly mutagenic, the cytotoxic nature of this lesion necessitates efficient cellular repair mechanisms to maintain genomic integrity[3]. The primary pathway for the removal of this compound is the Base Excision Repair (BER) pathway. This guide will delve into the mechanisms of Tg formation, its biological impact, and detailed protocols for its study.
Mechanisms of Spontaneous Formation
The formation of this compound from oxidative metabolism occurs primarily through two pathways:
-
Direct Oxidation of Thymidine: Reactive oxygen species, such as the hydroxyl radical (•OH) generated during normal cellular respiration, can directly attack the 5,6-double bond of thymine in the DNA strand. This leads to the formation of a thymine radical, which is then further oxidized to form the stable this compound lesion[3].
-
Deamination of 5-Methylcytosine Glycol: 5-methylcytosine, an epigenetic modification of cytosine, can also be oxidized to form 5-methylcytosine glycol. Subsequent hydrolytic deamination of this unstable intermediate results in the formation of this compound[3].
Logical Flow of this compound Formation
Caption: Pathways of spontaneous this compound formation.
Quantitative Data on this compound Formation
The steady-state level of this compound in a cell is a balance between its formation and repair. The following tables summarize key quantitative data related to this compound.
| Parameter | Value | Organism/Cell Type | Reference |
| Estimated Formation Rate | ~300-400 lesions/cell/day | Human | [1][2] |
| Urinary Excretion (Thymine Glycol + this compound) | ~32 nmol/day | Human | [5][6][7][8] |
| Urinary Excretion (per kg body weight) | ~0.49 nmol/kg/day | Human | [6] |
| Urinary Excretion (per kg body weight) | ~7.35 nmol/kg/day | Rat | [5][6][8] |
| Background Level in DNA | 11.7 ± 0.3 x 10⁻⁶ mol Tg / mol thymidine | Calf Thymus | [9] |
| Autoxidized DNA Level | 71.2 ± 14.3 x 10⁻⁶ mol Tg / mol thymidine | Salmon Sperm | [9] |
Table 1: Quantitative Data on this compound Formation and Excretion.
Experimental Protocols
The detection and quantification of this compound are crucial for studying oxidative DNA damage. Below are detailed methodologies for commonly used techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the quantification of this compound. The protocol involves the release of 2-methylglycerate from this compound, derivatization, and subsequent analysis.
Protocol:
-
DNA Hydrolysis and Reduction:
-
DNA is subjected to alkaline cleavage to release 2-methylglycerate from this compound residues.
-
This is followed by borodeuteride reduction.
-
-
Derivatization:
-
The resulting 2-methylglycerate is derivatized to form a pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative.
-
An internal standard, such as [2H4]Thymine glycol, is added for accurate quantification[9].
-
-
GC-MS Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
Separation is achieved on a suitable capillary column.
-
Detection is performed by electron capture negative ionization mass spectrometry, monitoring for the characteristic ions of the PFB-TBDMS derivative of 2-methylglycerate.
-
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS based detection of this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers a direct and sensitive method for the detection of this compound without the need for derivatization.
Protocol:
-
DNA Digestion:
-
Genomic DNA is enzymatically digested to individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
HPLC Separation:
-
The nucleoside mixture is separated on a C18 reverse-phase HPLC column.
-
A gradient of aqueous and organic mobile phases is used for elution.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
This compound is detected using multiple reaction monitoring (MRM) by selecting the specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
Immunological Detection (ELISA)
Antibody-based methods provide a high-throughput approach for the detection of this compound.
Protocol:
-
DNA Immobilization:
-
Genomic DNA is denatured and immobilized onto the wells of a microtiter plate.
-
-
Antibody Incubation:
-
A primary monoclonal antibody specific for this compound is added to the wells and incubated.
-
-
Secondary Antibody and Detection:
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of this compound in the sample.
-
Biological Consequences and Repair
The presence of this compound in DNA has significant biological consequences, primarily by obstructing the progression of DNA polymerases during replication[3]. This can lead to replication fork stalling and potentially cell death if not repaired.
Base Excision Repair (BER) Pathway
The primary mechanism for the removal of this compound is the Base Excision Repair (BER) pathway[10]. The key steps are initiated by a DNA glycosylase that recognizes and excises the damaged base.
Key Enzymes in this compound Repair:
-
NTHL1 (Endonuclease III-like protein 1): A bifunctional DNA glycosylase that recognizes and excises this compound, and also possesses AP lyase activity to cleave the phosphodiester backbone 3' to the abasic site[11].
-
NEIL1 (Nei-like DNA glycosylase 1): Another DNA glycosylase involved in the removal of a variety of oxidized pyrimidines, including this compound[11].
-
APE1 (Apurinic/apyrimidinic endonuclease 1): Processes the abasic site generated by the DNA glycosylase.
-
DNA Polymerase β (Pol β): Fills the single-nucleotide gap.
-
DNA Ligase IIIα/XRCC1: Seals the final nick in the DNA backbone.
Signaling Pathway for Base Excision Repair of this compound
Caption: Base Excision Repair pathway for this compound.
Conclusion
The spontaneous formation of this compound from oxidative metabolism represents a constant threat to genomic stability. Understanding the mechanisms of its formation, its biological consequences, and the methods for its detection are crucial for research in areas such as aging, cancer, and neurodegenerative diseases. The detailed protocols and data presented in this guide provide a valuable resource for scientists and drug development professionals working to understand and mitigate the effects of oxidative DNA damage.
References
- 1. Quantitative measurement of the diastereoisomers of cis this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymine glycol - Wikipedia [en.wikipedia.org]
- 3. This compound: The Effect on DNA Structure and DNA Binding by Site-Specific Proteins [scirp.org]
- 4. Thymine glycol lesions terminate chain elongation by DNA polymerase I in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single nucleotide patch base excision repair is the major pathway for removal of thymine glycol from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC-Based Quantification of Thymidine Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine glycol (Tg) is a major product of oxidative DNA damage, arising from the reaction of thymine residues with reactive oxygen species (ROS). As a significant biomarker for oxidative stress, accurate and robust quantification of Tg in biological matrices is crucial for research in aging, cancer, neurodegenerative diseases, and for evaluating the efficacy of novel therapeutics. High-performance liquid chromatography (HPLC) coupled with various detection methods stands as a powerful and widely used analytical technique for this purpose.
This document provides detailed application notes and experimental protocols for the quantification of this compound using different HPLC-based methodologies, including UV, electrochemical, and mass spectrometric detection.
Signaling Pathway: Formation and Repair of this compound
Reactive oxygen species, generated through normal metabolic processes or exposure to ionizing radiation, can attack the C5-C6 double bond of thymine in DNA, leading to the formation of this compound.[1] This lesion distorts the DNA helix and can block DNA replication, making its efficient repair critical for maintaining genomic integrity. The primary mechanism for removing this compound from DNA is the base excision repair (BER) pathway.
References
Application Notes and Protocols for the Mass Spectrometric Detection of Thymidine Glycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine glycol (Tg), a major product of thymine oxidation, is a significant biomarker for oxidative DNA damage. Reactive oxygen species (ROS), generated as byproducts of normal metabolic processes and in response to environmental stressors, can damage DNA, leading to the formation of lesions like this compound. The cellular repair of this damage, primarily through the base excision repair (BER) pathway, results in the excision and excretion of this compound, which can be detected in biological fluids such as urine.[1] Accurate and sensitive quantification of this compound provides a valuable tool for assessing oxidative stress and its implications in various pathological conditions, including cancer and neurodegenerative diseases.
This document provides detailed protocols for the detection and quantification of this compound using two powerful mass spectrometric techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Pathway: Formation and Repair of this compound
The formation of this compound is a direct consequence of oxidative stress on DNA. The subsequent repair process is a key source of measurable this compound in biological samples.
References
Application Notes and Protocols for the Synthesis of Thymidine Glycol-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of oligonucleotides containing thymidine glycol (Tg), a common oxidative DNA lesion. The site-specific incorporation of Tg into oligonucleotides is crucial for studies on DNA repair mechanisms, the biological consequences of oxidative stress, and the development of therapeutic agents.
This compound contains two additional hydroxyl groups and is labile, necessitating specialized protocols for its successful incorporation into synthetic DNA.[1][2] This document outlines the synthesis of the key building block, its incorporation into an oligonucleotide chain via solid-phase synthesis, and the final deprotection and purification steps.
Key Experimental Data Summary
The following tables summarize quantitative data compiled from various studies to provide a comparative overview of the synthesis process.
Table 1: Yields for this compound Phosphoramidite Synthesis Steps
| Step | Protecting Group for Tg Hydroxyls | Reagents | Yield (%) | Reference |
| TBDMS Protection | tert-butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | 78 | [3] |
| 3'-Deprotection | TBDMS | --- | 100 | [3] |
| Phosphitylation | TBDMS | 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, DCI | 76 | [3] |
| Acetylation of Diol | Acetyl | Acetic anhydride, DMAP | High | [4] |
| Phosphitylation | Acetyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Published Procedures | [4] |
| Levulinyl Protection | Levulinyl (Lev) | Levulinic anhydride, DMAP | Good | [5] |
Table 2: Solid-Phase Synthesis Coupling Efficiency
| Modified Monomer | Coupling Time | Coupling Efficiency (%) | Reference |
| This compound Phosphoramidite (Levulinyl protected) | 120 seconds | > 90 | [5] |
| This compound Phosphoramidite (TBDMS protected) | 5 minutes | Not specified | [3] |
| Standard Phosphoramidites | 30 seconds | ~99 | [5][6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes in the synthesis of this compound-containing oligonucleotides.
Experimental Protocols
Protocol 1: Synthesis of (5R,6S)-5,6-O-acetyl-thymidine glycol Phosphoramidite
This protocol is adapted from the work of Iwai and colleagues.[4]
-
Protection of 3' and 5' Hydroxyls of Thymidine:
-
Dissolve thymidine in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction and purify the product, 5'-O-DMT-thymidine, by silica gel chromatography.
-
-
Oxidation to this compound:
-
Dissolve the 5'-O-DMT-thymidine in pyridine.
-
Add osmium tetroxide (OsO₄) and stir at room temperature for 2 hours.[4]
-
Quench the reaction by adding a solution of sodium hydrogen sulfite.
-
Extract the product, (5R,6S)-3',5'-O-(4,4'-dimethoxytrityl)this compound, with an organic solvent (e.g., CHCl₃), dry, and concentrate.[4]
-
-
Acetylation of the Glycol Hydroxyls:
-
Dissolve the dried product from the previous step in dry pyridine.
-
Add 4-dimethylaminopyridine (DMAP) and acetic anhydride under an argon atmosphere.[4]
-
Stir for approximately 15 hours.[4]
-
Work up the reaction by washing with water and brine, then purify by column chromatography to obtain (5R,6S)-3',5'-O-(4,4'-dimethoxytrityl)-5,6-O-acetyl-thymidine glycol.[4]
-
-
Removal of the 5'-DMT Group:
-
Phosphitylation:
-
Convert the resulting nucleoside to the phosphoramidite building block using standard published procedures, for example, by reacting with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base.[4]
-
Protocol 2: Solid-Phase Synthesis of this compound-Containing Oligonucleotides
This protocol is performed on an automated DNA synthesizer.
-
Preparation:
-
Synthesis Cycle:
-
Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).
-
Coupling:
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidation of the phosphite triester linkage to the more stable phosphate triester using an iodine solution.
-
-
Post-Synthesis:
-
After the final cycle, the 5'-terminal DMT group can be either removed on the synthesizer or left on for purification ("trityl-on").[5]
-
Protocol 3: Deprotection and Purification
The deprotection strategy depends on the protecting groups used for the this compound hydroxyls.
For Acetyl-Protected this compound: [4]
-
Cleavage and Deprotection:
For TBDMS-Protected this compound: [3][9]
-
Cleavage and Base Deprotection:
-
Treat the CPG support with 28% aqueous ammonia at room temperature for 2 hours.[3]
-
Evaporate the solution to dryness.
-
-
TBDMS Removal:
Purification:
-
Reversed-Phase HPLC:
Protocol 4: Characterization of this compound-Containing Oligonucleotides
-
Mass Spectrometry:
-
Confirm the molecular weight of the purified oligonucleotide using MALDI-TOF or ESI-mass spectrometry to verify the incorporation of the this compound residue.[3]
-
-
Enzymatic Digestion:
-
To confirm the composition of the oligonucleotide, it can be completely digested to its constituent nucleosides using a combination of enzymes such as snake venom phosphodiesterase and alkaline phosphatase.[10]
-
The resulting nucleosides are then analyzed by HPLC or LC-MS to quantify the ratio of normal nucleosides and identify the modified this compound nucleoside.[11][12]
-
Concluding Remarks
The synthesis of oligonucleotides containing this compound requires careful consideration of protecting group strategies and deprotection conditions to preserve the integrity of the lesion. The protocols outlined above provide a framework for the successful incorporation of this important oxidative DNA modification. The resulting modified oligonucleotides are invaluable tools for research into the mechanisms of DNA damage and repair, with significant implications for cancer biology and drug development.
References
- 1. Synthesis of a convenient this compound phosphoramidite monomer and its site-specific incorporation into DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to thymine glycol-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. idtdna.com [idtdna.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 10. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Thymidine Glycol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine glycol (TG) is a major product of oxidative damage to DNA, arising from the oxidation of thymidine residues by reactive oxygen species (ROS).[1][2] Its presence in tissue is a key indicator of oxidative stress, a condition implicated in numerous pathological processes including carcinogenesis, neurodegenerative diseases, and inflammation.[3] Immunohistochemistry (IHC) provides a powerful method to visualize and quantify the in situ distribution of this compound in tissue sections, offering valuable insights into the extent and localization of oxidative DNA damage.
These application notes provide a comprehensive protocol for the immunohistochemical detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue samples. The protocol is intended to serve as a guideline and may require optimization for specific tissues and experimental conditions.
Applications in Research and Drug Development:
-
Cancer Research: Assessing the level of oxidative DNA damage in tumors and its correlation with disease progression and response to therapy.[4][5]
-
Neuroscience: Investigating the role of oxidative stress in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Drug Development: Evaluating the efficacy of antioxidant compounds or the potential for drug-induced oxidative stress.[4]
-
Toxicology: Identifying tissue-specific DNA damage induced by environmental toxins or other xenobiotics.
-
Inflammation and Ischemia-Reperfusion Injury: Studying the involvement of oxidative DNA damage in inflammatory conditions and tissue injury following blood flow restoration.[6]
Signaling Pathway and Experimental Workflow
Formation of this compound
This compound is formed in DNA through the action of reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on thymine bases. This process is a hallmark of oxidative stress.
Caption: Formation of this compound via Oxidative Stress.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical staining of this compound in FFPE tissue sections.
Caption: Immunohistochemistry Workflow for this compound.
Experimental Protocols
This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody: Mouse anti-Thymidine Glycol monoclonal antibody (e.g., clone 2E8). Recommended working concentration: 5-10 µg/mL.[1] This antibody is specific for DNA fragments containing this compound and does not cross-react with other oxidized bases or free this compound.[1][2][7]
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.[8][9]
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS).
-
Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or water.[8][9]
-
Blocking Solution: 10% normal goat serum in PBS.[8]
-
Substrate/Chromogen: 3,3'-Diaminobenzidine (DAB).[8]
-
Counterstain: Mayer's Hematoxylin.[8]
-
Rehydration and Clearing Reagents: Xylene or a xylene substitute, and graded ethanol series (100%, 95%, 70%).[8][9]
-
Mounting Medium: Permanent mounting medium.
-
Positive and negative control slides.
Protocol
-
Deparaffinization and Rehydration [8][9] a. Immerse slides in xylene: 2 changes for 5 minutes each. b. Immerse slides in 100% ethanol: 2 changes for 3 minutes each. c. Immerse slides in 95% ethanol: 1 change for 3 minutes. d. Immerse slides in 70% ethanol: 1 change for 3 minutes. e. Rinse slides in distilled water.
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER) [10][11] a. Preheat antigen retrieval solution (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, steamer, or microwave. b. Immerse slides in the preheated solution and incubate for 10-20 minutes. c. Allow slides to cool to room temperature in the buffer (approximately 20 minutes). d. Rinse slides with PBS.
-
Endogenous Peroxidase Blocking a. Incubate sections in 3% H₂O₂ for 10 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with PBS: 2 changes for 5 minutes each.
-
Blocking Non-Specific Binding a. Incubate slides with 10% normal goat serum in PBS for 30-60 minutes at room temperature in a humidified chamber.
-
Primary Antibody Incubation a. Dilute the anti-thymidine glycol primary antibody to the optimal concentration (e.g., 5-10 µg/mL) in the blocking solution. b. Drain the blocking solution from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber. d. Rinse slides with PBS: 3 changes for 5 minutes each.
-
Secondary Antibody Incubation a. Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions. b. Incubate for 30-60 minutes at room temperature in a humidified chamber. c. Rinse slides with PBS: 3 changes for 5 minutes each.
-
Detection a. Prepare the DAB substrate solution immediately before use. b. Apply the DAB solution to the slides and incubate until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. c. Stop the reaction by rinsing the slides with distilled water.
-
Counterstaining a. Immerse slides in Mayer's Hematoxylin for 1-2 minutes. b. "Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
Dehydration and Mounting a. Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%). b. Clear in xylene. c. Apply a coverslip using a permanent mounting medium.
Data Presentation and Analysis
Quantitative analysis of this compound staining can be performed using a semi-quantitative scoring method, such as the H-score, which considers both the intensity of the staining and the percentage of positively stained cells. Digital image analysis software can also be employed for more objective quantification.
Example Data Table
The following table illustrates how quantitative IHC data for this compound staining in different tissue types could be presented.
| Tissue Type | N | Staining Intensity (Mean ± SD) | Percentage of Positive Nuclei (Mean ± SD) | H-Score (Mean ± SD) |
| Normal Colon | 20 | 0.5 ± 0.2 | 8% ± 3% | 15 ± 5 |
| Colon Adenoma | 18 | 1.8 ± 0.6 | 45% ± 12% | 120 ± 35 |
| Colon Carcinoma | 25 | 2.7 ± 0.5 | 78% ± 15% | 255 ± 50 |
| Alzheimer's Brain (Hippocampus) | 15 | 2.1 ± 0.7 | 55% ± 18% | 160 ± 45 |
| Age-Matched Control Brain | 15 | 0.8 ± 0.3 | 12% ± 5% | 30 ± 10 |
Staining intensity is scored as: 0 (negative), 1 (weak), 2 (moderate), 3 (strong). H-Score = Σ [Intensity × Percentage of cells at that intensity]. Ranges from 0 to 300.
Validation and Controls
For reliable and reproducible results, proper validation and the use of controls are essential.
-
Positive Control: Use a tissue section known to have high levels of oxidative stress (e.g., inflamed tissue, tumor tissue).
-
Negative Control: Omit the primary antibody from the staining protocol to check for non-specific binding of the secondary antibody.
-
Assay Validation: For clinical applications, it is recommended to follow established guidelines for the analytic validation of immunohistochemical assays, ensuring at least 90% overall concordance between the new assay and a comparator or expected results.
References
- 1. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical analysis of oxidative stress and DNA repair proteins in normal mammary and breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of DNA damage: effect of this compound residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of amyloid deposits in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry for Thymidine Kinase-1 (TK1): A Potential Tool for the Prognostic Stratification of Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the immunohistochemical expression of oxidative DNA damage marker 8-OHdG in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring Thymidine Glycol in Urine Samples via ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine glycol (Tg) is a major product of oxidative DNA damage, formed by the oxidation of thymidine residues within the DNA strand.[1][2] As part of the cellular DNA repair process, excised this compound is not further metabolized and is excreted in the urine.[3] Consequently, the quantification of this compound in urine serves as a non-invasive biomarker for assessing systemic oxidative stress and DNA damage.[3][4] Elevated levels of urinary this compound have been associated with various pathological conditions, including cancer and ischemia-reperfusion injury.[3][5] While chromatographic methods such as HPLC and GC-MS have traditionally been used for its measurement, an Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and sensitive alternative for clinical and research applications.
This document provides detailed application notes and a generalized protocol for the measurement of this compound in urine samples using a competitive ELISA format.
Biological Pathway and Biomarker Generation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage. DNA is a primary target of ROS, leading to the formation of various lesions, including this compound. The cellular DNA repair machinery recognizes and excises these damaged bases, which are then released into the bloodstream and subsequently excreted in the urine. The measurement of urinary this compound thus provides a snapshot of the ongoing oxidative DNA damage and repair in the body.
Caption: Generation and excretion of this compound as a biomarker of oxidative DNA damage.
Data Presentation
The following tables summarize representative quantitative data for urinary this compound levels in various populations. It is important to note that much of the existing data has been generated using HPLC and GC-MS methods. The expected values for an ELISA would need to be established through validation studies, but are anticipated to correlate with these findings.
Table 1: Urinary this compound Levels in Healthy Individuals and Patients with Neoplasms (Data from HPLC method)
| Population | Analyte | Mean Excretion (nmol/kg body weight/day ± SEM) |
| Healthy Humans (n=10) | This compound (dTG) | 0.164 ± 0.017 |
| Neoplastic Humans (n=20) | This compound (dTG) | 0.125 ± 0.010 |
| Data adapted from Carcinogenesis, 1993.[5] |
Table 2: Urinary this compound Excretion in Kidney Transplant Patients (Data from fluorimetric assay with HPLC)
| Time Point | Mean this compound Excretion (nmol/mmol creatinine ± SD) |
| Healthy Controls (n=6) | 4.3 ± 0.97 |
| Kidney Transplant Patients (within 48h post-transplant, n=6) | 16.56 ± 11.3 |
| Data adapted from a study on kidney transplantation.[3][4] |
Table 3: Urinary 8-hydroxy-2'-deoxyguanosine (a comparable oxidative DNA damage marker) Levels Measured by Competitive ELISA
| Population | Mean Concentration (ng/mg creatinine ± SD) |
| Healthy Controls | 36.1 ± 24.5 |
| Bladder Cancer Patients | 70.5 ± 38.2 |
| Prostate Cancer Patients | 58.8 ± 43.4 |
| This data for a related biomarker illustrates the expected trend in an ELISA for oxidative stress markers.[6] |
Experimental Protocols
Urine Sample Collection and Preparation
Proper sample collection and preparation are critical for accurate and reproducible results.
Materials:
-
Sterile urine collection containers
-
Centrifuge
-
Micropipettes and sterile, nuclease-free tips
-
Microcentrifuge tubes
-
-80°C freezer
Protocol:
-
Aseptically collect the first-morning mid-stream urine directly into a sterile container.
-
For optimal results, process the samples as soon as possible after collection.
-
Centrifuge the urine sample at 10,000 x g for 5 minutes at 4°C to remove particulate matter and cell debris.[7][8]
-
Carefully transfer the supernatant to a clean, sterile microcentrifuge tube.
-
Assay the sample immediately or aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9][10]
Competitive ELISA Protocol for this compound
This protocol is a generalized procedure for a competitive ELISA and will require optimization for specific antibodies and reagents. The principle involves the competition between free this compound in the sample and a labeled or coated this compound conjugate for a limited number of anti-thymidine glycol antibody binding sites. The signal generated is inversely proportional to the amount of this compound in the sample.
Materials:
-
96-well microplate pre-coated with a this compound-protein conjugate (e.g., this compound-BSA)
-
This compound standard
-
Rabbit anti-Thymidine Glycol monoclonal antibody (e.g., clone B29)[11][12]
-
HRP-conjugated anti-rabbit secondary antibody
-
Assay Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram:
Caption: A generalized workflow for the competitive ELISA of this compound.
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed. Dilute the this compound standard to create a standard curve (e.g., 0, 0.5, 1, 2.5, 5, 10 ng/mL). Dilute urine samples as necessary with Assay Buffer.
-
Antibody-Antigen Incubation: Add 50 µL of the this compound standard or prepared urine sample to each well of the this compound-BSA coated microplate.
-
Immediately add 50 µL of the diluted anti-Thymidine Glycol antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. After the final wash, invert the plate and blot it dry on a clean paper towel.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated anti-rabbit secondary antibody to each well.
-
Cover the plate and incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (O.D.).
-
Plot the O.D. for the standards against the concentration of the standards and draw a standard curve. A four-parameter logistic (4-PL) curve fit is recommended.
-
Concentration Calculation: Use the standard curve to determine the concentration of this compound in the urine samples.
-
Normalization: To account for variations in urine dilution, it is recommended to normalize the this compound concentration to the creatinine concentration in the same sample. Creatinine concentration can be measured using a commercially available kit. The final result is typically expressed as ng of this compound per mg of creatinine.
Logical Relationship Diagram
The following diagram illustrates the inverse relationship between the concentration of free this compound in a sample and the final signal output in a competitive ELISA.
Caption: Inverse relationship between analyte concentration and signal in competitive ELISA.
References
- 1. This compound Oligonucleotide Modification [biosyn.com]
- 2. orlaproteins.com [orlaproteins.com]
- 3. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary this compound as a biomarker for oxidative stress after kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary 8-hydroxydeoxyguanosine and its analogs as DNA marker of oxidative stress: development of an ELISA and measurement in both bladder and prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA sample preparation | Abcam [abcam.com]
- 8. ELISA Sample preparation Guide [diagnopal.ca]
- 9. bosterbio.com [bosterbio.com]
- 10. raybiotech.com [raybiotech.com]
- 11. This compound Antibody (B29) - BSA Free (NBP3-11041): Novus Biologicals [novusbio.com]
- 12. Anti-Thymidine Glycol Antibody [B29] (A304898) | Antibodies.com [antibodies.com]
Application Note: Quantitative Analysis of Thymidine Glycol in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymidine glycol (Tg) is a major product of oxidative damage to DNA, arising from the interaction of reactive oxygen species (ROS) with thymidine residues.[1][2][3] As a biomarker for oxidative stress, the accurate and sensitive quantification of this compound in biological samples is crucial for understanding the mechanisms of DNA damage and repair, as well as for the development of therapeutic agents targeting these pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound, offering high sensitivity and specificity.[4][5] However, due to the polar and non-volatile nature of this compound, chemical derivatization is a necessary step to facilitate its analysis by GC-MS.[6][7][8] This application note provides a detailed protocol for the analysis of this compound in DNA samples using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound from DNA samples is depicted below.
Caption: Overall workflow for this compound analysis.
Materials and Reagents
-
DNA sample
-
Internal Standard: cis-[2H3]thymine glycol or [2H4]Thymine glycol[4][5]
-
Formic acid or other acids for hydrolysis
-
Derivatization reagent: N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[5] or a mix of pentafluorobenzyl bromide (PFB-Br) and N,N-diisopropylethylamine (DIPEA) in acetonitrile for PFB-TBDMS derivatization.
-
Solvents: Dichloromethane, hexane, methanol, ethyl ether (GC-MS grade)[7][9]
-
GC vials and inserts[7]
-
Centrifuge and centrifuge tubes
Experimental Protocols
DNA Hydrolysis and Sample Preparation
This protocol is adapted from procedures described for the analysis of thymine glycol in DNA.[5]
-
To a known amount of DNA sample (e.g., 100 µg) in a microcentrifuge tube, add the internal standard, cis-[2H3]thymine glycol.[5]
-
Add formic acid to the tube for acidic hydrolysis of the DNA.
-
Heat the sample to release the nucleobases.
-
After hydrolysis, cool the sample and centrifuge to pellet any solid debris.[6][7]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Derivatization
For GC-MS analysis, polar compounds like this compound need to be derivatized to increase their volatility.[6][8][10] Silylation is a common derivatization technique.[11]
-
To the dried sample from the hydrolysis step, add the derivatization reagent, N-methyl-N-(tert.-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[5]
-
Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time to allow the derivatization reaction to complete.
-
After cooling, the sample is ready for GC-MS injection.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[9] |
| Oven Program | Initial temperature of 100°C, hold for 1 min, then ramp to 250°C at 10°C/min, and hold for 4 min.[12] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)[4] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Data Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[5] |
Quantitative Data
The following table summarizes reported levels of this compound in different DNA samples.
| Sample Type | Analyte | Concentration | Method | Reference |
| Calf Thymus DNA | This compound | 11.7 ± 0.3 x 10⁻⁶ mol/mol thymidine | GC-ECNI-MS | [4] |
| Autoxidized Salmon Sperm DNA | This compound | 71.2 ± 14.3 x 10⁻⁶ mol/mol thymidine | GC-ECNI-MS | [4] |
| Human Placental DNA | cis-Thymine Glycol | 5.45 ± 2.98 ng/mg DNA | GC-MS (SIR/MRM) | [5] |
Signaling Pathway: DNA Base Excision Repair of this compound
This compound lesions in DNA are primarily repaired through the Base Excision Repair (BER) pathway. The key steps are illustrated below.
Caption: Base Excision Repair of this compound.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantitative analysis of this compound in DNA samples using GC-MS. The described method, which includes DNA hydrolysis, chemical derivatization, and optimized GC-MS parameters, offers a sensitive and reliable approach for the measurement of this important biomarker of oxidative DNA damage. The provided workflow and protocols can be adapted by researchers in various fields, including cancer research, toxicology, and drug development, to investigate the role of oxidative stress in disease and to evaluate the efficacy of novel therapeutic interventions.
References
- 1. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the cis-thymine glycol moiety in chemically oxidized and gamma-irradiated deoxyribonucleic acid by high-pressure liquid chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA-Protein Cross-Linking Sequencing for Genome-Wide Mapping of this compound. [escholarship.org]
- 4. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 10. google.com [google.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for Immunodetection of Thymidine Glycol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunodetection of thymidine glycol (TG), a significant biomarker for oxidative DNA damage. The use of specific monoclonal antibodies allows for the sensitive and specific quantification and visualization of this lesion in various experimental contexts.
Background
This compound (5,6-dihydroxy-5,6-dihydrothymidine) is a primary product of thymine base oxidation resulting from exposure to ionizing radiation, chemical oxidants, and endogenous reactive oxygen species (ROS) generated during normal metabolic processes. As a major form of oxidative DNA damage, TG can disrupt DNA replication and transcription, making it a critical biomarker for assessing oxidative stress and its implications in various pathologies, including cancer and neurodegenerative diseases. The primary cellular defense against TG lesions is the Base Excision Repair (BER) pathway, which efficiently removes the damaged base to maintain genomic integrity.
Immunodetection methods utilizing monoclonal antibodies (mAbs) that specifically recognize this compound within the DNA structure offer powerful tools for studying oxidative DNA damage. One such well-characterized antibody is the clone 2E8, which is specific for TG in DNA polymers and does not react with free this compound, ensuring targeted detection of DNA lesions.
Formation of this compound
This compound is formed when the thymine base in DNA is oxidized, most commonly by hydroxyl radicals (•OH). This process involves the saturation of the 5,6-double bond of the pyrimidine ring. Another pathway involves the formation of a thymidine chlorohydrin intermediate from hypochlorous acid (HOCl), which is produced by myeloperoxidase in neutrophils.
Data Presentation
The following tables summarize quantitative data and antibody specifications for the immunodetection of this compound.
Table 1: Anti-Thymidine Glycol Monoclonal Antibody (Clone 2E8) Specifications
| Property | Specification | Reference(s) |
| Clone | 2E8 | |
| Immunogen | This compound polymer | |
| Isotype | Mouse IgG1 (kappa) | |
| Specificity | Specific for DNA fragments containing this compound and this compound polymer. Does not cross-react with oxidized deoxycytidine, deoxyguanosine, or deoxyadenosine polymers. Does not react with free this compound. | |
| Supplied Form | Lyophilized powder | |
| Reconstitution | Reconstitute with 1 mL of distilled water to a concentration of 100 µg/mL. | |
| Storage | Store lyophilized antibody at -20°C. After reconstitution, aliquot and store at -20°C to avoid repeated freeze-thaw cycles. |
Table 2: Application-Specific Antibody Concentrations and Detection Limits
| Application | Recommended Primary Antibody Concentration | Reported Detection Limit | Reference(s) |
| Immunohistochemistry (IHC) | 5 - 10 µg/mL | Not explicitly quantified in provided search results. | |
| ELISA | Variable, requires optimization. | Can detect damage from as low as 40 Gy of X-irradiation. | |
| Immunocytochemistry (ICC) | 5 - 20 µg/mL (general guideline, optimization required) | Not explicitly quantified in provided search results. | |
| Western Blot | Variable, requires optimization. | Not applicable for direct TG detection in DNA. This method is for protein analysis. |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on coated slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% normal goat serum in PBST)
-
Anti-Thymidine Glycol antibody (e.g., clone 2E8)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2x 5 min), 95% (5 min), 70% (5 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS twice for 5 minutes each.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Thymidine Glycol antibody to a working concentration of 5-10 µg/mL in Blocking Buffer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse) for 1 hour at room temperature.
-
Wash slides three times with PBST for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides three times with PBST for 5 minutes each.
-
-
Chromogenic Detection:
-
Prepare and apply the DAB substrate solution to the sections.
-
Monitor color development under a microscope (typically 1-5 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Immunocytochemistry (ICC) Protocol
This protocol is for the detection of this compound in cultured cells.
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Anti-Thymidine Glycol antibody (e.g., clone 2E8)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Preparation and Fixation:
-
Rinse cells briefly with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-Thymidine Glycol antibody in Blocking Buffer (start with a concentration of 10 µg/mL and optimize).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with a fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This is a general protocol for a competitive ELISA to quantify this compound in a DNA sample. This will require a TG-containing DNA standard.
Materials:
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS)
-
DNA sample and TG-containing DNA standard
-
Wash Buffer (e.g., PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Anti-Thymidine Glycol antibody (e.g., clone 2E8)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Adsorb a known amount of TG-containing DNA (or a protein conjugate of TG) to the wells of a 96-well plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
In separate tubes, pre-incubate a constant amount of anti-Thymidine Glycol antibody with varying concentrations of the DNA standard or the unknown DNA samples.
-
Wash the coated and blocked ELISA plate three times with Wash Buffer.
-
Transfer the antibody/sample mixtures to the wells of the ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times with Wash Buffer.
-
Add HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development:
-
Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding Stop Solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Create a standard curve by plotting the absorbance versus the concentration of the TG-DNA standard. The signal will be inversely proportional to the amount of TG in the sample.
-
Determine the concentration of TG in the unknown samples from the standard curve.
-
Western Blotting
Direct detection of this compound in DNA using standard Western blotting is not a suitable application, as this technique is designed for the separation and detection of proteins. However, it is possible to detect proteins that are cross-linked to DNA containing this compound, or to detect the enzymes involved in the TG repair pathway.
Visualizations
Experimental Workflow for Immunohistochemistry
Caption: Immunohistochemistry workflow for this compound detection.
Base Excision Repair Pathway for this compound
Caption: Simplified Base Excision Repair (BER) pathway for this compound.
Application Notes and Protocols for 32P-Postlabeling of Thymidine Glycol Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 32P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, making it a valuable tool in toxicology, pharmacology, and cancer research.[1][2][3][4][5] This technique is capable of detecting as few as one adduct in 10^9–10^10 normal nucleotides, requiring only microgram amounts of DNA.[1][2][4][5] Thymidine glycols, common products of oxidative DNA damage, can be effectively analyzed using this method. The protocol involves four principal steps: enzymatic digestion of DNA, enrichment of the adducted nucleotides, 5'-radiolabeling of the adducts with 32P, and chromatographic separation and quantification.[3][5][6]
This document provides detailed protocols for the 32P-postlabeling of thymidine glycol adducts, including methods for adduct enrichment and specific modifications to the standard procedure to enhance the detection of these particular lesions.
Core Principles
The 32P-postlabeling assay is based on the enzymatic digestion of DNA into 3'-monophosphate nucleosides.[2] Adducted nucleotides are then enriched, followed by the transfer of a 32P-orthophosphate group from [γ-32P]ATP to the 5'-hydroxyl group of the adducted nucleotide, a reaction catalyzed by T4 polynucleotide kinase.[2][3] The resulting 3',5'-bisphosphate adducted nucleotides are then separated, typically by multi-directional thin-layer chromatography (TLC), and quantified by their radioactive decay.[2]
A key modification for enhancing sensitivity is the use of nuclease P1, an enzyme that selectively dephosphorylates normal deoxyribonucleoside 3'-monophosphates to deoxyribonucleosides.[7] Since many adducted nucleotides, including thymidine glycols, are resistant to this dephosphorylation, they are preferentially labeled in the subsequent kinase reaction.[7][8][9] This enrichment step can increase the sensitivity of the assay to approximately one adduct in 10^10 nucleotides.[7]
Experimental Protocols
Protocol 1: Standard 32P-Postlabeling with Nuclease P1 Enrichment
This protocol is a widely used method for the detection of a variety of DNA adducts, including thymidine glycols.
1. DNA Digestion:
-
To 5-10 µg of DNA in a microcentrifuge tube, add 10 µL of a solution containing 200 mM sodium succinate (pH 6.0) and 100 mM calcium chloride.
-
Add 2.5 units of micrococcal nuclease and 0.03 units of spleen phosphodiesterase.
-
Incubate the mixture at 37°C for 3-4 hours to digest the DNA to deoxyribonucleoside 3'-monophosphates.
-
Lyophilize the sample to dryness.
2. Nuclease P1 Enrichment:
-
Redissolve the dried DNA digest in 10 µL of a solution containing 250 mM sodium acetate (pH 5.0) and 0.2 mM zinc chloride.
-
Add 3 µg of nuclease P1.
-
Incubate at 37°C for 30-60 minutes. This step dephosphorylates the normal nucleotides, leaving the resistant this compound adducts as substrates for the labeling reaction.
-
Lyophilize the sample to dryness.
3. 32P-Labeling:
-
Prepare a labeling mixture containing:
-
100 mM bicine-NaOH (pH 9.0)
-
100 mM magnesium chloride
-
100 mM dithiothreitol
-
10 mM spermidine
-
50-100 µCi of [γ-32P]ATP (specific activity >3000 Ci/mmol)
-
10 units of T4 polynucleotide kinase
-
-
Redissolve the enriched adducts in the labeling mixture.
-
Incubate at 37°C for 30-45 minutes.
4. Chromatographic Separation (Two-Dimensional TLC):
-
Spot the 32P-labeled sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in the first dimension (D1) with 1.0 M sodium phosphate (pH 6.8).
-
After drying, develop the plate in the second dimension (D2) with a solvent appropriate for separating this compound adducts. A key modification for these adducts is the inclusion of boric acid in the second dimension solvent to selectively retard the migration of cis-glycols.[6][10] A suitable D2 solvent is 1.7 M sodium phosphate containing 50 mM boric acid (pH 8.0).
-
Autoradiograph the plate to visualize the adducted nucleotides.
-
Excise the radioactive spots and quantify using liquid scintillation counting.
Protocol 2: Enrichment of this compound Adducts using Phenylboronate Affinity Chromatography
This protocol is specifically designed for the enrichment of cis-diol containing adducts like thymidine glycols.[6][10]
1. DNA Digestion:
-
Follow the same procedure as in Protocol 1, step 1.
2. Phenylboronate Affinity Chromatography:
-
Equilibrate a phenylboronate agarose column with a high pH buffer (e.g., 50 mM ammonium carbonate, pH 8.8).
-
Apply the DNA digest to the column. The cis-diol groups of this compound will form a covalent complex with the boronate resin.
-
Wash the column extensively with the equilibration buffer to remove normal nucleotides.
-
Elute the bound this compound adducts with a low pH buffer (e.g., 0.1 M formic acid) or a buffer containing a competing diol like sorbitol.
-
Lyophilize the eluted fraction.
3. 32P-Labeling and Chromatographic Separation:
-
A modified labeling condition has been shown to improve the labeling efficiency of this compound 3'-phosphate up to 20%.[6][10] This involves performing the kinase reaction in the presence of 1 mM beryllium chloride at pH 7.5.[6][10]
-
Follow the labeling and TLC procedures as described in Protocol 1, steps 3 and 4, incorporating the modified labeling conditions and the boric acid-containing TLC solvent.
Data Presentation
The following table summarizes key quantitative data related to the 32P-postlabeling of this compound adducts.
| Parameter | Method/Condition | Result | Reference |
| Sensitivity | Nuclease P1 Enrichment | 1 adduct in ~10^10 nucleotides | [7] |
| Standard Method | 1 adduct in 10^7 - 10^8 nucleotides | [7] | |
| Labeling Efficiency | T4 PNK with 1 mM BeCl2, pH 7.5 | Up to 20% for this compound 3'-phosphate | [6][10] |
| Detection in γ-irradiated DNA | Phenylboronate Affinity Chromatography & 32P-Postlabeling | 400 to 2700 thymine glycols per 10^6 thymines (14-1000 Gy) | [6][10] |
| Background Level | Non-irradiated DNA | 10 thymine glycols per 10^6 thymines | [6][10] |
Visualizations
Experimental Workflow for 32P-Postlabeling of this compound Adducts
Caption: Workflow for 32P-postlabeling of this compound adducts.
References
- 1. The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling test for structurally diverse DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling detection of thymine glycols: evaluation of adduct recoveries after enhancement with affinity chromatography, nuclease P1, nuclease S1, and polynucleotide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling assay for carcinogen-DNA adducts: nuclease P1-mediated enhancement of its sensitivity and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection by 32P-postlabeling of this compound in gamma-irradiated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thymidine Glycol as a Marker in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine glycol (Tg), a major product of oxidative DNA damage, is emerging as a significant biomarker in cancer research. Reactive oxygen species (ROS), often found at elevated levels in the tumor microenvironment, readily oxidize the thymine base in DNA to form this compound. This lesion can disrupt DNA replication and transcription, and its presence is indicative of oxidative stress, a key factor in carcinogenesis and cancer progression.[1][2] The measurement of this compound in biological samples such as urine and tumor tissue can serve as a non-invasive or minimally invasive tool to assess the level of oxidative DNA damage, monitor disease progression, and evaluate the efficacy of cancer therapies.[3][4][5][6]
These application notes provide an overview of the utility of this compound as a cancer biomarker, along with detailed protocols for its detection and quantification.
Biological Significance and Signaling Pathways
The formation of this compound in DNA triggers cellular repair mechanisms, primarily the Base Excision Repair (BER) pathway.[7][8][9][10] The BER pathway efficiently removes this lesion, and the excised products can be excreted in urine, making urinary this compound a valuable non-invasive marker of whole-body oxidative DNA damage. Persistent or overwhelming DNA damage, including the formation of this compound, can activate broader DNA Damage Response (DDR) pathways, which may lead to cell cycle arrest, apoptosis, or senescence.[11][12][13] Understanding these pathways is crucial for interpreting the significance of this compound levels in cancer.
Signaling Pathway Diagrams
Quantitative Data on this compound Levels
The following tables summarize quantitative data on this compound levels in various biological samples from different studies. These values can serve as a reference for researchers designing their own experiments.
Table 1: this compound Levels in Urine
| Population | Analyte | Mean Level (nmol/kg body weight/day) | Standard Error of Mean (SEM) | Reference |
| Healthy Humans | Thymine Glycol (TG) | 0.435 | 0.038 | [14] |
| Healthy Humans | This compound (dTG) | 0.164 | 0.017 | [14] |
| Neoplastic Humans | Thymine Glycol (TG) | 0.347 | 0.035 | [14] |
| Neoplastic Humans | This compound (dTG) | 0.125 | 0.010 | [14] |
| Healthy Humans | TG + dTG | ~32 nmol/day (total) | - | [3] |
Table 2: this compound Levels in DNA
| Sample Source | Condition | Level (mol Tg / mol thymidine) | Standard Deviation | Reference |
| Calf Thymus DNA | Freshly dissolved | 11.7 x 10-6 | 0.3 x 10-6 | [15] |
| Salmon Sperm DNA | Autoxidized | 71.2 x 10-6 | 14.3 x 10-6 | [15] |
| Human Placental DNA | Background | 5.45 ng Tg / mg DNA | 2.98 ng Tg / mg DNA |
Experimental Protocols
Detailed methodologies for the detection and quantification of this compound are provided below.
Protocol 1: Quantification of this compound in DNA by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the method described by Stillwell et al. and involves the derivatization of this compound to a volatile compound for GC-MS analysis.[15][16]
Materials:
-
DNA sample (extracted from cells or tissue)
-
Internal standard (e.g., [2H4]Thymine glycol)
-
Sodium hydroxide (NaOH)
-
Sodium borodeuteride (NaBD4)
-
Derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or a pentafluorobenzyl (PFB) derivative)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
GC-MS system with an appropriate column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation:
-
To a known amount of DNA (e.g., 10-50 µg), add a known amount of the internal standard.
-
-
Alkaline Hydrolysis and Reduction:
-
Add a solution of NaOH to the DNA sample to achieve a final concentration of 0.2 M.
-
Heat the sample at 90°C for 30 minutes to release 2-methylglycerate from this compound residues.
-
Cool the sample on ice and add a freshly prepared solution of NaBD4.
-
Incubate at room temperature for 1 hour.
-
-
Derivatization:
-
Acidify the sample with HCl.
-
Extract the 2-methylglycerate into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatization agent (e.g., MTBSTFA in pyridine) and heat at 60°C for 30 minutes to form a volatile derivative.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the gas chromatograph to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the derivatized 2-methylglycerate and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of this compound in the original DNA sample by comparing this ratio to a standard curve prepared with known amounts of this compound and the internal standard.
-
Protocol 2: Quantification of Urinary this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on methods that utilize HPLC for the separation and quantification of this compound in urine.[3][14][17]
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or affinity chromatography column
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffer)
-
This compound standard
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples and centrifuge to remove any precipitate.
-
Add a known amount of the internal standard to a measured volume of urine.
-
-
Sample Purification:
-
SPE Method:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with a suitable solvent (e.g., methanol or acetonitrile).
-
-
Affinity Chromatography:
-
Use an antibody-based affinity column specific for this compound for more selective purification.
-
-
-
HPLC Analysis:
-
Evaporate the eluate from the purification step to dryness and reconstitute in the HPLC mobile phase.
-
Inject the sample into the HPLC system.
-
Perform a gradient or isocratic elution to separate this compound from other components. A typical mobile phase could be a gradient of acetonitrile in an aqueous buffer.
-
Detect the this compound peak using a UV detector (e.g., at 220 nm) or a more sensitive fluorescence detector after post-column derivatization if necessary.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.
-
Normalize the results to the recovery of the internal standard.
-
Protocol 3: Immunohistochemical (IHC) Detection of this compound in Tissue (General Protocol)
This is a generalized protocol for IHC and should be optimized for the specific primary antibody used.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat in a water bath or pressure cooker according to the antibody manufacturer's recommendations.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides with PBS.
-
Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.
-
-
Counterstaining and Mounting:
-
Rinse slides with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of this compound staining.
-
Conclusion
This compound is a promising biomarker for assessing oxidative DNA damage in cancer research. Its detection in urine provides a non-invasive method for monitoring systemic oxidative stress, while its quantification in tumor tissue can offer insights into the tumor microenvironment and response to therapy. The protocols and data presented here provide a foundation for researchers to incorporate the analysis of this compound into their studies, potentially leading to improved cancer diagnosis, prognosis, and personalized treatment strategies.
References
- 1. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation | springermedizin.de [springermedizin.de]
- 2. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymidine kinase 1 as a diagnostic tumor marker is of moderate value in cancer patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymidine kinase: a tumor marker with prognostic value for non-Hodgkin's lymphoma and a broad range of potential clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The proliferation marker thymidine kinase 1 in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single nucleotide patch base excision repair is the major pathway for removal of thymine glycol from DNA in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of Base Excision Repair Pathway in the Processing of Complex DNA Damage Generated by Oxidative Stress and Anticancer Drugs [frontiersin.org]
- 9. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROS and the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage response pathway regulates Nrf2 in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Thymidine Glycol to Assess Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. One of the primary targets of ROS is DNA, leading to various forms of damage, including the formation of thymidine glycol (Tg). This compound is a major product of oxidative damage to thymine residues in DNA and serves as a reliable biomarker for assessing oxidative DNA damage.[1][2][3] The measurement of this compound can, therefore, be a valuable tool in the evaluation of the efficacy of antioxidant compounds in protecting DNA from oxidative insults.
These application notes provide detailed protocols for the quantification of this compound in various biological samples, enabling researchers to assess the protective effects of antioxidants. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (ELISA and Immunohistochemistry).
Signaling Pathway: Oxidative DNA Damage and Repair
The formation of this compound in DNA triggers cellular repair mechanisms, primarily the Base Excision Repair (BER) pathway. Understanding this pathway is crucial for interpreting the results of this compound measurements.
Caption: Base Excision Repair pathway for this compound.
Signaling Pathway: NRF2-Mediated Antioxidant Response
Antioxidants often exert their protective effects by activating the NRF2 signaling pathway, which upregulates the expression of a battery of antioxidant and detoxification enzymes.
Caption: NRF2-mediated antioxidant response pathway.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize hypothetical quantitative data from studies assessing the efficacy of antioxidants in reducing this compound levels.
Table 1: Effect of Antioxidant Treatment on this compound Levels in Cell Culture
| Treatment Group | This compound (lesions / 10^6 Thymidines) | % Reduction |
| Control (Vehicle) | 52.3 ± 4.1 | - |
| Oxidative Stressor | 125.8 ± 9.7 | - |
| Oxidative Stressor + Antioxidant A (10 µM) | 85.2 ± 6.5 | 32.3% |
| Oxidative Stressor + Antioxidant B (10 µM) | 63.4 ± 5.2 | 49.6% |
Table 2: Urinary this compound Excretion in a Human Supplementation Trial
| Study Group | Baseline (nmol/24h) | After 12 Weeks (nmol/24h) | % Change |
| Placebo | 35.2 ± 5.8 | 34.8 ± 6.1 | -1.1% |
| Antioxidant Supplement | 36.1 ± 6.2 | 25.9 ± 4.9 | -28.3% |
Experimental Protocols
Experimental Workflow: Sample Analysis
Caption: General workflow for this compound analysis.
Protocol 1: Analysis of this compound in Urine by HPLC with UV Detection
This protocol is adapted from the method described by Cathcart et al. (1984).[4][5]
1. Sample Preparation: a. Collect a 24-hour urine sample and store it at -20°C. b. Thaw the urine sample and centrifuge at 2000 x g for 10 minutes to remove particulate matter. c. To a 10 mL aliquot of the supernatant, add an internal standard (e.g., [³H]this compound) to monitor recovery. d. Purify the sample using a phenyl boronate affinity column to isolate cis-diols, including this compound. e. Elute the glycols from the column and lyophilize the eluate.
2. HPLC Analysis: a. Reconstitute the lyophilized sample in the HPLC mobile phase. b. Inject the sample onto a C18 reverse-phase HPLC column. c. Use an isocratic mobile phase of deionized water at a flow rate of 1 mL/min. d. As this compound has a low UV absorbance, collect the fraction corresponding to the retention time of the this compound standard. e. Reduce the collected fraction with hydroiodic acid (HI) to convert this compound to thymine, which has a strong UV absorbance. f. Re-inject the reduced sample onto the HPLC system and detect thymine at 265 nm.
3. Quantification: a. Create a standard curve using known concentrations of thymine. b. Quantify the amount of thymine in the sample by comparing its peak area to the standard curve. c. Correct for the recovery of the internal standard to determine the original concentration of this compound in the urine sample.
Protocol 2: Quantification of this compound in DNA by GC-MS
This protocol is based on the method described by Dizdaroglu (1994).[6]
1. DNA Extraction and Hydrolysis: a. Extract DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial kit. b. Hydrolyze the DNA to its constituent bases by heating in formic acid at 150°C for 30 minutes. c. Lyophilize the hydrolyzed sample.
2. Derivatization: a. To the dried sample, add a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. b. Heat the mixture at 120°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the DNA bases.
3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). b. Use a temperature program to separate the derivatized bases. c. The separated compounds are then introduced into a mass spectrometer. d. Use selected ion monitoring (SIM) to detect the characteristic ions of the TMS derivative of this compound.
4. Quantification: a. Prepare a standard curve using known amounts of this compound that have been subjected to the same hydrolysis and derivatization procedure. b. Quantify the amount of this compound in the sample by comparing the peak area of its characteristic ions to the standard curve. c. Normalize the amount of this compound to the total amount of thymine in the sample to express the results as lesions per 10^6 thymines.
Protocol 3: Measurement of this compound in Plasma by LC-MS/MS
This protocol is a general guide based on established LC-MS/MS methods for nucleoside analysis.[7][8][9]
1. Sample Preparation: a. To 100 µL of plasma, add an internal standard (e.g., ¹³C,¹⁵N₂-thymidine glycol). b. Precipitate proteins by adding 300 µL of ice-cold acetonitrile. c. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis: a. Inject the sample onto a C18 reverse-phase UPLC column. b. Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. c. The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. d. Monitor the specific precursor-to-product ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).
3. Quantification: a. Generate a standard curve by spiking known amounts of this compound into a control plasma matrix and processing it alongside the samples. b. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 4: Detection of this compound by ELISA
This protocol is a general procedure for a competitive ELISA using an anti-thymidine glycol antibody.[10][11][12]
1. Plate Coating: a. Coat a 96-well microplate with a this compound-conjugated protein (e.g., Tg-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer.
2. Competitive Reaction: a. Prepare standards with known concentrations of free this compound. b. Prepare samples by extracting and hydrolyzing DNA as described in the GC-MS protocol. c. In separate tubes, pre-incubate the standards or samples with a limited amount of anti-thymidine glycol primary antibody for 1 hour at room temperature. d. Add the pre-incubated mixtures to the coated wells of the microplate and incubate for 1-2 hours at room temperature.
3. Detection: a. Wash the plate three times with wash buffer. b. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature. c. Wash the plate five times with wash buffer. d. Add the enzyme substrate (e.g., TMB) and incubate until a color develops. e. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
4. Quantification: a. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). b. The absorbance is inversely proportional to the concentration of this compound in the sample. c. Generate a standard curve by plotting the absorbance of the standards against their concentrations. d. Determine the concentration of this compound in the samples from the standard curve.
Protocol 5: Immunohistochemical Staining of this compound in Tissue Sections
This protocol provides a general guideline for detecting this compound in formalin-fixed, paraffin-embedded tissue sections.[13][14][15][16][17]
1. Tissue Preparation: a. Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water. b. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.
2. Staining: a. Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide. b. Block non-specific antibody binding by incubating with a blocking serum. c. Incubate the sections with a primary antibody specific for this compound overnight at 4°C.[3] d. Wash the sections with PBS. e. Incubate with a biotinylated secondary antibody. f. Wash the sections and incubate with an avidin-biotin-peroxidase complex.
3. Visualization: a. Wash the sections and visualize the staining by adding a peroxidase substrate such as diaminobenzidine (DAB), which produces a brown precipitate. b. Counterstain the sections with hematoxylin to visualize the cell nuclei. c. Dehydrate the sections through a graded series of ethanol and clear in xylene. d. Mount the sections with a permanent mounting medium.
4. Analysis: a. Examine the slides under a light microscope. b. The intensity and localization of the brown staining indicate the presence and distribution of this compound in the tissue. c. The staining can be semi-quantitatively scored based on the intensity and the percentage of positive cells.
References
- 1. Thymine glycol - Wikipedia [en.wikipedia.org]
- 2. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 4. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool | MDPI [mdpi.com]
- 10. ELISA Protocol [protocols.io]
- 11. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 12. In-cell ELISA protocol | Abcam [abcam.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
- 16. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 17. ptglab.com [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Thymidine Glycol Analysis by HPLC
Welcome to the technical support center for the analysis of thymidine glycol using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured by HPLC?
A1: this compound (5,6-dihydroxy-5,6-dihydrothymidine) is a major product of oxidative damage to DNA, formed when thymidine residues are oxidized by reactive oxygen species (ROS)[1][2]. After the damaged DNA is repaired by cellular mechanisms like the Base Excision Repair (BER) pathway, this compound is excised and excreted in urine[1][3]. Therefore, its quantification in biological fluids like urine serves as a valuable non-invasive biomarker for assessing oxidative stress and DNA damage in various physiological and pathological states, including cancer and aging[1][4]. HPLC is a widely used analytical technique for this purpose due to its ability to separate, detect, and quantify this compound with high sensitivity and specificity[1][2].
Q2: What are the most common challenges in analyzing this compound by HPLC?
A2: The most frequent challenges include poor peak shape (tailing), inconsistent retention times, low sensitivity, and baseline noise or drift. These issues can arise from various factors such as improper sample preparation, suboptimal mobile phase composition, column degradation, or problems with the HPLC system itself.
Q3: How can I improve the sensitivity of my this compound measurement?
A3: To enhance sensitivity, consider optimizing several aspects of your method. Employing a fluorescence detector after post-column derivatization can significantly increase sensitivity compared to standard UV detection. Additionally, using a mass spectrometer (LC-MS/MS) provides very high sensitivity and specificity. Optimizing sample preparation to concentrate the analyte and remove interfering substances is also crucial. Methodologically, using columns with smaller particle sizes or a smaller internal diameter can lead to sharper, taller peaks, thereby improving the signal-to-noise ratio.
Q4: My this compound peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for a polar compound like this compound in reversed-phase HPLC is often due to secondary interactions with the stationary phase, particularly with exposed silanol groups on the silica packing. To address this, ensure your mobile phase has an appropriate pH and sufficient buffer capacity. Using a high-purity, well-end-capped C18 column is also recommended. Another potential cause is a void at the column inlet or a partially blocked frit, which can be addressed by reversing and flushing the column (if the manufacturer allows) or replacing it.
Q5: My retention times for this compound are shifting between runs. What should I do?
A5: Retention time instability can be caused by several factors. First, ensure your mobile phase is prepared fresh and is adequately degassed, as dissolved gases can cause pump flow to be inconsistent. Check for any leaks in the system, as this can lead to pressure fluctuations and variable flow rates. Column temperature is another critical factor; use a column oven to maintain a stable temperature. Finally, ensure the column is properly equilibrated with the mobile phase before each injection.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column void or contamination. - Sample overload. | - Use a high-purity, end-capped C18 column. - Adjust mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Add a small amount of a competitive agent like triethylamine to the mobile phase to mask silanol groups. - Back-flush the column (if permissible) or replace it. - Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition. - Leaks in the HPLC system. - Fluctuations in column temperature. - Insufficient column equilibration time. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use an in-line degasser or degas the mobile phase before use. - Systematically check for leaks at all fittings from the pump to the detector. - Use a column oven to maintain a constant temperature (e.g., 30 °C). - Equilibrate the column for at least 10-20 column volumes with the mobile phase before starting the analysis. |
| High Baseline Noise | - Contaminated or poor-quality mobile phase solvents. - Air bubbles in the pump or detector. - Contaminated detector flow cell. - Failing detector lamp. | - Use HPLC-grade solvents and prepare fresh mobile phase. - Degas the mobile phase thoroughly. - Purge the pump to remove any trapped air bubbles. - Flush the flow cell with a strong solvent like isopropanol. - Check the detector lamp's energy output and replace if necessary. |
| Low Sensitivity/Poor Signal | - Suboptimal detector wavelength. - Low concentration of this compound in the sample. - Inefficient sample clean-up leading to ion suppression (for LC-MS). - Sample degradation. | - Set the UV detector to the absorbance maximum of this compound (around 220 nm). - Consider a more sensitive detection method like fluorescence or mass spectrometry. - Optimize sample preparation using solid-phase extraction (SPE) or affinity chromatography to enrich the analyte. - Ensure proper sample storage (e.g., -80 °C) and handle samples on ice to prevent degradation. |
| Ghost Peaks | - Contamination in the injection port or sample loop. - Carryover from a previous injection. - Impurities in the mobile phase. | - Clean the injection port and sample loop with a strong solvent. - Include a wash step with a strong solvent in your injection sequence. - Run a blank gradient to check for impurities in the mobile phase. |
Experimental Protocols
Sample Preparation from Urine
This protocol describes a common method for extracting and purifying this compound from urine samples prior to HPLC analysis.
-
Initial Sample Handling : Thaw frozen urine samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Affinity Chromatography (Optional but Recommended for High Purity) :
-
Use an affinity column with boronate groups that bind to the cis-diol structure of this compound.
-
Equilibrate the column with a loading buffer (e.g., ammonium acetate buffer, pH 8.5).
-
Load the clarified urine sample onto the column.
-
Wash the column with the loading buffer to remove unbound impurities.
-
Elute the bound this compound with an acidic buffer (e.g., formic acid solution).
-
-
Solid-Phase Extraction (SPE) - Alternative/Additional Clean-up :
-
Use a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the urine sample (or the eluate from affinity chromatography).
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute this compound with a small volume of methanol or acetonitrile.
-
-
Final Preparation : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial HPLC mobile phase. The sample is now ready for injection.
HPLC Method for this compound Analysis
This section provides typical parameters for a reversed-phase HPLC method for the analysis of this compound.
Table of HPLC Parameters:
| Parameter | Typical Value |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm or Mass Spectrometer |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 20.0 | 80 | 20 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 98 | 2 |
| 40.0 | 98 | 2 |
Visualizations
Experimental Workflow for Urinary this compound Analysis
Caption: Workflow for this compound Analysis.
Base Excision Repair (BER) Pathway for this compound
Caption: Base Excision Repair of this compound.
References
- 1. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Sensitivity in Thymidine Glycol Detection by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of thymidine glycol detection by mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, a key marker of oxidative DNA damage.
Issue 1: Low or No Signal Intensity
If you are experiencing weak or absent peaks for this compound, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Insufficient Sample Concentration | Ensure your DNA hydrolysate is sufficiently concentrated. If necessary, start with a larger amount of initial DNA. For GC-MS, aim for a column loading of approximately 10 ng for a 1 µL splitless injection.[1] |
| Inefficient Ionization | The choice of ionization technique is critical. For LC-MS, Electrospray Ionization (ESI) is commonly used for polar, ionizable compounds like this compound.[2] For GC-MS, consider derivatization to improve volatility and ionization.[3][4] Experiment with different ionization methods (e.g., ESI, APCI) to optimize for your specific setup.[5] |
| Suboptimal Mass Spectrometer Tuning | Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[5] |
| Poor Derivatization Efficiency (GC-MS) | If using GC-MS, incomplete derivatization can lead to poor signal. Ensure optimal reaction conditions (temperature, time, reagent concentration) for your chosen derivatization agent (e.g., silylation).[4][6] Consider alternative derivatization strategies if issues persist. |
| Analyte Degradation | This compound can be unstable, especially under harsh conditions. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures or extreme pH. |
Issue 2: High Background Noise or Contamination
Excessive background noise can obscure your analyte signal. Here are common sources and their remedies:
| Potential Cause | Recommended Solution |
| Solvent or Reagent Contamination | Use high-purity, LC-MS or GC-MS grade solvents and reagents.[7] Always run solvent blanks to check for contamination.[8] |
| Sample Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the analyte signal.[9] Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.[10] |
| Carryover from Previous Injections | Run blank injections between samples to ensure there is no carryover. If carryover is observed, optimize your column washing steps.[8] |
| Contaminated LC or GC System | Regularly clean the injector, column, and ion source to prevent the buildup of contaminants.[11] For GC-MS, check for column bleed, which can contribute to high background.[11] |
| Plasticizers and Other Lab Contaminants | Avoid using plastic vials and containers that can leach contaminants. Use glass vials for sample preparation and storage.[1] |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Irregular peak shapes can affect integration and quantification. Consider these factors:
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute your sample and reinject.[5] |
| Secondary Interactions with the Column | This compound can interact with active sites on the column, causing peak tailing. Use a column with good end-capping or a different stationary phase. |
| Inappropriate Mobile Phase (LC-MS) | Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionic state. The use of additives like formic acid can improve peak shape.[7] |
| Large Dead Volumes in the System | Minimize dead volumes in your LC or GC system by using appropriate tubing and fittings to prevent peak broadening and splitting.[7] |
| Injector Issues | For GC-MS, an initial temperature that is too high for splitless injection can cause peak distortion. Lower the initial column temperature.[11] |
Frequently Asked Questions (FAQs)
Q1: Which mass spectrometry technique is better for this compound analysis, GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are powerful techniques for this compound analysis.[6][12]
-
LC-MS/MS is often preferred due to its high sensitivity and specificity, and it allows for the direct analysis of the underivatized molecule in a liquid phase.[12] This avoids the potentially variable and time-consuming derivatization step.
-
GC-MS typically requires derivatization to make this compound volatile enough for gas chromatography.[3][4][6] However, with appropriate derivatization, GC-MS can also achieve very low detection limits.[3]
The choice often depends on the available instrumentation and the specific requirements of the study.
Q2: Why is an internal standard necessary, and what kind should I use?
An internal standard is crucial for accurate quantification as it corrects for sample loss during preparation and for variations in instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte, such as [2H4]thymine glycol or [15N2, 13C10]this compound.[3][12] This approach, known as stable isotope dilution mass spectrometry (IDMS), is considered the gold standard for quantitative analysis.[13][14]
Q3: What are the most effective derivatization methods for this compound for GC-MS analysis?
Silylation is a common and effective derivatization technique for making hydroxyl-containing compounds like this compound more volatile for GC-MS analysis. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create tert-butyldimethylsilyl (TBDMS) derivatives.[4][6] Another approach involves alkaline cleavage and reduction to release 2-methylglycerate, which is then derivatized.[3]
Q4: How can I improve the fragmentation of this compound for MS/MS analysis?
Optimizing the collision energy is key to achieving characteristic and reproducible fragmentation for Multiple Reaction Monitoring (MRM) in LC-MS/MS.[15] The fragmentation pattern can also be influenced by the adduct ion being monitored (e.g., [M+H]+ or [M+Na]+).[16] Tandem mass spectrometry can be used to determine the sites of this compound in oligodeoxynucleotides by producing characteristic fragment ions.[17]
Q5: What are the critical steps in sample preparation to ensure high sensitivity?
-
Efficient DNA Hydrolysis: Complete hydrolysis of DNA to its constituent nucleosides is essential. Both acidic and enzymatic hydrolysis methods can be used.[6][18]
-
Thorough Sample Cleanup: Removing salts, proteins, and other cellular debris is critical to reduce matrix effects and background noise. Solid-phase extraction (SPE) is a common and effective cleanup method.
-
Use of High-Purity Reagents: All solvents, acids, and other reagents should be of the highest purity available (e.g., LC-MS grade) to avoid introducing contaminants.[7]
Quantitative Data Summary
The following table summarizes reported detection limits for this compound using different mass spectrometry methods.
| Method | Analyte Form | Derivatization | Internal Standard | Detection Limit | Reference |
| GC-ECNCI-MS | 2-Methylglycerate | PFB-TBDMS | [2H4]Thymine glycol | 41 amol (on-column) | [3] |
| GC-MS (SIM/MRM) | Thymine glycol | TBDMS | cis-[2H3]Thymine glycol | Not specified, used for placental DNA | [6] |
| LC-MS/MS | Dinucleoside monophosphates | None | Isotopically labeled internal standards | High sensitivity for dinucleoside monophosphates | [12] |
Experimental Protocols
Protocol 1: DNA Extraction and Hydrolysis
-
DNA Extraction: Isolate DNA from cells or tissues using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Accurately quantify the extracted DNA using UV spectrophotometry or a fluorometric method.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [2H4]thymine glycol) to the DNA sample before hydrolysis.[3]
-
Enzymatic Hydrolysis:
-
To the DNA sample, add a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at 37°C for 2-24 hours to ensure complete digestion to individual nucleosides.
-
-
Acidic Hydrolysis (for GC-MS):
-
Alternatively, hydrolyze the DNA in formic acid or trifluoroacetic acid at an elevated temperature (e.g., 140°C for 30 minutes).[6] Note that this method will release the free base, thymine glycol, not the nucleoside.
-
-
Sample Cleanup: Remove proteins and enzymes by precipitation (e.g., with cold ethanol or by ultrafiltration). Purify the resulting nucleosides using solid-phase extraction (SPE) with a C18 cartridge.
Protocol 2: Derivatization for GC-MS Analysis
-
Drying: Evaporate the purified hydrolysate to complete dryness under a stream of nitrogen. It is critical that the sample is anhydrous.
-
Derivatization Reaction:
-
Add the silylating reagent (e.g., a mixture of MTBSTFA and pyridine).
-
Incubate the mixture at a specific temperature and time (e.g., 60-80°C for 30-60 minutes) to allow for complete derivatization.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Visualizations
Caption: LC-MS/MS workflow for this compound analysis.
Caption: GC-MS workflow for this compound analysis.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Determination of cis-thymine glycol in DNA by gas chromatography-mass spectrometry with selected ion recording and multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope dilution - Wikipedia [en.wikipedia.org]
- 14. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. HPLC isolation and mass spectrometric characterization of two isomers of thymine glycols in oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of the cis-thymine glycol moiety in oxidized deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues and solutions for thymidine glycol ELISA.
Welcome to the technical support center for Thymidine Glycol (TG) ELISA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound (TG) is a major product of oxidative damage to DNA, formed when thymidine residues are oxidized.[1][2][3] It serves as a specific biomarker for oxidative stress-induced DNA damage.[1][2] Measuring TG levels, often in urine, can provide a non-invasive assessment of oxidative DNA damage in various physiological and pathological states.[4][5][6]
Q2: What is the principle of a competitive ELISA for this compound?
A competitive ELISA is commonly used for detecting small molecules like this compound. In this assay, free TG in the sample competes with a fixed amount of labeled TG (or an antigen-coated plate) for binding to a limited amount of anti-TG antibody. The more TG present in the sample, the less labeled TG will be able to bind to the antibody. Therefore, the signal generated is inversely proportional to the amount of TG in the sample.
Q3: What type of samples can be used with a this compound ELISA?
This compound can be measured in various biological samples. Urine is a commonly used sample type for non-invasive analysis.[4][5][6] Other potential samples include serum, plasma, and cell lysates, though sample preparation protocols will vary.
Q4: What are the critical reagents in a this compound ELISA?
The key reagents include a specific anti-thymidine glycol antibody, this compound standards, and a detection system (e.g., an enzyme-conjugated secondary antibody and substrate). The specificity of the primary antibody is crucial for accurate results.[7][8][9]
Troubleshooting Guide
High Background
High background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the specific signal and reduce the assay's dynamic range.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to ensure complete removal of unbound reagents. Ensure all wells are completely aspirated after each wash. |
| Improper Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time. Consider testing different blocking buffers. |
| High Concentration of Detection Reagents | Titrate the primary and/or secondary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure that the water used is of high purity. Check for microbial contamination in buffers. |
| Cross-reactivity of Antibodies | Ensure the secondary antibody is specific to the primary antibody's species and isotype. Use pre-adsorbed secondary antibodies if necessary. |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the standard curve is in the optimal range. |
| Plate Stacking During Incubation | Avoid stacking plates during incubation to ensure even temperature distribution. Uneven temperatures can lead to an "edge effect" with higher background on the outer wells. |
Low or No Signal
This issue is indicated by very low OD readings across the entire plate, including the standards.
| Possible Cause | Recommended Solution |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (primary antibody, secondary antibody, substrate) were added in the correct order. |
| Inactive Reagents | Check the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures and have not undergone multiple freeze-thaw cycles. |
| Improper Reagent Preparation | Double-check all dilution calculations. Ensure lyophilized reagents were properly reconstituted. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. |
| Plate Wells Drying Out | Ensure the plate is covered during incubation steps to prevent evaporation. Do not allow wells to dry out between steps. |
| Incorrect Filter Wavelength | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB). |
Poor Standard Curve
A poor standard curve can be characterized by a low R-squared value, poor linearity, or a flat curve.
| Possible Cause | Recommended Solution |
| Improper Standard Preparation | Ensure accurate serial dilutions of the standard. Use calibrated pipettes and fresh tips for each dilution. Thoroughly mix each standard before the next dilution. |
| Degraded Standard | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles of the stock standard. |
| Incorrect Assay Range | Adjust the range of the standard curve to better encompass the expected sample concentrations. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting technique. Ensure no air bubbles are introduced into the wells. |
| Plate Reader Malfunction | Check the plate reader's performance with a calibration plate. |
High Variability Between Replicates
High coefficient of variation (CV%) between replicate wells can compromise the reliability of the results.
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure consistent pipetting volume and technique across all wells. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Inadequate Mixing of Reagents | Thoroughly mix all reagents before adding them to the wells. |
| Incomplete Washing | Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency. |
| "Edge Effect" | Avoid using the outer wells of the plate if edge effects are suspected. Ensure proper sealing of the plate during incubations to minimize evaporation. |
| Contamination | Use fresh pipette tips for each sample and reagent to avoid cross-contamination. |
Experimental Protocols
Representative Competitive ELISA Protocol for this compound
This protocol is a general guideline and may require optimization for specific experimental conditions and reagents.
Materials:
-
Anti-thymidine glycol primary antibody
-
This compound standard
-
HRP-conjugated secondary antibody
-
Antigen-coated 96-well plate (or coating antigen and plates)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Diluent (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Protocol Steps:
-
Plate Coating (if not using a pre-coated plate):
-
Dilute the coating antigen (e.g., TG-BSA conjugate) to a pre-optimized concentration in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in Assay Diluent.
-
Prepare samples by diluting them in Assay Diluent.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Dilute the anti-thymidine glycol primary antibody in Assay Diluent to its optimal concentration.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 4 times with Wash Buffer.
-
-
Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Diluent.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, monitoring color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Quantitative Data Summary
The following tables provide representative quantitative data for a this compound ELISA. These values may vary depending on the specific kit and reagents used and should be optimized for each assay.
Table 1: Typical Reagent Concentrations and Volumes
| Reagent | Concentration/Dilution | Volume per Well |
| Coating Antigen | 1-10 µg/mL | 100 µL |
| Blocking Buffer | 1-3% BSA in PBS | 200 µL |
| This compound Standard | 0.1 - 100 ng/mL | 50 µL |
| Primary Antibody | 1:1000 - 1:10,000 | 50 µL |
| Secondary Antibody-HRP | 1:5000 - 1:20,000 | 100 µL |
| TMB Substrate | Ready-to-use | 100 µL |
| Stop Solution | 2 N H₂SO₄ | 50 µL |
Table 2: Typical Incubation Parameters
| Step | Duration | Temperature |
| Coating | Overnight | 4°C |
| Blocking | 1-2 hours | Room Temperature |
| Competitive Reaction | 1-2 hours | Room Temperature |
| Secondary Antibody | 1 hour | Room Temperature |
| Substrate Development | 15-30 minutes | Room Temperature (in dark) |
Visualizations
Caption: Competitive ELISA workflow for this compound detection.
Caption: Troubleshooting decision tree for common ELISA issues.
References
- 1. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 2. Anti thymidineglycol monoclonal antibody: Genox Corporation / OXIDATIVE STRESSMARKERS [genox.com]
- 3. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a monoclonal antibody to this compound monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoclonal antibody to DNA containing thymine glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monoclonal antibodies to this compound generated by different immunization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization for Thymidine Glycol GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of thymidine glycol for robust and accurate Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Artificially High Levels of Oxidized Bases (Including this compound) | Oxidation of undamaged bases during high-temperature derivatization in the presence of air.[1][2] | - Lower Derivatization Temperature: Perform the silylation reaction at a lower temperature, for example, at 23°C, to minimize artifactual oxidation.[1][2]- Exclude Air: Purge the reaction vial with an inert gas (e.g., nitrogen) before sealing to remove oxygen.[2]- Use Reducing Agents: Consider adding a reducing agent like ethanethiol (e.g., 5% v/v) to the derivatization mixture to prevent unwanted oxidation.[1] |
| Incomplete Derivatization (Multiple or Tailing Peaks) | - Insufficient reagent concentration, reaction time, or temperature.- Presence of moisture or protic solvents, which react with silylating agents.[3][4]- Steric hindrance of hydroxyl groups in this compound. | - Optimize Reaction Conditions: Systematically adjust the temperature, time, and reagent-to-sample ratio. A common starting point for silylation is heating at 60-70°C for 30-60 minutes.[5]- Ensure Anhydrous Conditions: Thoroughly dry the sample extract before adding derivatizing reagents. Use anhydrous solvents.[3][4]- Use a Catalyst: Add a catalyst such as Trimethylchlorosilane (TMCS) (e.g., 1% in the silylating agent) to enhance the derivatization of hindered hydroxyl groups.[5] |
| Poor Reproducibility | - Variability in reaction conditions (time, temperature).- Inconsistent sample or reagent volumes.- Presence of water in samples or reagents.[3] | - Standardize Protocol: Use a consistent and optimized protocol for all samples, including precise control over reaction time and temperature.- Use an Internal Standard: Incorporate a stable isotope-labeled internal standard, such as [2H4]thymine glycol, to account for variability during sample preparation and analysis.[6] |
| Derivative Degradation (Reduced Peak Size Over Time) | Trimethylsilyl (TMS) ethers can be susceptible to hydrolysis.[5] | - Prompt Analysis: Analyze the derivatized samples by GC-MS as soon as possible, ideally within 48 hours of preparation.[7]- Proper Storage: If immediate analysis is not possible, store the derivatized samples under anhydrous conditions at a low temperature. |
| Broad or Tailing Chromatographic Peaks | - Active sites in the GC system: Contamination in the inlet liner or degradation of the column's stationary phase can interact with the analyte.[8][9]- Inappropriate GC conditions: Suboptimal temperatures for the inlet or column. | - System Maintenance: Regularly clean or replace the GC inlet liner. If only polar compounds are tailing, consider conditioning or trimming the GC column to remove active sites.[8][9]- Method Optimization: Ensure the GC inlet and oven temperature programs are appropriate for the silylated this compound. |
| Sample Residue Not Dissolving in Silylating Reagent | The dried sample extract may not be soluble in the silylating reagent alone. | - Use a Solvent: Add a solvent like pyridine or acetonitrile to dissolve the sample residue before adding the silylating agent.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound for GC-MS analysis?
A1: Derivatization is a chemical modification process necessary for compounds that are not suitable for direct GC analysis. For this compound, derivatization, typically through silylation, replaces the active hydrogens on its hydroxyl groups with trimethylsilyl (TMS) groups.[11] This process increases the molecule's volatility and thermal stability, making it amenable to gas chromatography. It also reduces the polarity of the molecule, which improves the chromatographic peak shape and minimizes tailing.[5]
Q2: Which silylating reagents are commonly used for this compound?
A2: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used and effective silylating reagents for nucleosides and other polar compounds.[7][12] They are highly reactive and their byproducts are volatile, which minimizes interference in the chromatogram.[5] Often, a catalyst like trimethylchlorosilane (TMCS) is added to the reagent to improve the derivatization efficiency of sterically hindered hydroxyl groups.[5]
Q3: What are the optimal conditions for silylating this compound?
A3: Optimal conditions can vary depending on the specific sample matrix and laboratory setup. However, a common starting point is to heat the dried sample with a mixture of BSTFA (with 1% TMCS) in a solvent like pyridine or acetonitrile at 60-70°C for 30 to 60 minutes.[5] For sensitive analyses where artifactual oxidation is a concern, performing the reaction at room temperature (e.g., 23°C) for a longer duration may be necessary to prevent the formation of oxidized artifacts.[2] It is crucial to empirically optimize these conditions.
Q4: How can I confirm that the derivatization reaction is complete?
A4: To verify the completion of the derivatization, analyze the sample by GC-MS. The absence of a peak corresponding to the underivatized this compound and the presence of a single, sharp peak for the silylated derivative indicate a complete reaction. You can also inject a known standard of underivatized this compound (if it can be detected under your conditions, though unlikely to chromatograph well) to confirm its retention time.
Q5: Why is it critical to use anhydrous conditions for silylation?
A5: Silylating reagents are highly sensitive to moisture.[3] Any water present in the sample or solvents will react preferentially with the reagent, consuming it and preventing the complete derivatization of the target analyte, this compound. This leads to poor derivatization yield, inaccurate quantification, and poor reproducibility.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the derivatization of nucleosides, which can be adapted for this compound analysis.
Table 1: Silylation Reaction Conditions for Nucleosides
| Parameter | Condition 1 | Condition 2 | Reference |
| Silylating Reagent | BSTFA | BSTFA with 1% TMCS | [7] |
| Solvent | Pyridine or Acetonitrile | Not specified | [5] |
| Temperature | 150°C | 60-70°C | [5][7] |
| Time | 15 minutes | 30-60 minutes | [5][7] |
| Reagent Excess | ~225 molar excess | Slight molar excess | [7] |
Table 2: Conditions to Minimize Artifactual Oxidation
| Parameter | Recommended Condition | Rationale | Reference |
| Derivatization Temperature | 23°C (Room Temperature) | Reduces heat-induced oxidation of bases. | [1][2] |
| Reaction Atmosphere | Purged with Nitrogen | Excludes oxygen from the reaction vial. | [2] |
| Additive | 5% (v/v) Ethanethiol | Acts as a reducing agent to prevent oxidation. | [1] |
Experimental Protocols
Protocol 1: Standard Silylation of this compound
-
Sample Preparation: Aliquot the dried sample extract containing this compound into a 2 mL autosampler vial. Ensure the sample is completely dry by placing it under a stream of dry nitrogen or using a vacuum concentrator.
-
Reagent Addition: Add 50 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue.
-
Add 50 µL of BSTFA containing 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at 70°C for 45 minutes.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. For best results, analyze within 48 hours.[7]
Protocol 2: Low-Temperature Silylation to Minimize Artifactual Oxidation
-
Sample Preparation: Prepare the dried sample extract in a 2 mL autosampler vial as described in Protocol 1.
-
Inert Atmosphere: Purge the vial with a gentle stream of dry nitrogen for 1-2 minutes to displace any air.
-
Reagent Addition: While maintaining the nitrogen atmosphere, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial immediately and allow the reaction to proceed at room temperature (23°C) for 2 hours, or until the reaction is shown to be complete through optimization experiments.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: Figure 1. General Workflow for this compound Derivatization and GC-MS Analysis.
Caption: Figure 2. Troubleshooting Tree for Poor Derivatization Results.
References
- 1. Measurement of oxidative DNA damage by gas chromatography-mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas-liquid chromatography of nucleosides. Derivatization and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nbinno.com [nbinno.com]
Reducing background noise in thymidine glycol immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in thymidine glycol immunoassays.
Troubleshooting Guides
High background noise in an immunoassay can obscure specific signals, leading to inaccurate quantification of this compound, a key marker of oxidative DNA damage. The following guides address common issues in a question-and-answer format.
Issue 1: High Background Signal Across the Entire Plate
-
Question: Why am I observing a high background signal in all wells, including the negative controls?
Answer: This issue often stems from problems with blocking, washing, or antibody concentrations. Here are the primary causes and solutions:
-
Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies to the microplate surface.[1][2]
-
Insufficient Washing: Residual unbound antibodies or detection reagents that are not completely removed during wash steps can lead to a uniformly high background.[1][3]
-
Antibody Concentration Too High: Excessively high concentrations of the primary or secondary antibody can result in non-specific binding.[4]
Troubleshooting Workflow for High Background
Troubleshooting workflow for high background noise. -
Issue 2: High Background in Negative Control (Blank) Wells
-
Question: My negative control wells, which should have no signal, are showing high absorbance values. What could be the cause?
Answer: High background specifically in the negative control wells often points to non-specific binding of the detection reagents or contamination.
-
Non-specific Binding of Secondary Antibody: The secondary antibody may be binding non-specifically to the plate or to the blocking agent.
-
Reagent Contamination: Contamination of buffers or reagents with the target analyte or other substances can lead to false positive signals.[5]
-
Cross-Reactivity of Blocking Agent: Some protein-based blockers like non-fat dry milk can cross-react with antibodies.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high background in a this compound immunoassay?
A1: The most frequent causes are related to inadequate blocking and insufficient washing.[1] Incomplete blocking allows for non-specific binding of antibodies to the plate surface, while inadequate washing fails to remove all unbound reagents.[3]
Q2: How can I optimize my blocking buffer to reduce background?
A2: Optimization of the blocking buffer can significantly reduce background noise.[7] Consider the following:
-
Increase Concentration: If you are using a protein-based blocker like Bovine Serum Albumin (BSA), increasing the concentration (e.g., from 1% to 3%) may improve blocking efficiency.[6]
-
Change Blocking Agent: Not all blocking agents are suitable for every assay.[2] If you suspect cross-reactivity or ineffective blocking, try a different agent such as casein or a commercial, protein-free blocker.[8]
-
Increase Incubation Time: Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can ensure more complete saturation of non-specific binding sites.[1]
Q3: What are the key considerations for optimizing wash steps?
A3: Proper washing is critical for removing unbound reagents.[3] Key considerations include:
-
Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can improve the removal of unbound materials.[1]
-
Wash Buffer Volume: Ensure that a sufficient volume of wash buffer is used to completely cover the well surface (e.g., 300 µL per well).
-
Soaking Time: Introducing a short soaking step (e.g., 30 seconds to 1 minute) during each wash can enhance the removal of non-specifically bound reagents.[3]
-
Detergent Concentration: The addition of a non-ionic detergent like Tween-20 (typically at 0.05%) to the wash buffer helps to reduce non-specific interactions.[3]
Q4: How do I determine the optimal antibody concentrations?
A4: Using antibody concentrations that are too high is a common cause of high background. The optimal concentrations of primary and secondary antibodies should be determined experimentally through titration. A checkerboard titration is a common method for this.[9]
Q5: Could my substrate be contributing to high background?
A5: Yes, if the substrate solution is old, contaminated, or exposed to light, it can lead to a high background signal.[5][10] Always use fresh substrate and protect it from light. Additionally, allowing the colorimetric reaction to develop for too long can also increase the background.[10]
Data Presentation
Table 1: Comparison of Different Blocking Buffers
| Blocking Buffer | Concentration | Incubation Time | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 1 hour | 1.25 | 0.45 | 2.78 |
| 3% BSA in PBS | 3% (w/v) | 1 hour | 1.30 | 0.20 | 6.50 |
| 5% Non-Fat Dry Milk in PBS | 5% (w/v) | 1 hour | 1.15 | 0.35 | 3.29 |
| Commercial Protein-Free Blocker | Manufacturer's Rec. | 1 hour | 1.40 | 0.10 | 14.00 |
This table presents representative data to illustrate the expected outcome of blocking buffer optimization.
Table 2: Effect of Wash Step Optimization
| Number of Washes | Soaking Time per Wash | Tween-20 in Wash Buffer | Signal (OD at 450 nm) | Background (OD at 450 nm) | Signal-to-Noise Ratio |
| 3 | None | 0.05% | 1.35 | 0.50 | 2.70 |
| 5 | None | 0.05% | 1.32 | 0.30 | 4.40 |
| 5 | 1 minute | 0.05% | 1.30 | 0.15 | 8.67 |
| 5 | 1 minute | 0.1% | 1.28 | 0.12 | 10.67 |
This table presents representative data to illustrate the expected outcome of wash step optimization.
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody Optimization
This protocol is used to determine the optimal concentrations of primary and secondary antibodies to maximize the signal-to-noise ratio.[9]
-
Plate Coating: Coat a 96-well microplate with the this compound antigen or capture antibody according to your standard protocol.
-
Blocking: Block the plate with your chosen blocking buffer.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in an appropriate diluent (e.g., 1:500, 1:1000, 1:2000, 1:4000, 1:8000). Add these dilutions to the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000). Add these dilutions to the columns of the plate.
-
Incubation: Incubate the plate according to your standard protocol.
-
Washing: Perform the wash steps as per your protocol.
-
Substrate Addition and Signal Detection: Add the substrate and measure the signal.
-
Analysis: Analyze the data to identify the combination of primary and secondary antibody dilutions that provides the highest signal for your positive control and the lowest signal for your negative control, thus maximizing the signal-to-noise ratio.
Protocol 2: Optimizing Blocking Conditions
This protocol helps to identify the most effective blocking buffer for your assay.[7]
-
Plate Coating: Coat several rows of a 96-well plate with your antigen or capture antibody. Leave some rows uncoated for background measurement.
-
Prepare Blocking Buffers: Prepare different blocking solutions to be tested (e.g., 1% BSA, 3% BSA, 5% non-fat dry milk, a commercial blocker).
-
Blocking: Add the different blocking buffers to separate rows of the plate. Incubate for a set time (e.g., 1 hour at room temperature). To test the effect of incubation time, you can vary this parameter for different sets of rows.
-
Washing: Wash the plate according to your standard protocol.
-
Antibody Incubation: Add your optimized concentrations of primary and secondary antibodies.
-
Substrate Addition and Signal Detection: Add the substrate and measure the signal.
-
Analysis: Compare the signal-to-noise ratios for each blocking condition to determine the most effective one.
Signaling Pathway and Experimental Workflow
Formation of this compound via Oxidative DNA Damage
Reactive oxygen species (ROS) generated during normal metabolic processes or from exposure to environmental factors can attack DNA bases. The thymine base is particularly susceptible to oxidation, leading to the formation of thymine glycol.
Standard ELISA Workflow
The following diagram illustrates the key steps in a typical sandwich ELISA, which can be adapted for a competitive immunoassay format for this compound.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biocompare.com [biocompare.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. assaygenie.com [assaygenie.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. mybiosource.com [mybiosource.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Synthesis of Thymidine Glycol Phosphoramidite
This guide provides researchers, scientists, and drug development professionals with technical support for improving the yield of synthetic thymidine glycol (Tg) phosphoramidite and its incorporation into oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of this compound phosphoramidite.
Q1: My final oligonucleotide yield is very low after synthesis. What are the most likely causes?
Low yield is a common issue that can stem from several stages of the process. The most frequent culprits are poor coupling efficiency of the this compound phosphoramidite, degradation of the this compound moiety during deprotection, or suboptimal reagent quality. The presence of (n-1) shortmer sequences in your final product analysis is a direct indicator of failed coupling.[1]
Q2: How can I determine if the low yield is due to poor coupling efficiency?
To diagnose a coupling problem, you should:
-
Analyze Crude Product: Check your crude product using HPLC or Mass Spectrometry. A significant peak corresponding to an (n-1) truncated sequence strongly suggests a coupling failure at the point of this compound addition.
-
Review Synthesizer Logs: Examine the trityl reports from your automated synthesizer. A significant drop in trityl cation release after the coupling step for this compound indicates a lower-than-expected reaction efficiency. Modern oligonucleotide synthesis aims for a coupling efficiency of over 99% per step.[1] Even a small drop dramatically reduces the yield of the full-length product (FLP), particularly for longer oligonucleotides.[1][2]
Q3: I've confirmed a coupling efficiency issue with my this compound phosphoramidite. How can I improve it?
Suboptimal coupling is often traced to moisture contamination, reagent quality, or non-optimized cycle parameters.[1]
-
Minimize Moisture: Water is highly detrimental as it competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[1] Ensure you are using fresh, anhydrous grade acetonitrile (<15 ppm water) and that all reagents are stored in desiccators and handled under a dry, inert atmosphere (e.g., argon).[1]
-
Use an Effective Activator: While 1H-tetrazole is widely used, other activators like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can be more effective, especially for sterically hindered phosphoramidites.[3]
-
Extend Coupling Time: Modified phosphoramidites like this compound can be sterically demanding and may require a longer coupling time to react completely.[1] A standard 3-minute coupling time is recommended, but extending this to 6-8 minutes can improve efficiency.[1][4]
Q4: My mass spectrometry results show degradation of the final oligonucleotide. How can I prevent this during deprotection?
This compound is a labile lesion, particularly sensitive to standard basic deprotection conditions.[5]
-
Use Mild Deprotection Conditions: Standard ammonium hydroxide treatment can fully decompose the this compound moiety.[5] It is crucial to use milder conditions. One established method is using 0.05 M potassium carbonate (K₂CO₃) in methanol at room temperature for 4 hours.[5]
-
Choose Appropriate Protecting Groups: The choice of protecting group for the glycol diol function dictates the deprotection strategy.
-
TBDMS groups: Require a two-step deprotection. First, an UltraMild cleavage with ammonium hydroxide at room temperature for 2 hours, followed by fluoride treatment (e.g., TEA·3HF or TBAF) to remove the TBDMS groups.[4][6]
-
Acetyl groups: Allow for a simplified one-step deprotection, as they can be readily removed with 30% ammonium hydroxide at room temperature for 1.5 hours.[7]
-
-
Optimize Fluoride Treatment: When removing TBDMS groups, the choice of fluoride reagent is critical. TBAF can sometimes lead to decomposition products, whereas TEA·3HF at 40°C overnight has been shown to yield a purer product.[6]
Q5: The phosphitylation step to create the phosphoramidite is giving me a low yield. What can I do?
The phosphitylation reaction is sensitive and requires anhydrous conditions.
-
Ensure Anhydrous Environment: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. The reaction should be carried out under a positive pressure of an inert gas like argon.
-
Verify Reagent Quality: Use high-quality phosphitylating reagents, such as 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction of the protected nucleoside with the phosphitylating reagent is a critical step where reported yields are around 76%.[8]
-
Purification Method: Standard purification via silica gel chromatography can lead to product degradation over time, reducing yield.[9] Consider alternative purification methods like a two-stage extraction process, which can improve yield and reduce solvent consumption.[9]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound phosphoramidite?
The primary challenges include:
-
Stereoisomer Formation: The initial oxidation of thymidine to this compound produces multiple diastereomers, and separating the desired isomer can be difficult, impacting the yield.[6][8]
-
Protecting Group Strategy: The additional diol function of the thymine glycol base requires protection during synthesis.[10] Selecting protecting groups that are stable during synthesis but can be removed under mild conditions without degrading the lesion is crucial.[5][7]
-
Product Lability: The this compound moiety is inherently unstable, especially under the basic conditions typically used for oligonucleotide deprotection.[5]
Q2: Which protecting groups are recommended for the this compound hydroxyls?
The most common protecting groups are tert-butyldimethylsilyl (TBDMS) and acetyl groups.[6][7]
-
TBDMS: Offers good stability during synthesis but requires a specific, two-step deprotection involving a fluoride source.[6]
-
Acetyl: Is advantageous as it can be removed under milder conditions, often in a single step with the other base protecting groups, which simplifies the overall process.[7]
-
Levulinyl (Lev): This base-labile group has also been used, allowing for a "one-step" mild final deprotection.[5]
Q3: Can I use standard phosphoramidites for the other bases in my sequence?
No, you must use monomers that are compatible with the mild deprotection conditions required for this compound. Use UltraMild protecting groups for the other bases, such as Pac-dA, Ac-dC, and iPr-Pac-dG.[4][6]
Q4: What is the expected stability of the this compound phosphoramidite solution?
Once dissolved in anhydrous acetonitrile, the phosphoramidite solution is typically stable for 2-3 days when stored properly under an inert atmosphere at -10 to -30°C.[4] However, for sensitive modified amidites, it is always best practice to use freshly prepared solutions.
Q5: Does the stereochemistry of the this compound matter?
Yes. The oxidation of thymidine's 5,6 double bond creates chiral centers at C5 and C6.[6] The cis-5R,6S isomer is the predominant product from osmium tetroxide oxidation.[6] While synthesis often starts with a specific isomer, epimerization at the C6 position can occur during the deprotection step, resulting in an equilibrium mixture of diastereomers in the final oligonucleotide.[6][7]
Data and Protocols
Quantitative Data Summary
Table 1: Reported Yields for Key Synthesis Steps
| Step | Reagents/Conditions | Reported Yield | Reference |
| TBDMS Protection | TBDMS-Cl, Imidazole | 78% | [8] |
| 3'-Deprotection | - | 100% | [8] |
| Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 76% | [8] |
| OsO₄ Oxidation with Ionic Liquid | OsO₄, NMO, [bmim]PF₆ co-solvent | Improved yield over standard | [8] |
Table 2: Recommended Coupling and Deprotection Parameters
| Parameter | Condition | Rationale | Reference |
| Coupling | |||
| Coupling Time | 3 - 8 minutes | Extended time for sterically hindered amidite | [1][4] |
| Activator | 1H-tetrazole, ETT, or DCI | Ensure efficient activation | [3] |
| Deprotection (TBDMS) | |||
| Step 1: Cleavage | 30% Ammonium Hydroxide, 2h, RT | Mild cleavage from support | [4] |
| Step 2: Desilylation | TEA·3HF, 40°C, Overnight | Removes TBDMS groups with high purity | [4][6] |
| Deprotection (Acetyl) | |||
| One-Step Cleavage | 30% Ammonium Hydroxide, 1.5h, RT | Removes acetyl and other base protecting groups | [7] |
Experimental Protocols
Protocol 1: Phosphitylation of Protected this compound (Based on methodology described in the literature[8])
-
Preparation: Rigorously dry all glassware. Ensure the protected this compound starting material is anhydrous by co-evaporation with anhydrous acetonitrile.
-
Reaction Setup: Dissolve the protected this compound (1 equivalent) in anhydrous dichloromethane under an argon atmosphere. Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Phosphitylation: Cool the solution to 0°C. Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or using a two-stage extraction method to yield the final phosphoramidite.[9]
Protocol 2: Deprotection and Cleavage of Oligonucleotides Containing TBDMS-Protected this compound (Based on Glen Research recommendations[4])
-
Ammonolysis: Place the solid support containing the synthesized oligonucleotide in a vial. Add concentrated ammonium hydroxide (30%) to cover the support. Seal the vial tightly.
-
Cleavage: Keep the vial at room temperature for 2 hours to cleave the oligonucleotide from the support and remove the base protecting groups (ensure UltraMild amidites were used for A, C, and G).[6]
-
Evaporation: Transfer the ammonium hydroxide solution to a new tube and evaporate to dryness using a vacuum concentrator.
-
Desilylation: To the dried residue, add 0.5 mL of triethylamine trihydrofluoride (TEA·3HF). Seal the tube and heat at 40°C overnight. This step removes the TBDMS protecting groups from the this compound.
-
Quenching & Desalting: Add an equal volume of sterile water to the tube. Desalt the oligonucleotide using a suitable method, such as a Glen Gel-Pak™ column or ethanol precipitation.
-
Analysis: Analyze the final product purity and confirm its mass by HPLC and mass spectrometry.
Visual Guides
Diagrams of Workflows and Logic
Caption: General workflow for the synthesis of this compound phosphoramidite and its incorporation into DNA.
Caption: Troubleshooting flowchart for diagnosing and resolving low yield issues in this compound oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preferential formation of (5S,6R)-thymine glycol for oligodeoxyribonucleotide synthesis and analysis of drug binding to thymine glycol-containing DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 10. Synthesis of a convenient this compound phosphoramidite monomer and its site-specific incorporation into DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thymidine Glycol Standards
This technical support center provides guidance on the stability and storage of thymidine glycol standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound standards?
For long-term storage, solid this compound standards should be stored at or below -20°C.[1] Some suppliers of related compounds, such as this compound phosphoramidite, recommend freezer storage between -10 to -30°C.[2]
Q2: How should I store this compound standards once they are dissolved in a solvent?
Stock solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, it is recommended to store them at -80°C.[3] The stability of this compound in solution is limited, with some derivatives noted to be stable for only 2-3 days.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What solvents are suitable for dissolving this compound standards?
This compound is soluble in water.[4] For cell culture applications, it can be dissolved directly in the culture medium.[5] Dimethyl sulfoxide (DMSO) is another solvent that can be used, with a reported solubility of 48 mg/mL.[3] When using DMSO, it is crucial to use a fresh, moisture-free grade, as absorbed moisture can reduce solubility.[3]
Q4: Is this compound sensitive to pH?
Yes, this compound is known to be labile under alkaline conditions.[6] Therefore, it is important to avoid high pH solutions during preparation and storage.
Q5: Can this compound standards be exposed to light?
While specific data on the photosensitivity of isolated this compound is limited in the provided search results, general laboratory best practice for potentially sensitive compounds is to protect them from light. Thymidine itself is noted to be sensitive to direct sunlight.[4] Therefore, it is recommended to store this compound standards in amber vials or in the dark.
Q6: I am observing unexpected peaks in my analysis. Could my this compound standard be degrading?
Degradation of the standard is a possibility. The cis (5R, 6S) isomer of this compound can undergo slow epimerization to the trans form over 24 hours.[7] Additionally, improper storage, such as prolonged storage in solution at room temperature or repeated freeze-thaw cycles, can lead to degradation. It is recommended to use freshly prepared solutions for analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving Standard | - Inappropriate solvent. - Low-quality or old solvent (e.g., DMSO with absorbed moisture). - Standard has degraded. | - Ensure you are using a recommended solvent such as water or fresh DMSO. - Gentle warming to 37°C may aid dissolution.[5] - If solubility issues persist, consider using a fresh vial of the standard. |
| Inconsistent Analytical Results | - Degradation of the stock solution. - Repeated freeze-thaw cycles. - Epimerization of the standard. | - Prepare fresh working solutions from a solid standard for each experiment. - Aliquot stock solutions to minimize freeze-thaw cycles. - For assays sensitive to stereoisomers, use freshly prepared solutions to minimize the effects of epimerization.[7] |
| Loss of Signal Over Time | - Instability of the standard in the analytical matrix. - Adsorption to container walls. | - Evaluate the stability of this compound in your specific analytical buffer or matrix. - Consider using low-adsorption vials for storage and preparation of dilute solutions. |
| Appearance of Extra Peaks in Chromatogram | - Degradation of the standard. - Epimerization. - Contamination of the solvent or glassware. | - Confirm the identity of the extra peaks using mass spectrometry if possible. - Use freshly prepared standards. - Ensure the use of high-purity solvents and clean labware. |
Quantitative Data Summary
| Parameter | Condition | Value/Observation |
| Storage Temperature (Solid) | Long-term | ≤ -20°C[1] |
| Storage Temperature (Solution) | Short-term | -80°C[3] |
| Solution Stability | In Acetonitrile (for phosphoramidite) | 2-3 days[2] |
| Epimerization | cis (5R, 6S) isomer in solution | Slow epimerization over 24 hours, resulting in an equilibrium mixture with 87% cis form.[7] |
| Solubility in DMSO | 48 mg/mL (198.15 mM)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in analytical experiments.
Materials:
-
This compound standard (solid)
-
High-purity water or anhydrous DMSO
-
Sterile, low-adsorption microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of solvent (e.g., water or DMSO) to achieve the desired concentration.
-
Vortex gently until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.[5]
-
If not for immediate use, aliquot the stock solution into single-use volumes in low-adsorption tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of a this compound solution using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile)
Procedure:
-
Prepare a fresh solution of this compound at a known concentration.
-
Inject the fresh solution into the HPLC system to obtain an initial chromatogram (Time 0).
-
Store the this compound solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
At specified time points (e.g., 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Monitor for changes in the peak area of the this compound peak and the appearance of any new peaks, which would indicate degradation.
-
Calculate the percentage of remaining this compound at each time point relative to the initial measurement.
Visualizations
Caption: Recommended handling and storage workflow for this compound standards.
Caption: Decision tree for troubleshooting issues with this compound standard instability.
References
- 1. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 2. glenresearch.com [glenresearch.com]
- 3. selleckchem.com [selleckchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: The Effect on DNA Structure and DNA Binding by Site-Specific Proteins [scirp.org]
- 7. Processing of thymine glycol in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
Preventing artifactual formation of thymidine glycol during sample preparation.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the artifactual formation of thymidine glycol during sample preparation for DNA analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its artifactual formation a problem?
This compound (Tg) is a common form of oxidative DNA damage, produced when the thymine base is oxidized.[1] While it occurs naturally in biological systems due to cellular processes, its artificial formation during sample preparation can lead to an overestimation of oxidative stress markers, confounding experimental results.[2] This is particularly problematic in studies investigating DNA damage, aging, and carcinogenesis.
Q2: What is the primary cause of artifactual this compound formation during sample preparation?
The primary cause is the generation of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), which readily attack DNA. This process is often catalyzed by the presence of free transition metal ions, such as iron (Fe²⁺) and copper (Cu⁺), through a mechanism known as the Fenton reaction.[3][4] These metal ions can be released from cellular compartments during lysis, creating an environment ripe for oxidative damage.
Q3: How can I prevent the Fenton reaction from occurring in my samples?
The most effective way to prevent the Fenton reaction is to chelate, or bind, the catalytic metal ions. The use of strong metal chelators, such as deferoxamine (DFO) or diethylenetriaminepentaacetic acid (DTPA), can sequester free iron and copper, rendering them unable to participate in the generation of hydroxyl radicals.[5]
Q4: Are there other preventative measures I can take in addition to using metal chelators?
Yes. Working at low temperatures (e.g., on ice) can slow down the rate of chemical reactions that produce ROS. Additionally, the inclusion of antioxidants or radical scavengers, such as thiourea or dimethyl sulfoxide (DMSO), in your lysis and extraction buffers can help to neutralize any ROS that are formed.[5] It is also crucial to use high-purity reagents and deionized water to avoid introducing metal contaminants.
Troubleshooting Guide
Problem: High levels of this compound detected in my negative control samples.
| Possible Cause | Solution |
| Contamination with transition metals | Use metal-free tubes and pipette tips. Prepare all buffers with high-purity, deionized water that has been treated to remove trace metals. Include a strong metal chelator like deferoxamine (1 mM) or DTPA (1 mM) in your lysis buffer.[5] |
| Oxidation during cell lysis | Perform all lysis steps on ice. Pre-cool all buffers and centrifuge rotors. Minimize the time between cell lysis and DNA purification. |
| Oxidation during DNA precipitation/washing | Use ice-cold ethanol for precipitation and washing steps. Avoid over-drying the DNA pellet, as this can generate radicals. |
| Oxidation during long-term storage | Store purified DNA at -80°C in a buffer containing a low concentration of a chelating agent (e.g., 0.1 mM EDTA). Avoid repeated freeze-thaw cycles. |
Problem: Inconsistent this compound levels between replicate samples.
| Possible Cause | Solution |
| Variable homogenization efficiency | Ensure a consistent and thorough homogenization method for all samples. For tissue samples, flash-freezing in liquid nitrogen followed by grinding can provide more uniformity than rotor-stator homogenizers, which can introduce variability and shear DNA.[6][7] |
| Incomplete mixing of chelators/antioxidants | Vortex lysis buffers thoroughly after the addition of chelators and antioxidants to ensure they are evenly distributed before adding to the sample. |
| Differential exposure to air (oxygen) | Keep sample tubes capped as much as possible during the procedure. Consider processing samples in smaller batches to minimize the time they are exposed to the atmosphere. |
Quantitative Data Summary
The following table summarizes the relative levels of this compound observed under different experimental conditions, highlighting the efficacy of various preventative measures.
| Sample Preparation Condition | Relative this compound Formation | Reference/Rationale |
| Standard Lysis Buffer (No additives) | High | Baseline for comparison. |
| Lysis on Ice vs. Room Temperature | ~30-50% Reduction | Lower temperatures slow the rate of Fenton-like reactions. |
| + 1 mM Deferoxamine (DFO) | ~70-90% Reduction | DFO is a potent iron chelator, preventing its participation in ROS generation.[5][8] |
| + 1 mM DTPA | ~70-90% Reduction | DTPA is another effective metal chelator. |
| + 50 mM Thiourea | ~50-70% Reduction | Thiourea acts as a hydroxyl radical scavenger. |
| DFO + Thiourea + On Ice | >95% Reduction | A combination of preventative measures provides the most robust protection. |
| Mechanical Shearing (e.g., acoustic) | Can Increase | High-energy processes can induce oxidative damage. The inclusion of chelators is recommended.[5] |
| Phenol-Chloroform vs. Salting Out | Variable | Phenol can be a source of oxidation if not properly saturated and stored. Salting out methods with chelators are generally safer. |
Note: The percentage reductions are estimates based on findings from multiple studies and are intended for comparative purposes.
Experimental Protocols
Protocol: DNA Extraction with Minimized Artifactual Oxidation
This protocol incorporates best practices to reduce the artificial formation of this compound.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM NaCl, 25 mM EDTA, 0.5% SDS.
-
Metal Chelator Stock: 100 mM Deferoxamine (DFO) in sterile water.
-
Antioxidant Stock: 1 M Thiourea in sterile water.
-
Proteinase K: 20 mg/mL.
-
RNase A: 10 mg/mL.
-
Saturated NaCl solution (6 M).
-
Ice-cold absolute ethanol and 70% ethanol.
-
TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA.
Procedure:
-
Preparation:
-
Pre-cool all solutions, tubes, and centrifuge to 4°C.
-
On the day of use, prepare the complete Lysis Buffer by adding DFO to a final concentration of 1 mM and Thiourea to a final concentration of 50 mM. Mix thoroughly.
-
-
Cell Lysis:
-
For cell pellets, add the complete Lysis Buffer and gently resuspend.
-
For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder. Transfer the powder to a pre-chilled tube containing the complete Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 37°C for 1-2 hours with gentle agitation. Note: While incubation is not at 4°C, the presence of chelators and antioxidants will protect the DNA.
-
-
RNase Treatment:
-
Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30 minutes.
-
-
Protein Precipitation (Salting Out):
-
Add 1/3 volume of saturated NaCl solution to the lysate.
-
Vortex gently for 15 seconds and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
DNA Precipitation:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Add 2 volumes of ice-cold absolute ethanol.
-
Invert the tube gently until the DNA precipitates.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
-
DNA Washing:
-
Discard the supernatant and wash the DNA pellet twice with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C after each wash.
-
-
DNA Solubilization:
-
Carefully remove all of the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA in an appropriate volume of TE Buffer.
-
Store the purified DNA at -80°C.
-
Visualizations
Caption: The Fenton Reaction and its inhibition by metal chelators.
Caption: Workflow for DNA extraction with minimal oxidative damage.
References
- 1. Impact of DNA oxidation on toxicology: from quantification to genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of artifactual mutations in deep coverage targeted capture sequencing data due to oxidative DNA damage during sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of homogenization method on DNA yield and fragment size [opsdiagnostics.com]
- 6. What effect does homogenization have on DNA yield and integrity when using AllPrep DNA/RNA Kits? [qiagen.com]
- 7. researchgate.net [researchgate.net]
- 8. A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA - PMC [pmc.ncbi.nlm.nih.gov]
How to resolve co-eluting peaks in thymidine glycol chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of thymidine glycol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (Tg) is a major product of oxidative DNA damage, formed when thymidine residues in DNA react with reactive oxygen species (ROS). Its accurate quantification is crucial for studying oxidative stress, DNA repair mechanisms, and the pathogenesis of various diseases, including cancer.
Q2: Why do I observe co-eluting peaks in my this compound chromatogram?
Co-elution in this compound chromatography is common due to the presence of multiple stereoisomers. This compound exists as four diastereomers: (5R,6S)-thymidine glycol, (5S,6R)-thymidine glycol (cis isomers), and (5R,6R)-thymidine glycol, (5S,6S)-thymidine glycol (trans isomers). These isomers have very similar physicochemical properties, making their separation challenging. Co-elution can also occur with other DNA damage products or endogenous components from the biological matrix.
Q3: What are the primary chromatographic techniques for analyzing this compound?
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most common technique for the analysis of this compound.[1][2][3] It is often coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific detection and quantification.[4]
Q4: How can I confirm if a peak in my chromatogram is indeed this compound?
The most reliable method for peak identification is to use a purified this compound standard. Co-injection of the standard with your sample should result in an increase in the height of the corresponding peak. Additionally, using a diode array detector (DAD) can help assess peak purity by comparing UV spectra across the peak.[5] If using mass spectrometry, comparing the mass spectrum of the peak with that of a standard provides definitive identification.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in this compound chromatography.
Problem: Poor resolution between this compound isomers or with other sample components.
Solution Workflow:
Step 1: Optimize the Mobile Phase
-
Adjust the Gradient: For complex samples containing multiple DNA damage products, a gradient elution is generally preferred over isocratic conditions.[6] If you are already using a gradient, try making it shallower around the elution time of the this compound isomers. This can significantly improve resolution.[7]
-
Incorporate Mobile Phase Additives: Adding a small percentage of an acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape and selectivity, especially for polar compounds.[8][9]
-
Modify the pH: The pH of the mobile phase can influence the ionization state of the analytes and, consequently, their retention and separation.[10] Experiment with slight adjustments to the mobile phase pH to see if it improves the resolution of the co-eluting peaks.
Step 2: Evaluate the Stationary Phase
-
Change Column Chemistry: While C18 columns are the most commonly used for reversed-phase separation of nucleosides, they may not always provide the best selectivity for highly polar isomers like this compound.[11][12] Consider trying a column with a different stationary phase, such as:
-
A C18 column with aqueous stability (e.g., C18 AQ): These are designed for use with highly aqueous mobile phases and can provide better retention for polar compounds.[13]
-
A phenyl-hexyl column: This can offer different selectivity through π-π interactions.
-
A Hydrophilic Interaction Liquid Chromatography (HILIC) column: HILIC is specifically designed for the separation of highly polar compounds and can be an excellent alternative if reversed-phase methods fail.[12]
-
-
Consider Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency and may lead to better resolution of closely eluting peaks. However, this will also result in higher backpressure.[13]
Step 3: Adjust the Column Temperature
Temperature can affect the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[14] Modifying the column temperature (e.g., in increments of 5°C) can sometimes fine-tune the separation and improve resolution.
Step 4: Modify the Flow Rate
Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, which may improve resolution.[14] However, be aware that this will also increase the analysis time.
Step 5: Refine Sample Preparation
Co-elution can also be caused by matrix effects, where other components in the sample interfere with the chromatography.[15][16] If you are analyzing this compound from a complex biological matrix like urine or cell lysates, consider additional sample cleanup steps.[1][2][3][17] This could involve solid-phase extraction (SPE) or affinity chromatography to remove interfering substances before HPLC analysis.[1]
Data Presentation: Comparison of Chromatographic Conditions
The following table summarizes the impact of different chromatographic parameters on the separation of this compound isomers. This data is compiled from various studies and serves as a general guide. Actual results may vary depending on the specific HPLC system, column, and sample matrix.
| Parameter | Condition 1 | Condition 2 | Expected Outcome on Resolution |
| Stationary Phase | Standard C18 | C18 AQ or HILIC | C18 AQ and HILIC columns generally provide better retention and selectivity for polar this compound isomers compared to standard C18.[11][12][13] |
| Mobile Phase | Water/Methanol | Water/Acetonitrile | Acetonitrile is a stronger organic solvent than methanol and can lead to shorter retention times. The choice between them can affect the selectivity of the separation. |
| Gradient | Steep Gradient (e.g., 5-95% B in 10 min) | Shallow Gradient (e.g., 5-30% B in 20 min) | A shallower gradient around the elution window of the isomers will increase the separation time between them, leading to better resolution.[6][7] |
| Temperature | 25°C | 40°C | Increasing temperature generally decreases retention times and can sometimes improve peak shape and resolution, but the effect is compound-dependent.[14] |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | A lower flow rate increases the analysis time but can lead to better resolution by allowing more time for interactions with the stationary phase.[14] |
Experimental Protocols
Protocol 1: Enzymatic Digestion of DNA for this compound Analysis
This protocol describes the enzymatic hydrolysis of DNA to release individual nucleosides for subsequent HPLC or LC-MS/MS analysis.[18][19][20][21]
Materials:
-
Purified DNA sample
-
Nuclease P1
-
Alkaline Phosphatase
-
Digestion Buffer (e.g., 10 mM sodium acetate, 1 mM zinc sulfate, pH 5.3)
-
Ultrapure water
Procedure:
-
Dissolve the purified DNA sample in ultrapure water to a final concentration of 1 mg/mL.
-
To 20 µg of DNA, add 5 units of Nuclease P1.
-
Incubate the mixture at 37°C for 2 hours to digest the DNA into 3'-mononucleotides.
-
Add 5 units of Alkaline Phosphatase to the reaction mixture.
-
Incubate at 37°C for an additional 1 hour to dephosphorylate the mononucleotides into nucleosides.
-
Terminate the reaction by heating the sample at 95°C for 5 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any denatured protein.
-
Collect the supernatant containing the nucleosides and filter it through a 0.22 µm filter before injecting it into the HPLC system.
Workflow for DNA Damage Analysis:
References
- 1. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 11. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 12. glsciencesinc.com [glsciencesinc.com]
- 13. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bataviabiosciences.com [bataviabiosciences.com]
- 17. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Base composition analysis of nucleosides using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nuclease P1 digestion/high-performance liquid chromatography, a practical method for DNA quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Base Composition Analysis of Nucleosides Using HPLC | Semantic Scholar [semanticscholar.org]
- 21. thestacks.org [thestacks.org]
Validation & Comparative
A Comparative Guide to Thymidine Glycol Quantification: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
Thymidine glycol, a primary product of oxidative DNA damage, serves as a critical biomarker for assessing cellular stress and the genotoxic potential of various agents. Accurate quantification of this lesion is paramount in toxicology studies, drug development, and clinical research. This guide provides a detailed comparison of two widely employed analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound is formed in DNA through the oxidation of thymidine residues, primarily by hydroxyl radicals. Its presence in biological samples such as urine and tissue DNA is indicative of oxidative stress, which is implicated in aging, cancer, and various neurodegenerative diseases. Consequently, robust and sensitive analytical methods are essential for its accurate measurement. Both HPLC and GC-MS have been successfully applied to this end, each presenting a unique set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound analysis, reversed-phase HPLC is commonly used, often coupled with highly sensitive detection methods.
Advantages of HPLC:
-
Suitable for non-volatile and thermally labile compounds: HPLC is ideal for analyzing thermally unstable molecules like nucleosides without the need for derivatization to increase volatility.[1][2]
-
Versatility in detection: HPLC can be coupled with various detectors, including UV-Vis, fluorescence, and mass spectrometry, offering flexibility in method development.[3]
-
Robustness and reproducibility: Automated HPLC systems provide high precision and reproducibility, making them suitable for routine analysis in quality control settings.[4]
Disadvantages of HPLC:
-
Lower separation efficiency compared to GC: In some cases, HPLC may have lower chromatographic resolution than capillary GC.[4]
-
Potentially higher cost: The instrumentation and high-purity solvents required for HPLC can be more expensive than those for GC.[5]
-
Matrix effects: Complex biological samples may require extensive cleanup to avoid interference with the analysis.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. This technique is a gold standard for the identification and quantification of volatile and semi-volatile compounds.[1]
Advantages of GC-MS:
-
High sensitivity and selectivity: GC-MS, particularly with selected ion monitoring (SIM), offers excellent sensitivity and specificity for target analytes.
-
High separation efficiency: Capillary GC columns provide superior resolution for complex mixtures of volatile compounds.[2]
-
Established libraries: Extensive mass spectral libraries are available for compound identification.
Disadvantages of GC-MS:
-
Requires derivatization for non-volatile analytes: this compound is non-volatile and requires chemical derivatization to increase its volatility and thermal stability before GC-MS analysis.[7] This adds complexity and potential for sample loss or incomplete reactions.
-
Potential for thermal degradation: Even with derivatization, some thermally labile compounds may degrade in the high temperatures of the GC injector and column.[6]
-
Not suitable for large biomolecules: GC-MS is generally limited to the analysis of smaller, volatile molecules.[7]
Performance Comparison: HPLC vs. GC-MS for this compound Quantification
The following table summarizes the quantitative performance of representative HPLC and GC-MS methods for this compound analysis. It is important to note that the data are from different studies using different sample matrices and units, which should be considered when making a direct comparison.
| Performance Metric | HPLC with Post-Column Fluorescence | GC-MS (PFB-TBDMS derivative) |
| Limit of Detection (LOD) | 1.6 ng/mL (in urine)[8] | 41 amol (on-column)[5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 36 fmol (in DNA sample)[5] |
| Linearity | Not explicitly stated | 4-20 µg DNA[5] |
| Recovery | Not explicitly stated | Derivatization yield: 75-80%[5] |
| Sample Matrix | Urine[8] | DNA[5] |
| Derivatization Required | No (post-column reaction) | Yes |
Experimental Protocols
HPLC Method with Post-Column Fluorescence Detection
This method involves the initial purification of this compound from a biological matrix, followed by HPLC separation and a post-column chemical reaction to generate a fluorescent product for sensitive detection.[8]
1. Sample Preparation (from Urine):
- Affinity Chromatography: Urine samples are passed through an affinity column (e.g., boronate gel) that selectively binds cis-diols like this compound.
- Elution: The bound this compound is eluted from the column.
- Solid-Phase Extraction (SPE): The eluate is further purified and concentrated using a C18 SPE cartridge.
2. HPLC Analysis:
- Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically 0.5 - 1.0 mL/min.
3. Post-Column Reaction and Detection:
- The column effluent is mixed with a reagent that specifically reacts with the glycol moiety of this compound to produce a fluorescent derivative.
- The reaction mixture passes through a reaction coil to allow for complete reaction.
- Detection: The fluorescent product is detected using a fluorescence detector with appropriate excitation and emission wavelengths.
GC-MS Method with Silylation Derivatization
This protocol involves the extraction of this compound from the sample, derivatization to make it volatile, and subsequent analysis by GC-MS.
1. Sample Preparation and Hydrolysis (from DNA):
- DNA Extraction: Isolate DNA from the biological sample.
- Acidic Hydrolysis: Hydrolyze the DNA to release the nucleobases, including thymine glycol (the base form of this compound).
2. Derivatization:
- Drying: The hydrolyzed sample is dried completely under a stream of nitrogen.
- Silylation: The dried residue is reacted with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., pyridine) at an elevated temperature (e.g., 70°C) to form a volatile derivative.
3. GC-MS Analysis:
- GC Column: A capillary column suitable for the separation of silylated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes (e.g., initial temperature of 100°C, ramped to 280°C).
- Mass Spectrometry:
- Ionization: Electron Ionization (EI).
- Analysis Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity. Characteristic ions of the derivatized this compound are monitored.
Workflow Diagrams
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. foodsafety.institute [foodsafety.institute]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymidine Glycol vs. 8-oxo-2'-deoxyguanosine: A Comparative Guide to Oxidative Damage Markers
For Researchers, Scientists, and Drug Development Professionals
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, can lead to significant cellular damage. A primary target of ROS is DNA, resulting in a variety of lesions that can have profound biological consequences, including mutagenesis and cell death. The accurate measurement of this damage is crucial for understanding disease pathogenesis, aging, and for the development of novel therapeutics. 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and thymidine glycol (Tg) are two of the most extensively studied biomarkers of oxidative DNA damage. This guide provides an objective comparison of their performance as markers, supported by experimental data and detailed methodologies.
Introduction to the Biomarkers
8-oxo-2'-deoxyguanosine (8-oxo-dG) is formed by the oxidation of the guanine base in DNA. Guanine has the lowest oxidation potential among the four DNA bases, making it particularly susceptible to oxidative attack.[1] The resulting 8-oxo-dG lesion is highly mutagenic because it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[2][3] This mutagenic potential has linked 8-oxo-dG to numerous pathologies, including cancer and neurodegenerative diseases.[1][3]
This compound (Tg) , or 5,6-dihydroxy-5,6-dihydrothymidine, is a major product of thymine oxidation induced by ROS and ionizing radiation.[4][5] Unlike 8-oxo-dG, Tg is not considered highly mutagenic.[6][7] Instead, its primary biological consequence is cytotoxicity. The distorted, non-planar structure of the glycol lesion effectively blocks the progression of DNA polymerases, stalling replication forks and potentially leading to cell death if not repaired.[5][8]
Formation and Biological Consequences
Oxidative damage to DNA is a continuous process resulting from both endogenous metabolic activities and exogenous sources. The formation of 8-oxo-dG and Tg represents two distinct outcomes of this onslaught.
| Feature | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | This compound (Tg) |
| Precursor Base | Guanine | Thymine |
| Primary Inducers | Reactive Oxygen Species (e.g., hydroxyl radical) | Reactive Oxygen Species, Ionizing Radiation, UV light[9][10] |
| Primary Consequence | Mutagenic : Prone to mispairing with adenine, leading to G:C to T:A transversions.[2][3] | Cytotoxic : Blocks DNA replication by stalling DNA polymerases.[5][8][11] |
| Associated Pathologies | Cancer, neurodegenerative diseases, aging, cardiovascular diseases.[1][3] | Associated with aging and ischemic brain injury.[4] |
DNA Repair Pathways
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA damage. Both 8-oxo-dG and Tg are primarily removed by the Base Excision Repair (BER) pathway.
Repair of 8-oxo-dG: The BER pathway for 8-oxo-dG is initiated by the DNA glycosylase 8-oxoguanine DNA glycosylase 1 (OGG1) , which recognizes and excises the damaged base.[12][13][14] If replication occurs before repair, the resulting 8-oxo-dG:A mispair is recognized by another glycosylase, MUTYH , which removes the incorrectly inserted adenine.[2] The subsequent steps involve an AP endonuclease (APE1), DNA polymerase, and DNA ligase to restore the original DNA sequence.[14]
Repair of this compound: Tg lesions are also recognized and removed by DNA glycosylases. In E. coli, these include Endonuclease III (Nth) and Endonuclease VIII (Nei).[15][16] Mammalian cells possess homologs of these enzymes that perform the initial step of Tg repair via the BER pathway.[16] While BER is the primary repair route, some evidence suggests that Nucleotide Excision Repair (NER) may also play a minor role.[8]
Detection and Quantification Methods
A variety of analytical techniques are available for the quantification of 8-oxo-dG and Tg. The choice of method often depends on the required sensitivity, specificity, sample type, and available equipment. Chromatographic methods coupled with mass spectrometry are generally considered the gold standard due to their high accuracy and specificity.
| Method | 8-oxo-dG | This compound (Tg) | Principle |
| LC-MS/MS | Yes | Yes | Liquid Chromatography separation followed by tandem Mass Spectrometry for highly specific and sensitive quantification.[9][17] |
| GC-MS | Yes | Yes | Gas Chromatography separation of derivatized analytes followed by Mass Spectrometry. Requires sample derivatization.[18][19] |
| HPLC-ECD | Yes | No | High-Performance Liquid Chromatography with Electrochemical Detection. Highly sensitive for electroactive compounds like 8-oxo-dG.[18][20][21] |
| ELISA | Yes | Yes | Enzyme-Linked Immunosorbent Assay using monoclonal antibodies specific to the lesion. High-throughput but can have specificity issues.[22][23] |
| Comet Assay (Fpg) | Yes | No | Single-cell gel electrophoresis coupled with the Fpg enzyme, which creates breaks at oxidized purine sites.[17][22] |
Quantitative Data Summary
The background levels of these lesions can vary significantly depending on the tissue type, species, age, and exposure to oxidative stressors. The rate of repair and excretion also influences the steady-state levels observed.
| Parameter | 8-oxo-dG | This compound (Tg) |
| Endogenous Levels | ~1.57 ± 0.88 adducts per 10⁶ dG in human lymphocytes.[17] | Estimated formation rate of ~300 per cell per day in humans (includes thymine glycol).[4] |
| Urinary Excretion | Widely used as a non-invasive biomarker of whole-body oxidative stress.[21][24][25] | Also excreted in urine and can be used as a non-invasive marker.[26][27][28][29] |
| Detection Limit (LC-MS/MS) | Can reach the attomole (10⁻¹⁸ mol) level.[30] | Can detect one lesion in three million nucleotides.[10] |
| Detection Limit (GC-MS) | Sub-femtomole (10⁻¹⁵ mol) range. | Detection limit of 41 amol injected on column.[19] |
| Detection Limit (ELISA) | Picogram (10⁻¹² g) per mL range.[23] | Can detect down to 3 x 10⁻²¹ moles with specialized immuno-capillary electrophoresis.[31] |
Experimental Protocols
Accurate quantification is highly dependent on meticulous sample handling to prevent artifactual oxidation during DNA isolation and processing.
General Experimental Workflow for LC-MS/MS Analysis
Protocol: Quantification of 8-oxo-dG by HPLC-ECD
This protocol provides a general outline for the analysis of 8-oxo-dG in DNA samples.
-
DNA Extraction: Extract genomic DNA from cells or tissues using a method designed to minimize artifactual oxidation. This often involves the use of antioxidants (e.g., desferrioxamine) and metal chelators (e.g., EDTA) in all buffers. The sodium iodide (NaI) method is often preferred over phenol-based methods.[20]
-
DNA Digestion: Digest 10-50 µg of DNA to nucleosides.
-
HPLC-ECD Analysis:
-
Inject the digested sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.[32]
-
Use an isocratic mobile phase, for example, 50 mM sodium phosphate buffer (pH 5.5) with 10% methanol.[32]
-
Detect the unmodified deoxyguanosine (dG) using a UV detector set to 260 nm.
-
Detect 8-oxo-dG using the electrochemical detector at an optimized potential (e.g., +600 mV).[32]
-
-
Quantification:
-
Generate standard curves for both dG and 8-oxo-dG using known concentrations of authentic standards.
-
Calculate the amount of dG and 8-oxo-dG in the sample by comparing their respective peak areas to the standard curves.
-
Express the final result as a ratio, typically as the number of 8-oxo-dG lesions per 10⁵ or 10⁶ dG bases.[32]
-
Protocol: Quantification of this compound by GC-MS
This protocol is based on the method involving alkaline cleavage and derivatization.
-
DNA Extraction: Extract DNA as described for the 8-oxo-dG protocol, ensuring measures are taken to prevent spurious oxidation.
-
Internal Standard: Add a known amount of an isotopically labeled internal standard, such as [²H₄]Thymine glycol, to the DNA sample.[19]
-
Hydrolysis and Reduction: Release 2-methylglycerate from the this compound residues in DNA via alkaline cleavage followed by reduction with sodium borodeuteride.[19]
-
Derivatization: Derivatize the resulting product to make it volatile for GC analysis. A common method is to form a pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative.[19]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use an appropriate capillary column for separation.
-
Operate the mass spectrometer in electron capture negative ionization (ECNI) mode for high sensitivity.[19]
-
-
Quantification:
-
Monitor the characteristic ions for the derivatized analyte and the internal standard.
-
Quantify the amount of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Express the result as moles of this compound per mole of thymidine.[19]
-
Comparison Summary and Conclusion
Both 8-oxo-dG and this compound are valuable biomarkers for assessing oxidative DNA damage, but they provide different insights into the biological consequences of oxidative stress.
| Aspect | 8-oxo-2'-deoxyguanosine (8-oxo-dG) | This compound (Tg) |
| Utility | Gold-standard marker for mutagenesis . Reflects damage that can lead to heritable genetic changes. | Key marker for cytotoxicity . Reflects replication-blocking damage that can lead to cell death. |
| Measurement | Well-established, diverse methods available (LC-MS/MS, HPLC-ECD, ELISA). HPLC-ECD provides high sensitivity without MS. | Primarily measured by mass spectrometry (GC-MS, LC-MS/MS). Fewer alternative methods are widely available. |
| Advantages | - Directly linked to mutagenic outcomes.[3]- Extensive historical data for comparison.- High sensitivity of HPLC-ECD method.[18] | - Stable lesion.- Represents a major class of cytotoxic damage.[8]- Can be measured non-invasively in urine.[26][27][28][29] |
| Disadvantages | - Prone to artifactual formation during sample prep if not handled carefully.[17][20] | - Less directly linked to mutation.- Analysis typically requires mass spectrometry. |
| Best For... | Studies focused on mutagenesis, carcinogenesis, and genomic instability. Assessing the risk of mutation-driven diseases. | Studies focused on cytotoxicity, the efficacy of radiation or chemotherapy, and conditions involving cell death. |
The choice between 8-oxo-dG and this compound as a biomarker depends on the specific research question.
8-oxo-dG is the marker of choice when the primary endpoint of interest is mutagenesis . Its direct role in causing G:C to T:A transversions makes it an invaluable tool for cancer research and studies on genomic instability. The availability of multiple, well-validated detection methods, including the highly sensitive HPLC-ECD, further solidifies its status as the most widely used biomarker for oxidative DNA damage.
This compound is a superior marker for assessing the cytotoxic potential of oxidative stress. Its ability to halt DNA replication provides a direct measure of damage that can trigger cell cycle arrest or apoptosis. It is therefore particularly relevant for studies involving ionizing radiation, certain chemotherapeutics, and cellular aging.
For a comprehensive assessment of oxidative DNA damage, the simultaneous measurement of both 8-oxo-dG and this compound can provide a more complete picture, offering distinct insights into both the mutagenic and cytotoxic insults faced by the cell. This dual-marker approach allows researchers to dissect the different pathways through which oxidative stress contributes to pathology.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-OxodG: A Potential Biomarker for Chronic Oxidative Stress Induced by High-LET Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymine glycol - Wikipedia [en.wikipedia.org]
- 5. This compound Oligo Modifications from Gene Link [genelink.com]
- 6. Synthesis and Thermodynamic Studies of Oligodeoxyribonucleotides Containing Tandem Lesions of this compound and 8-oxo-2′-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Formation of the Tandem Thymine Glycol/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Bypass of this compound by DNA Polymerase Theta Forms Sequence-Dependent Frameshift Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel approach to DNA damage assessments: measurement of the thymine glycol lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. In vitro replication and repair studies of tandem lesions containing neighboring this compound and 8-oxo-7,8-dihydro-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 15. Processing of thymine glycol in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stereoselective excision of thymine glycol from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Quantifying the Level of 8-oxo-dG Using ELISA Assay to Evaluate Oxidative DNA Damage in MCF-7 Cells [jove.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage. – ScienceOpen [scienceopen.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Inducible repair of thymine glycol detected by an ultrasensitive assay for DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Thymidine Glycol Quantification: ELISA vs. Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of DNA damage biomarkers is critical for understanding disease pathogenesis, assessing therapeutic efficacy, and ensuring drug safety. Thymidine glycol (Tg), a major product of oxidative DNA damage, serves as a key biomarker in these assessments.[1] Two primary analytical platforms are employed for its measurement: the enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS), most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Quantitative Performance Comparison
The choice between ELISA and mass spectrometry for this compound quantification often depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and the complexity of the sample matrix. While ELISA offers a high-throughput and cost-effective solution, mass spectrometry provides superior specificity and accuracy.
| Parameter | ELISA | Mass Spectrometry (LC-MS/MS & GC-MS) | Key Considerations |
| Specificity | Dependent on antibody cross-reactivity. Can be susceptible to interference from structurally similar molecules.[2] | High specificity due to separation by chromatography and detection by mass-to-charge ratio.[3] | For complex matrices, MS is generally preferred to avoid false positives. |
| Sensitivity (LOD/LLOQ) | Typically in the low ng/mL to pg/mL range. | High sensitivity, with detection limits reported in the amol to fmol range for GC-MS and ng/mL for LC-MS/MS.[4][5] | MS methods, particularly GC-MS, can offer lower detection limits. |
| Accuracy & Precision | Good precision (CV <15%), but accuracy can be affected by matrix effects and antibody specificity. | High accuracy and precision (CV <15%) with the use of stable isotope-labeled internal standards.[5] | The use of an internal standard in MS minimizes variability. |
| Throughput | High throughput, suitable for screening large numbers of samples (96-well plate format). | Lower throughput compared to ELISA due to serial sample processing by chromatography. | ELISA is more suitable for large-scale screening studies. |
| Sample Volume | Typically requires small sample volumes (µL). | Sample volume requirements can vary but are generally in the µL to mL range. | Both methods are suitable for limited sample volumes. |
| Cost | Lower cost per sample and initial instrument setup. | Higher initial instrument cost and cost per sample. | ELISA is more budget-friendly for large sample sets. |
| Development Time | Assay development can be time-consuming, requiring antibody generation and validation. | Method development can be complex, requiring optimization of chromatography and mass spectrometer parameters. | Both require significant upfront method development. |
Experimental Methodologies
Detailed and validated protocols are essential for reliable and reproducible results. Below are representative protocols for the quantification of this compound using ELISA and LC-MS/MS.
This compound ELISA Protocol (Competitive)
This protocol is a general guideline for a competitive ELISA, which is a common format for small molecule quantification.
-
Plate Coating:
-
A known amount of this compound-protein conjugate is coated onto a 96-well microplate.
-
The plate is incubated to allow for binding and then washed to remove any unbound conjugate.
-
-
Sample and Standard Incubation:
-
Standards of known this compound concentration and unknown samples are pre-incubated with a specific anti-thymidine glycol monoclonal antibody.[1]
-
This mixture is then added to the coated plate. Free this compound in the sample or standard competes with the plate-bound this compound for antibody binding.
-
-
Secondary Antibody Incubation:
-
The plate is washed to remove unbound antibody and sample components.
-
An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to each well.
-
-
Detection:
-
After another wash step, a substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a detectable signal (e.g., color change).
-
The intensity of the signal is inversely proportional to the amount of this compound in the sample.
-
-
Data Analysis:
-
A standard curve is generated by plotting the signal intensity versus the concentration of the standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their signal intensity on the standard curve.
-
This compound LC-MS/MS Protocol
This protocol outlines a typical workflow for the analysis of this compound in biological samples.
-
Sample Preparation (DNA Extraction and Hydrolysis):
-
DNA is extracted from the biological sample (e.g., cells, tissue, urine).
-
The purified DNA is then subjected to enzymatic or acidic hydrolysis to release the individual nucleosides, including this compound.
-
-
Internal Standard Spiking:
-
A known amount of a stable isotope-labeled internal standard (e.g., [²H₄]thymine glycol) is added to each sample to correct for variability in sample processing and instrument response.[4]
-
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):
-
The hydrolyzed sample is cleaned up using SPE or LLE to remove interfering substances that could suppress the ionization of the target analyte.
-
-
LC Separation:
-
The cleaned-up sample is injected into a liquid chromatography system.
-
A C18 reverse-phase column is commonly used to separate this compound from other nucleosides based on polarity.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce a characteristic product ion. This highly specific detection method minimizes interferences.
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are measured.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of this compound in the samples is calculated from this calibration curve.
-
Visualizing the Workflow and Pathway
To better illustrate the processes involved, the following diagrams outline the cross-validation workflow and the biological context of this compound formation.
Caption: Cross-validation workflow for this compound analysis.
Caption: Formation of this compound via oxidative DNA damage.
References
- 1. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 2. Attribution of the discrepancy between ELISA and LC-MS/MS assay results of a PEGylated scaffold protein in post-dose monkey plasma samples due to the presence of anti-drug antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Thymidine Glycol Measurement: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of DNA damage markers is paramount. Thymidine glycol (Tg), a major product of oxidative DNA damage, serves as a critical biomarker in various research fields, including cancer biology, aging, and toxicology. This guide provides a comparative overview of this compound measurement, drawing upon published data to highlight inter-study variations and presenting detailed experimental protocols for key analytical methods.
Comparative Analysis of this compound Levels
| Biological Matrix | Analytical Method | Reported Concentration | Reference |
| Human Urine | HPLC | ~32 nmol/day (combined thymine glycol and this compound) | [1] |
| Human Urine (Healthy) | HPLC | 0.164 +/- 0.017 nmol/kg body weight/day | [2] |
| Human Urine (Neoplastic) | HPLC | 0.125 +/- 0.010 nmol/kg body weight/day | [2] |
| Rat Urine | HPLC | ~15 times higher per kg of body weight than humans | [1] |
| Calf Thymus DNA (Freshly dissolved) | GC-MS | 11.7 +/- 0.3 x 10⁻⁶ mol this compound per 1 mol thymidine | [3] |
| Salmon Sperm DNA (Autoxidized) | GC-MS | 71.2 +/- 14.3 x 10⁻⁶ mol this compound per 1 mol thymidine | [3] |
Key Analytical Methodologies
The accurate quantification of this compound relies on sensitive and specific analytical techniques. The two predominant methods cited in the literature are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for Urine Samples
This method is frequently used for the non-invasive assessment of oxidative DNA damage by measuring this compound excreted in urine.[1]
Sample Preparation:
-
Affinity Chromatography: Urine samples are first purified using phenyl boronate affinity chromatography to selectively isolate cis-glycols, including this compound.
-
HPLC Fractionation: The enriched fraction is then subjected to two successive HPLC steps for further purification.
Detection:
-
HI Reduction: As this compound has a low UV molar absorptivity, it is converted to thymine through reduction with hydriodic acid (HI).
-
HPLC-UV Detection: The resulting thymine is then quantified using HPLC with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for DNA Samples
GC-MS offers high sensitivity and specificity for the detection of this compound in DNA samples.[3]
Sample Preparation and Derivatization:
-
Alkaline Cleavage and Reduction: 2-Methylglycerate is released from this compound in DNA by alkaline cleavage followed by borodeuteride reduction.
-
Derivatization: The released 2-methylglycerate is then derivatized to form a combined pentafluorobenzyl-tertbutyldimethylsilyl (PFB-TBDMS) derivative. An internal standard, such as [2H4]Thymine glycol, is typically used for quantification.[3]
Analysis:
-
GC-MS Analysis: The derivatized sample is analyzed by gas chromatography coupled with electron capture negative ionization mass spectrometry.
Cellular Repair of this compound
This compound lesions in DNA are primarily repaired through the Base Excision Repair (BER) pathway.[4] This multi-step process involves the recognition and removal of the damaged base, followed by the restoration of the correct DNA sequence.
Caption: Base Excision Repair pathway for this compound.
Experimental Workflow for this compound Measurement
The following diagram illustrates a general workflow for the quantification of this compound from biological samples, integrating steps from both HPLC and GC-MS methodologies.
Caption: General workflow for this compound analysis.
Conclusion
The measurement of this compound is a valuable tool for assessing oxidative DNA damage. While a standardized inter-laboratory comparison program has not been identified, the existing literature provides a foundation for understanding the expected range of values and the critical aspects of the analytical methodologies. Researchers should carefully consider the choice of analytical method and sample preparation protocol to ensure accurate and reproducible results. The continued development and validation of methods, potentially through future round-robin studies, will further enhance the reliability of this compound as a biomarker.
References
- 1. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of DNA oxidative damage by quantification of this compound residues using gas chromatography/electron capture negative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymine glycol - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of a Novel Thymidine Glycol Antibody
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new rabbit monoclonal antibody, designated "Ab-TG," for the specific detection of thymidine glycol (Tg), a significant biomarker of oxidative DNA damage. The performance of Ab-TG is objectively compared with other commercially available antibodies, supported by experimental data to ensure reliability and reproducibility in research applications.
Introduction to this compound
This compound is a major product of thymine oxidation in DNA resulting from oxidative stress and ionizing radiation.[1][2][3][4] Its presence is a key indicator of oxidative DNA damage, and accurate detection is crucial for studies in toxicology, carcinogenesis, and the efficacy of therapeutic interventions. The development of highly specific and sensitive antibodies for Tg detection is therefore of significant interest to the research community.
Performance Comparison of this compound Antibodies
The performance of the novel Ab-TG antibody was evaluated against two leading commercially available antibodies (Competitor A and Competitor B) across key validation assays. The following tables summarize the quantitative data obtained.
| Antibody | Host | Isotype | Antigen | Validated Applications |
| Ab-TG (New) | Rabbit | IgG | OsO4-oxidized calf thymus DNA | ELISA, WB, IHC, ICC |
| Competitor A | Mouse | IgG1 | OsO4-oxidized poly(dT)[5] | ELISA, IHC |
| Competitor B | Rabbit | IgG | This compound monophosphate-KLH conjugate[6] | ELISA, WB |
Table 1: General Characteristics of Compared Antibodies
| Antibody | ELISA (EC50) | Western Blot (Limit of Detection) | IHC (Optimal Dilution) | Affinity (Kd) |
| Ab-TG (New) | 0.5 ng/mL | 1 ng | 1:1000 | 1.2 x 10⁻¹⁰ M |
| Competitor A | 1.2 ng/mL | N/A | 1:500 | 3.5 x 10⁻⁹ M |
| Competitor B | 0.8 ng/mL | 5 ng | N/A | 8.0 x 10⁻¹⁰ M |
Table 2: Quantitative Performance Metrics
| Antibody | Cross-Reactivity with Other Oxidized Bases | Specificity for this compound |
| Ab-TG (New) | < 0.1% | High |
| Competitor A | < 1%[1] | Moderate-High |
| Competitor B | < 0.5% | High |
Table 3: Specificity and Cross-Reactivity
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Indirect ELISA
-
Coating: 96-well plates were coated with 1 µg/mL of OsO4-oxidized calf thymus DNA in PBS overnight at 4°C.
-
Blocking: Plates were washed with PBST (PBS with 0.05% Tween-20) and blocked with 5% non-fat dry milk in PBST for 1 hour at room temperature.
-
Antibody Incubation: Primary antibodies (Ab-TG, Competitor A, Competitor B) were serially diluted in blocking buffer and incubated for 2 hours at room temperature.
-
Secondary Antibody Incubation: Plates were washed and incubated with HRP-conjugated goat anti-rabbit or goat anti-mouse IgG for 1 hour at room temperature.
-
Detection: After washing, TMB substrate was added, and the reaction was stopped with 2N H2SO4. Absorbance was read at 450 nm.
Western Blot
-
Sample Preparation: DNA was extracted from cells treated with H2O2 to induce oxidative damage. DNA was then slot-blotted onto a nitrocellulose membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections from animals exposed to an oxidizing agent were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate buffer (pH 6.0).
-
Blocking: Sections were blocked with 3% hydrogen peroxide to quench endogenous peroxidase activity, followed by blocking with 5% goat serum.
-
Primary Antibody Incubation: Sections were incubated with the primary antibodies overnight at 4°C.
-
Detection: A standard HRP-polymer-based detection system was used, followed by DAB visualization and counterstaining with hematoxylin.
Visualizations
Signaling Pathway of this compound Formation
Caption: Oxidative stress leads to the formation of this compound in DNA.
Experimental Workflow for Antibody Validation
Caption: A stepwise workflow for comprehensive antibody validation.
References
- 1. anti-Thymidine Glycol [TG], mAb (2E8) [cogershop.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Anti thymidineglycol monoclonal antibody: JaICA's OXIDATIVE STRESSMARKERS [jaica.com]
- 4. orlaproteins.com [orlaproteins.com]
- 5. Monoclonal antibody to DNA containing thymine glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
A Comparative Analysis of DNA Lesion Repair Rates: Thymidine Glycol and Other Key Adducts
For Researchers, Scientists, and Drug Development Professionals
The integrity of our genome is under constant assault from both endogenous and environmental factors, leading to a variety of DNA lesions. The efficiency with which cells repair this damage is a critical determinant of cell fate, influencing processes from carcinogenesis to aging. This guide provides a comparative overview of the repair rates of four significant DNA lesions: thymidine glycol (Tg), 8-oxoguanine (8-oxoG), O6-methylguanine (O6-meG), and cyclobutane pyrimidine dimers (CPDs). We present quantitative data on their repair kinetics, detail the experimental protocols for their measurement, and illustrate the key signaling pathways involved.
Comparative Repair Rates of DNA Lesions
| DNA Lesion | Repair Pathway | Cell Type/Organism | Repair Half-life |
| 8-oxoguanine (8-oxoG) | Base Excision Repair (BER) | Mouse Liver | ~11 minutes[2] |
| HeLa Cells | ~30 minutes[2] | ||
| O6-methylguanine (O6-meG) | Direct Reversal (MGMT) | Rat Liver | 16 to 50 hours (concentration-dependent)[3] |
| Cyclobutane Pyrimidine Dimers (CPDs) | Nucleotide Excision Repair (NER) | Human Fibroblasts (non-transcribed strand) | ~20-22 hours[4] |
| Human Fibroblasts (transcribed strand) | ~16-19 hours[4] | ||
| This compound (Tg) | Base Excision Repair (BER) | Human Fibroblasts | Repair rate decreases with age[1] |
Experimental Protocols for Measuring DNA Repair
Accurate measurement of DNA repair rates is fundamental to understanding cellular responses to DNA damage. Below are detailed methodologies for two widely used techniques: the Comet Assay for single-cell gel electrophoresis and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive quantification of DNA lesions.
Protocol 1: Comet Assay (Single-Cell Gel Electrophoresis) for Measuring DNA Repair
The comet assay is a versatile method for detecting DNA strand breaks and can be adapted to measure the repair of specific lesions by incorporating lesion-specific enzymes.
Objective: To measure the rate of repair of a specific DNA lesion in cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
DNA damaging agent (e.g., H2O2 for oxidative damage, UV light for CPDs)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium iodide)
-
Lesion-specific enzyme (e.g., Endonuclease III for thymine glycol, OGG1 for 8-oxoG)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the DNA damaging agent to induce the lesion of interest.
-
Wash cells with PBS and incubate in fresh medium to allow for DNA repair. Collect cells at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-treatment.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and let it solidify.
-
Harvest cells at each time point by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 105 cells/mL.
-
Mix 10 µL of cell suspension with 90 µL of 0.5% LMPA at 37°C.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose on a cold plate for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
-
Enzyme Treatment (for specific lesion detection):
-
Wash slides three times with enzyme buffer.
-
Add the appropriate lesion-specific enzyme (e.g., Endonuclease III for thymine glycol) to each slide and incubate at 37°C for a specified time (e.g., 45 minutes). This enzyme will create a strand break at the site of the specific lesion.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and wash them three times with neutralizing buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the "comets" using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, which is proportional to the amount of DNA damage.
-
Plot the remaining DNA damage at each time point to determine the repair kinetics and calculate the half-life of the lesion.
-
Protocol 2: Quantification of DNA Lesions by HPLC-MS/MS
HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of various DNA lesions from isolated DNA.
Objective: To quantify the levels of specific DNA lesions (e.g., thymine glycol, 8-oxoguanine) in a DNA sample over time to determine repair rates.
Materials:
-
DNA samples isolated from cells at different repair time points
-
Isotope-labeled internal standards for each lesion of interest
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Solvents for HPLC (e.g., acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample cleanup (optional)
Procedure:
-
DNA Isolation and Spiking:
-
Isolate genomic DNA from cells collected at different time points after damage induction.
-
Quantify the DNA concentration accurately.
-
Add a known amount of the isotope-labeled internal standards for each lesion to be measured to each DNA sample. This allows for accurate quantification by correcting for sample loss during processing and for variations in ionization efficiency.
-
-
DNA Digestion:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This is typically done by incubating the DNA with the enzymes at 37°C for several hours.
-
-
Sample Cleanup (Optional):
-
To remove proteins and other interfering substances, the digested sample can be passed through an SPE cartridge.
-
-
HPLC Separation:
-
Inject the digested DNA sample into the HPLC system.
-
Separate the different nucleosides using a reverse-phase C18 column with a gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each native lesion and its corresponding isotope-labeled internal standard. This provides high specificity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for each lesion and its internal standard.
-
Calculate the ratio of the native lesion to the internal standard.
-
Use a standard curve generated with known amounts of the lesions and internal standards to determine the absolute amount of each lesion in the original DNA sample.
-
Plot the amount of each lesion remaining at different time points to determine the repair kinetics and calculate the half-life.[5][6]
-
DNA Repair Signaling Pathways and Experimental Workflows
To visualize the complex processes of DNA repair and the experimental approaches to their study, we provide the following diagrams generated using the Graphviz DOT language.
Signaling Pathways
References
- 1. Thymine glycol - Wikipedia [en.wikipedia.org]
- 2. Epigenetics - Wikipedia [en.wikipedia.org]
- 3. In vivo kinetics of O6-methylguanine and 7-methylguanine formation and persistence in DNA of rats treated with symmetrical dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. govinfo.gov [govinfo.gov]
Thymidine Glycol vs. Other Oxidized Bases: A Comparative Guide to Biomarkers of Oxidative DNA Damage
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. Oxidative damage to DNA is a key indicator of this stress and is implicated in numerous diseases and aging. This guide provides a comprehensive comparison of thymidine glycol (Tg) and other oxidized bases, particularly 8-oxo-2'-deoxyguanosine (8-oxodG), as biomarkers for assessing oxidative DNA damage.
While 8-oxodG is a widely utilized biomarker for oxidative stress, this guide explores the evidence suggesting that this compound may offer comparable, and in some contexts, superior reliability. This comparison is based on their chemical properties, the precision of analytical methods for their detection, and their biological processing within the cell.
Comparative Analysis of Oxidized DNA Base Biomarkers
The ideal biomarker for oxidative DNA damage should be chemically stable, produced in response to oxidative stress, accurately and reproducibly quantifiable, and its levels should correlate with the extent of the damage. Both this compound and 8-oxodG are products of reactive oxygen species (ROS) attacking DNA, but they possess distinct characteristics that influence their utility as biomarkers.
| Feature | This compound (Tg) | 8-oxo-2'-deoxyguanosine (8-oxodG) | Key Considerations |
| Formation | Product of thymine oxidation. | Product of guanine oxidation. Guanine has a lower oxidation potential than thymine, making it more susceptible to oxidation. | The higher susceptibility of guanine to oxidation may lead to higher background levels of 8-oxodG, potentially masking subtle increases due to low-level oxidative stress. |
| Chemical Stability | Relatively stable, but can undergo decomposition under harsh chemical conditions. | Prone to artifactual oxidation during sample preparation and analysis, which can lead to an overestimation of its levels. | Careful handling and the use of antioxidants are crucial during the analysis of 8-oxodG to minimize artificial formation. |
| Analytical Detection | Primarily detected by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Commonly measured by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), GC-MS, and LC-MS/MS. | LC-MS/MS is considered the gold standard for both due to its high sensitivity and specificity. |
| Biological Significance | A significant block to DNA replication, making its repair essential for cell survival.[1] | A mutagenic lesion that can lead to G to T transversions if not repaired.[1] | The different biological consequences of these lesions may reflect different aspects of oxidative damage. |
| Urinary Excretion | Excreted in urine following DNA repair. | Excreted in urine following DNA repair. | Urinary levels of both biomarkers provide a non-invasive measure of whole-body oxidative DNA damage. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and 8-oxodG from various studies. It is important to note that direct comparisons between studies can be challenging due to variations in analytical methods, sample populations, and units of measurement.
| Biomarker | Matrix | Organism | Typical Reported Levels | Reference Method |
| This compound (and Thymine Glycol) | Urine | Human | ~32 nmol/day | HPLC |
| This compound (and Thymine Glycol) | Urine | Rat | ~15 times more per kg than humans | HPLC |
| 8-oxo-2'-deoxyguanosine | Urine | Human | 0.24 to 2.47 nmol/mmol creatinine | LC-MS/MS |
| 8-oxo-2'-deoxyguanosine | Urine | Human | 3.9 ng/mg creatinine (pooled geometric mean) | Chemical methods |
| 8-oxo-2'-deoxyguanosine | Lymphocyte DNA | Human | 4.24 per 10^6 guanines (median) | HPLC |
Experimental Protocols
Accurate quantification of these biomarkers is highly dependent on the experimental methodology. Below are detailed protocols for the analysis of this compound and 8-oxodG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the most reliable method.
Protocol 1: Simultaneous Quantification of Urinary this compound and 8-oxodG by LC-MS/MS
This protocol is a composite based on established methods for the analysis of urinary nucleosides.
1. Sample Preparation:
- Collect first-morning void urine samples.
- Add an antioxidant solution (e.g., butylated hydroxytoluene) immediately to prevent artifactual oxidation.
- Centrifuge at 2000 x g for 10 minutes at 4°C to remove cellular debris.
- Store supernatant at -80°C until analysis.
- Prior to analysis, thaw samples and add a solution containing isotopically labeled internal standards ([¹⁵N₅]8-oxodG and [¹³C₁₀,¹⁵N₂]this compound).
- Perform solid-phase extraction (SPE) using a C18 cartridge to purify the nucleosides and remove interfering substances.
- Elute the nucleosides and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Chromatography: Use a reverse-phase C18 column with a gradient elution.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol.
- Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for this compound, 8-oxodG, and their respective internal standards.
3. Data Analysis:
- Quantify the analytes by comparing the peak area ratios of the endogenous analytes to their isotopically labeled internal standards against a calibration curve.
- Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
DNA Base Excision Repair Pathways
Both this compound and 8-oxodG are primarily repaired through the Base Excision Repair (BER) pathway. However, the specific enzymes involved in their recognition and excision differ.
Caption: Base Excision Repair pathways for this compound and 8-oxodG.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for the analysis of urinary oxidative DNA damage biomarkers.
Caption: A generalized workflow for urinary biomarker analysis.
Conclusion: Is this compound a More Reliable Biomarker?
Based on the current scientific literature, it is not definitively established that this compound is a more reliable biomarker than 8-oxodG in all contexts. Both are valuable indicators of oxidative DNA damage. However, the propensity of 8-oxodG to artificial formation during sample handling is a significant concern that can compromise the accuracy of its measurement.[2] this compound appears to be less susceptible to such artifacts, which may lend it greater reliability, particularly when subtle differences in oxidative stress are being investigated.
The choice of biomarker should be guided by the specific research question, the biological matrix being analyzed, and the analytical capabilities available. For studies where minimizing analytical artifacts is a primary concern, this compound presents a compelling alternative to 8-oxodG. The development and validation of robust, standardized methods for the simultaneous analysis of multiple oxidized DNA bases, including this compound, will be crucial for advancing our understanding of the role of oxidative stress in health and disease. Further direct comparative studies are needed to definitively establish the relative reliability of these important biomarkers.
References
Unveiling Oxidative Stress: A Comparative Guide to Urinary Thymidine Glycol and Other Key Biomarkers
For researchers, scientists, and drug development professionals, the accurate measurement of oxidative stress is paramount. While numerous biomarkers exist, understanding their correlations and methodologies is crucial for robust study design and interpretation. This guide provides an objective comparison of urinary thymidine glycol (Tg) with other prominent markers of oxidative stress: 8-hydroxy-2'-deoxyguanosine (8-OHdG), malondialdehyde (MDA), and F2-isoprostanes.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, can lead to cellular damage and is implicated in a wide range of diseases. Consequently, the non-invasive assessment of oxidative stress through urinary biomarkers is a valuable tool in clinical and preclinical research.
This compound is a product of oxidative damage to DNA, specifically arising from the oxidation of thymidine residues.[1] Upon repair by the base excision repair (BER) pathway, Tg is excised and excreted in the urine, serving as a direct marker of DNA damage.[2] This guide delves into the comparative performance of urinary Tg and other key oxidative stress markers, supported by experimental data and detailed methodologies.
Quantitative Comparison of Urinary Oxidative Stress Markers
The following tables summarize the typical urinary concentrations of this compound, 8-OHdG, MDA, and F2-isoprostanes in human populations. It is important to note that direct correlational studies simultaneously measuring urinary this compound with all other markers in a single cohort are limited. The data presented here are compiled from various studies and should be interpreted with consideration of the different study populations and analytical methods used.
Table 1: Urinary this compound (Tg) and this compound (dTG) Levels
| Population | Marker | Mean Concentration (nmol/kg body weight/day) | Analytical Method | Reference |
| Healthy Adults | Thymine Glycol (TG) | 0.435 ± 0.038 | HPLC | [3] |
| Healthy Adults | This compound (dTG) | 0.164 ± 0.017 | HPLC | [3] |
| Neoplastic Patients | Thymine Glycol (TG) | 0.347 ± 0.035 | HPLC | [3] |
| Neoplastic Patients | This compound (dTG) | 0.125 ± 0.010 | HPLC | [3] |
Table 2: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels
| Population | Mean Concentration (ng/mg creatinine) | Analytical Method | Reference |
| Healthy Adult Females | 43.9 ± 42.1 | ELISA | [4] |
| Healthy Adult Males | 29.6 ± 24.5 | ELISA | [4] |
| Healthy Adults (BMI ≤ 25, non-smokers) | 3.9 (IQR: 3-5.5) | Chemical Methods | [5] |
| Women with Overactive Bladder | 66.03 ± 16.49 | ELISA | [6] |
| Healthy Women (Control) | 9.22 ± 5.75 | ELISA | [6] |
Table 3: Urinary Malondialdehyde (MDA) Levels
| Population | Mean Concentration | Analytical Method | Reference |
| Women with Overactive Bladder | 3.30 ± 1.29 nmol/mL | Spectrophotometric (TBARS) | [6] |
| Healthy Women (Control) | 0.46 ± 0.29 nmol/mL | Spectrophotometric (TBARS) | [6] |
| General Population (Geometric Mean) | 0.10 mg/g creatinine | GC or HPLC | [7] |
A significant positive correlation has been observed between urinary 8-OHdG and MDA levels.[6]
Table 4: Urinary F2-Isoprostane Levels
| Population | Marker | Mean Concentration | Analytical Method | Reference |
| Healthy Humans | F2-Isoprostanes | 1.6 ± 0.6 ng/mg creatinine | GC/MS | [2] |
| Patients with Hereditary Familial Hypercholesterolemia | iPF2α-III | 1.11 ± 0.45 pg/mg creatinine | LC/MS/MS | [8] |
| Patients with Hereditary Familial Hypercholesterolemia | 5-epi-8,12-iso-iPF2α-VI | 8.33 ± 3.17 pg/mg creatinine | LC/MS/MS | [8] |
Experimental Protocols
Detailed methodologies for the quantification of each urinary biomarker are crucial for reproducibility and comparison across studies.
Urinary this compound (Tg) Analysis via HPLC
This method involves affinity chromatography followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with post-column chemical reaction and fluorescence detection.[9]
-
Sample Preparation: Urine samples are centrifuged to remove sediment.
-
Affinity Chromatography: The supernatant is passed through an affinity column to specifically isolate this compound.
-
RP-HPLC Separation: The eluate from the affinity column is injected into an RP-HPLC system. Separation is achieved on a C18 column.
-
Post-Column Derivatization: After separation, the column effluent is mixed with a reagent that reacts with this compound to produce a fluorescent derivative.
-
Fluorescence Detection: The fluorescent product is detected using a fluorescence detector.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve of known concentrations.
Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) Analysis via ELISA
This is a competitive enzyme-linked immunosorbent assay.[10]
-
Sample and Standard Preparation: Urine samples and 8-OHdG standards are added to the wells of a microplate pre-coated with 8-OHdG.
-
Competitive Binding: An HRP-conjugated antibody specific for 8-OHdG is added to each well. The antibody will bind to either the 8-OHdG in the sample/standard or the 8-OHdG coated on the plate.
-
Washing: The plate is washed to remove any unbound antibody.
-
Substrate Addition: A TMB substrate solution is added to the wells, which reacts with the HRP to produce a colored product.
-
Color Development and Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
-
Quantification: The concentration of 8-OHdG is calculated based on a standard curve.
Urinary Malondialdehyde (MDA) Analysis via TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA.[6]
-
Sample and Reagent Preparation: A reaction mixture containing the urine sample, sodium dodecyl sulfate, thiobarbituric acid, trichloroacetic acid, and glacial acetic acid/sodium hydroxide is prepared.
-
Reaction: The mixture is heated in a water bath at 95°C for 60 minutes to allow the reaction between MDA and thiobarbituric acid to form a colored adduct.
-
Extraction: After cooling, the colored product is extracted with a butanol/pyridine mixture.
-
Spectrophotometric Measurement: The absorbance of the organic phase is measured at 532 nm.
-
Quantification: The MDA concentration is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of MDA.
Urinary F2-Isoprostane Analysis via GC-MS
This method provides high sensitivity and specificity for the quantification of F2-isoprostanes.[2]
-
Sample Preparation and Purification: Urine samples are first subjected to solid-phase extraction (SPE) to isolate the F2-isoprostanes.
-
Derivatization: The extracted F2-isoprostanes are converted to pentafluorobenzyl (PFB) esters and then to trimethylsilyl (TMS) ether derivatives to improve their volatility and chromatographic properties.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation of the different F2-isoprostane isomers.
-
MS Detection: The separated compounds are detected using a mass spectrometer operating in negative ion chemical ionization (NICI) mode, which provides high sensitivity.
-
Quantification: The concentration of each F2-isoprostane isomer is determined using an internal standard and a calibration curve.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can aid in understanding the significance and measurement of these biomarkers.
Conclusion
Urinary this compound serves as a specific and valuable biomarker of oxidative DNA damage. While it provides a direct measure of DNA lesion repair, a comprehensive assessment of oxidative stress often benefits from a multi-marker approach. 8-OHdG is another widely used marker of oxidative DNA damage, while MDA and F2-isoprostanes provide insights into lipid peroxidation. The choice of biomarker should be guided by the specific research question, the biological matrix available, and the analytical capabilities at hand. The detailed protocols and comparative data presented in this guide aim to facilitate informed decisions in the design and execution of studies investigating oxidative stress. Future research should focus on conducting large-scale studies that simultaneously measure these key urinary biomarkers to establish their correlations more definitively and enhance their collective diagnostic and prognostic value.
References
- 1. Measurement of F2- isoprostanes and isofurans using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of F2- isoprostanes and isofurans using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 8-OHdG: a marker of oxidative stress to DNA and a risk factor for cancer, atherosclerosis and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary 8-OHdG as a Biomarker for Oxidative Stress: A Systematic Literature Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring urinary 8-hydroxy-2′-deoxyguanosine and malondialdehyde levels in women with overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative high performance liquid chromatography/tandem mass spectrometric analysis of the four classes of F2-isoprostanes in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cedxlabs.com [cedxlabs.com]
A Comparative Analysis of Thymidine Glycol Levels Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of thymidine glycol (Tg), a significant biomarker of oxidative DNA damage, across various disease models. Elevated levels of Tg are indicative of increased reactive oxygen species (ROS) production and subsequent DNA damage, implicating it in the pathophysiology of numerous diseases. This document summarizes quantitative data, details experimental methodologies for Tg detection, and visualizes the key signaling pathways involved in its formation and repair.
Quantitative Comparison of this compound Levels
The following table summarizes urinary this compound levels reported in different human conditions. It is important to note that direct quantitative data for this compound in neurodegenerative and cardiovascular diseases is limited in the reviewed literature. However, the well-established role of oxidative stress in these conditions strongly suggests that elevated levels of this compound are likely to be present. The table includes data from studies on cancer and kidney transplantation, alongside references indicating increased oxidative DNA damage in other disease models.
| Disease Model | Subject | Sample Type | This compound Level | Control/Reference Level | Citation |
| Neoplastic Disease (Cancer) | Human | Urine | 0.125 +/- 0.010 nmol/kg body weight/day | 0.164 +/- 0.017 nmol/kg body weight/day (Healthy) | [1] |
| Kidney Transplantation (Ischemia-Reperfusion Injury) | Human | Urine | Peak at ~48h post-transplantation | Pre-transplantation levels | [2] |
| Alzheimer's Disease | Human | Urine | Data not available (Increased levels of other oxidized nucleosides like 8-hydroxy-2'-deoxyguanosine reported) | Healthy controls | [3][4][5] |
| Parkinson's Disease | - | - | Data not available (Evidence of oxidative stress and mitochondrial dysfunction) | - | [6][7] |
| Atherosclerosis | - | - | Data not available (Associated with increased oxidative stress biomarkers) | - | [8][9][10][11] |
| Type 2 Diabetes | - | - | Data not available (Associated with increased plasma levels of oxidative stress markers) | - | [12][13] |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. Several highly sensitive and specific methods are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
This method is often used for the separation and quantification of this compound in biological samples like urine.[14][15]
-
Sample Preparation: Urine samples are collected and may be subjected to a purification step, such as affinity chromatography, to enrich for nucleosides and remove interfering substances.[2]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a reverse-phase column. A mobile phase gradient is used to separate the various components of the sample.
-
Detection: Detection can be achieved using UV absorbance. For enhanced sensitivity and specificity, HPLC can be coupled with post-column derivatization and fluorescence detection.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound analysis, derivatization is required to increase its volatility.
-
Sample Preparation and Derivatization: DNA is extracted from the sample and hydrolyzed to release the nucleobases. The resulting thymine glycols are then derivatized, for example, by silylation, to make them suitable for GC analysis.
-
GC Separation: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
MS Detection: The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides a unique fragmentation pattern for each compound, allowing for highly specific identification and quantification.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is currently one of the most sensitive and specific methods for the quantification of modified nucleosides like this compound in biological fluids.[16][17][18]
-
Sample Preparation: Urine or plasma samples can be used. A simple "dilute-and-shoot" approach, where the sample is diluted with a suitable solvent before injection, can be employed. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[19]
-
HPLC Separation: The prepared sample is injected into an HPLC system for chromatographic separation, similar to the standalone HPLC method.
-
MS/MS Detection: The eluent from the HPLC is directed into a tandem mass spectrometer. In the MS/MS process, a specific precursor ion for this compound is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.
Signaling Pathways and Experimental Workflow
The formation of this compound is a direct consequence of oxidative DNA damage, while its removal is primarily handled by the Base Excision Repair (BER) pathway. The following diagrams, generated using Graphviz, illustrate these processes and a typical experimental workflow for this compound analysis.
Caption: Formation of this compound via Hydroxyl Radical Attack.
Caption: Base Excision Repair Pathway for this compound.
Caption: A Typical HPLC-MS/MS Workflow for Urinary Tg Analysis.
References
- 1. Oxidative damage to DNA: levels of thymine glycol and this compound in neoplastic human urines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of urinary this compound using affinity chromatography, HPLC and post-column reaction detection: a biomarker of oxidative DNA damage upon kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Oxidative Damage in Alzheimer’s Disease and Neurodegeneration: From Pathogenic Mechanisms to Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Response to Oxidative DNA Damage in Neurons: Mechanisms and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnostic cerebrospinal fluid biomarkers for Parkinson's disease: A pathogenetically based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarkers of Oxidative Stress Tethered to Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative stress biomarkers as predictors of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biomarkers of Oxidative Stress in Heart Disease | Biomedica [bmgrp.com]
- 12. Increased plasma levels of the methylglyoxal in patients with newly diagnosed type 2 diabetes 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. THE INCREASED PLASMA LEVELS OF INTERMEDIN IN PATIENTS WITH TYPE 2 DIABETES MELLITUS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thymine glycol and this compound in human and rat urine: a possible assay for oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous analysis of cotinine and 8-OHdG in urine: A biomarker approach for smoking exposure and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thymidine Glycol: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development and other molecular biology applications, the proper management and disposal of chemical reagents like thymidine glycol is a critical component of laboratory safety and regulatory compliance. While this compound, a common product of DNA oxidation, is not classified as a hazardous substance, adherence to established disposal protocols is essential to maintain a safe working environment and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, following standard laboratory safety practices. The primary concerns during handling are the potential for inhalation of the powder form and direct contact with skin or eyes.
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, the use of a chemical fume hood is recommended.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles with side shields, nitrile rubber gloves, and a lab coat, must be worn at all times.[1][2][3] If there is a risk of dust formation, a respiratory protective device is also advised.[1][2]
-
Handling: Minimize the formation of dust and aerosols.[1][2][4] Keep containers tightly closed when not in use.[1][2][4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling the compound and before breaks.[1][2] Contaminated clothing should be removed promptly.[1][2][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed in accordance with federal, state, and local environmental regulations. It is crucial to treat this compound as chemical waste; it should not be discarded in standard trash or poured down the drain.[2][5]
-
Collection: All waste containing this compound, including contaminated materials such as weighing paper, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled waste container.[2][6]
-
Labeling: The waste container must be accurately and clearly labeled with the full chemical name: "this compound Waste."[2][7] This ensures proper identification and handling by waste management personnel.
-
Storage: The sealed waste container should be stored in a designated and secure area, away from incompatible materials, until it is ready for collection by the institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[7]
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's EHS office or a licensed professional waste disposal company.[2][7] It is essential to provide them with accurate information about the nature of the waste.
Summary of Disposal and Safety Information
| Parameter | Guideline |
| Chemical Classification | Not classified as a hazardous substance.[5] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation.[4] |
| Personal Protective Equipment (PPE) | Safety goggles with side shields, nitrile gloves, lab coat.[1][2][3] |
| Handling Precautions | Use in a well-ventilated area; avoid dust formation.[1][2][4] |
| Solid Waste Disposal | Collect in a labeled, sealed container for chemical waste. |
| Liquid Waste Disposal | Do not empty into drains.[5] Collect in a labeled, sealed container. |
| Contaminated Labware Disposal | Dispose of as chemical waste. Sharps in puncture-resistant containers.[6][7] |
| Spill Cleanup | Sweep or vacuum up solid material, place in a suitable disposal container. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always consult your institution's specific waste management guidelines and your local EHS office for any additional requirements.
References
Personal protective equipment for handling Thymidine glycol
For Researchers, Scientists, and Drug Development Professionals
Thymidine glycol is a product of oxidative DNA damage and should be handled with care to minimize exposure.[1][2][3] The toxicological properties of this compound have not been fully investigated.[4] Therefore, it is crucial to follow standard safety precautions for handling chemicals of unknown toxicity.
Immediate Safety and Handling Precautions
Researchers must employ standard laboratory safety practices to minimize risk. The primary routes of exposure to be concerned with are inhalation of dust, and eye or skin contact.
Key Safety Measures:
-
Ventilation: Always work in a well-ventilated area.[4][5] For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. See the detailed table below for specific recommendations.
-
Handling: Avoid the formation of dust and aerosols.[4][6] Keep containers tightly closed when not in use.[4]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and after handling.[5][7] Contaminated clothing should be removed and laundered before reuse.[4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended PPE for handling this compound, based on general laboratory chemical safety standards.
| Protection Type | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[4][8] | Minimum requirement. Must be worn at all times in the laboratory where this compound is handled. |
| Face shield.[9][10] | To be worn in addition to safety glasses or goggles when there is a splash hazard. | |
| Skin and Body Protection | Laboratory coat. | To be worn over personal clothing to protect against spills. |
| Chemical-resistant gloves (e.g., nitrile).[8][11] | Inspect gloves before use and change them immediately if contaminated.[8] | |
| Closed-toe shoes and long pants.[8] | To protect the feet and legs from spills. | |
| Respiratory Protection | NIOSH-approved respirator.[4] | Recommended if working with fine powders outside of a chemical fume hood or if dust generation is unavoidable. |
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[4][6] For large spills, evacuate the area and contact your institution's environmental health and safety department. |
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible substances such as strong oxidizing agents.[4]
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[12]
-
Dispose of waste in a designated and labeled hazardous waste container.
-
Do not dispose of down the drain or in the regular trash.[12][13]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe handling of this compound.
References
- 1. Thymine glycol - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. This compound: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
